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  • Product: 3-(Methylamino)oxetane-3-carboxylic acid
  • CAS: 1541289-37-5

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of Saturated Heterocycles in Drug Design

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Methylamino)oxetane-3-carboxylic Acid In the landscape of modern medicinal chemistry, the strategic incorporation of small, saturated heterocycles has e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Methylamino)oxetane-3-carboxylic Acid

In the landscape of modern medicinal chemistry, the strategic incorporation of small, saturated heterocycles has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane ring has garnered significant attention as a versatile bioisostere for commonly used functional groups like carbonyls and gem-dimethyl motifs. The strained four-membered ring imparts unique conformational constraints and can improve key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.

This guide focuses on 3-(Methylamino)oxetane-3-carboxylic acid, a non-proteinogenic amino acid that combines the desirable features of the oxetane scaffold with the ionizable groups of an amino acid. This unique combination presents a compelling profile for researchers in drug development, offering a rigid, three-dimensional structure with tunable charge states. Understanding the core physicochemical properties of this molecule is paramount to effectively leveraging its potential as a building block in novel therapeutics. This document provides a comprehensive analysis of its key properties and details robust experimental protocols for their determination, grounded in the principles of scientific integrity and practical application.

Section 1: Molecular Identity and Core Structural Attributes

A precise understanding of a molecule's fundamental properties is the foundation of all subsequent experimental work. 3-(Methylamino)oxetane-3-carboxylic acid is a solid at room temperature, possessing both a secondary amine and a carboxylic acid, allowing it to exist as a zwitterion.

Identifier Value Source
CAS Number 1541289-37-5
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
IUPAC Name 3-(methylamino)oxetane-3-carboxylic acid
Canonical SMILES CNC1(C(=O)O)COC1
InChI Key UFXHHNPUXSLYAC-UHFFFAOYSA-N
Physical Form Solid

The molecule's structure is rich in features desirable for drug design. Its high fraction of sp³ hybridized carbons (Fsp³) points to a three-dimensional character that can enhance binding specificity and escape the "flatland" of traditional aromatic-rich compounds.

Calculated Property Value Implication for Drug Discovery Source
Hydrogen Bond Donors 2Potential for strong interactions with biological targets.
Hydrogen Bond Acceptors 4Potential for strong interactions with biological targets.
Calculated logP -3.11Indicates high hydrophilicity and likely high aqueous solubility.
Fraction sp³ (Fsp³) 0.8High degree of saturation and three-dimensionality.

Section 2: Ionization Behavior (pKa) and Zwitterionic Nature

The ionization state of a molecule at physiological pH (typically ~7.4) governs its solubility, membrane permeability, and ability to interact with charged residues in a target protein. With both a basic secondary amine and an acidic carboxylic acid, 3-(Methylamino)oxetane-3-carboxylic acid is expected to be predominantly zwitterionic in this range. Accurate pKa determination is therefore not merely an academic exercise; it is essential for predicting in vivo behavior.

While no experimental pKa has been published for this specific molecule, we can infer its properties from analogs. The parent oxetane-3-carboxylic acid has a predicted acidic pKa of approximately 3.88, suggesting the carboxyl group is a moderately strong acid. The secondary amine is expected to have a basic pKa in the range of 9-11. The precise values are critical and must be determined experimentally.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and reliability. The method involves monitoring pH changes as a function of the volume of added titrant (acid or base).

Methodology:

  • Preparation: Accurately weigh ~5-10 mg of 3-(Methylamino)oxetane-3-carboxylic acid and dissolve in ~50 mL of degassed, deionized water. If solubility is limited, a co-solvent like methanol can be used, and the results extrapolated back to 0% co-solvent.

  • Acidification: Lower the pH of the solution to ~1.5-2.0 with a standardized solution of HCl (e.g., 0.1 M) to ensure both the carboxylic acid and the amino group are fully protonated.

  • Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) using a calibrated auto-titrator. Record the pH and titrant volume at regular intervals.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points (steepest points of the curve) are identified from the first or second derivative of the titration curve. The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) will correspond to the carboxylic acid, and the second (pKa₂) to the methylamino group.

  • Validation: The experiment should be performed in triplicate to ensure reproducibility. The ionic strength of the solution should be controlled with a background electrolyte (e.g., 0.15 M KCl) to mimic physiological conditions.

G cluster_prep Sample Preparation cluster_titration Titration Workflow cluster_analysis Data Analysis A Weigh Compound B Dissolve in H₂O (± Co-solvent) A->B C Add Background Electrolyte (KCl) B->C D Calibrate pH Meter C->D E Acidify Sample to pH ~1.5 D->E F Titrate with Standardized NaOH E->F G Record pH vs. Volume Data F->G H Plot Titration Curve (pH vs. Volume) G->H I Calculate Derivatives to Find Endpoints H->I J Determine pKa values at Half-Equivalence Points I->J K Report pKa₁ & pKa₂ J->K

Workflow for pKa Determination via Potentiometric Titration.

Section 3: Lipophilicity (logP/logD) - The Key to Membrane Passage

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) profile. It is typically expressed as the partition coefficient (logP) between octanol and water. For ionizable molecules, the distribution coefficient (logD) at a specific pH is more relevant.

The calculated logP for 3-(Methylamino)oxetane-3-carboxylic acid is -3.11, indicating it is highly hydrophilic. This is expected due to the presence of two highly polar, ionizable groups. While high hydrophilicity is excellent for aqueous solubility, it can hinder passive diffusion across cell membranes. Therefore, understanding the logD profile across a range of pH values is essential.

Experimental Protocol: HPLC-Based logD Determination

High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable alternative to the traditional shake-flask method for determining lipophilicity. The principle is that a compound's retention time on a reverse-phase column (e.g., C18) correlates with its lipophilicity.

Methodology:

  • Standard Preparation: Prepare a set of standard compounds with known logP values that span a relevant range (e.g., -2 to +5).

  • Calibration Curve: Inject each standard onto a C18 HPLC column and measure its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k) versus the known logP values to generate a calibration curve.

  • Sample Analysis: Prepare the test compound in the mobile phase. To determine logD at a specific pH (e.g., 7.4), use a mobile phase buffered to that pH.

  • Measurement: Inject the test compound and measure its retention time. Calculate its log(k) value.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the logP (if using a non-buffered, high organic mobile phase) or logD (if using a buffered aqueous mobile phase) of the test compound.

  • Self-Validation: The linearity of the calibration curve (R² > 0.98) and the inclusion of quality control standards validate the run.

G cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result Calculation A Select Standards with Known logP B Run HPLC to get Retention Times (tR) A->B C Calculate log(k) B->C D Plot log(k) vs. logP (Generate Curve) C->D H Interpolate Sample log(k) on Calibration Curve E Dissolve Test Compound in Mobile Phase F Run HPLC using Buffered Mobile Phase (pH 7.4) E->F G Measure tR and Calculate log(k) F->G G->H I Determine logD₇.₄ H->I

Workflow for logD Determination via Reverse-Phase HPLC.

Section 4: Aqueous Solubility

Adequate aqueous solubility is a prerequisite for oral drug absorption and for developing intravenous formulations. Given its zwitterionic character and highly negative calculated logP, 3-(Methylamino)oxetane-3-carboxylic acid is predicted to have high aqueous solubility, particularly around its isoelectric point. However, this must be confirmed experimentally. Thermodynamic equilibrium solubility is the most relevant measure for drug development.

Experimental Protocol: Thermodynamic Equilibrium Solubility Assay

This "shake-flask" method measures the concentration of a compound in a saturated solution after it has reached equilibrium, providing the most accurate and relevant solubility value.

Methodology:

  • Sample Preparation: Add an excess amount

Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of 3-(Methylamino)oxetane-3-carboxylic acid: Crystallographic and NMR Spectroscopic Approaches

Introduction Significance of 3-(Methylamino)oxetane-3-carboxylic acid in Medicinal Chemistry 3-(Methylamino)oxetane-3-carboxylic acid is a non-proteinogenic amino acid that has garnered interest in the field of drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Significance of 3-(Methylamino)oxetane-3-carboxylic acid in Medicinal Chemistry

3-(Methylamino)oxetane-3-carboxylic acid is a non-proteinogenic amino acid that has garnered interest in the field of drug discovery. The oxetane ring, a four-membered cyclic ether, is a bioisostere for gem-dimethyl and carbonyl groups, capable of improving physicochemical properties such as solubility and metabolic stability in drug candidates.[1][2] The incorporation of this constrained amino acid into peptide chains or as a standalone scaffold can lead to novel therapeutic agents with unique conformational properties.[1] Its structural rigidity and potential for forming specific hydrogen bonds make it a valuable building block for designing molecules that interact with biological targets.

The Role of Precise Structural Characterization in Drug Development

In modern drug development, a thorough understanding of a molecule's three-dimensional structure is paramount. High-resolution structural data from techniques like single-crystal X-ray crystallography provides invaluable insights into bond lengths, bond angles, and intermolecular interactions. This information is crucial for structure-activity relationship (SAR) studies and for optimizing the binding of a drug candidate to its target protein. Complementary to this, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecule's structure and dynamics in solution, which can be more representative of the physiological environment.

Objectives of this Guide

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the methodologies required to fully characterize the crystal structure and NMR spectral properties of 3-(Methylamino)oxetane-3-carboxylic acid. Due to the limited availability of published experimental data for this specific molecule, this document will focus on providing detailed, best-practice protocols for obtaining and interpreting the necessary data. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's structural features.

Single-Crystal X-ray Crystallography: Unveiling the Three-Dimensional Architecture

The Foundational Importance of Crystal Structure Analysis

Single-crystal X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The resulting crystal structure reveals not only the intramolecular geometry (bond lengths, bond angles, and torsion angles) but also the intermolecular interactions that dictate how molecules pack in the solid state. For a zwitterionic molecule like 3-(Methylamino)oxetane-3-carboxylic acid, understanding the hydrogen bonding network is crucial for predicting its physical properties and potential interactions with biological macromolecules.

Proposed Experimental Protocol for Crystallization and Structure Determination

The primary challenge in single-crystal X-ray crystallography is often obtaining high-quality single crystals suitable for diffraction. The following protocol outlines a systematic approach to the crystallization of 3-(Methylamino)oxetane-3-carboxylic acid.

  • Material Purification: Begin with highly pure (>97%) 3-(Methylamino)oxetane-3-carboxylic acid.[3][4] Impurities can significantly hinder crystallization. Recrystallization from a suitable solvent system may be necessary.

  • Solvent Screening: Due to the polar nature of the molecule, a range of polar solvents should be screened. Good starting points include water, methanol, ethanol, and isopropanol. Solvent mixtures, such as ethanol/water or acetone/water, can also be effective. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized glass slide. Invert the slide over a reservoir containing a poor solvent in which the compound is insoluble but the good solvent is miscible. The slow diffusion of the poor solvent's vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop and immediately mount them on the goniometer of the diffractometer.

  • Data Collection: Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. Data should be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The resulting structural model is then refined using full-matrix least-squares on F². Key parameters to be reported include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the final R-factor.[5]

Expected Structural Features and Intermolecular Interactions

The crystal structure is expected to confirm the presence of the oxetane ring, which may exhibit a slight puckering.[2] Bond lengths and angles should be consistent with those of other substituted oxetanes and amino acids. The zwitterionic nature of the molecule, with a protonated methylamino group (NH₂⁺) and a deprotonated carboxylate group (COO⁻), should be evident from the C-O bond lengths of the carboxylate group being intermediate between a single and double bond.

Extensive intermolecular hydrogen bonding is anticipated. The protonated secondary amine and the carboxylate oxygen atoms are excellent hydrogen bond donors and acceptors, respectively. This is expected to lead to the formation of a complex three-dimensional network, which will be a key feature of the crystal packing.

Workflow for Crystallographic Analysis

Crystallographic Workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_output Data Output Purification Material Purification (>97%) Screening Solvent Screening Purification->Screening Crystallization Crystallization (e.g., Vapor Diffusion) Screening->Crystallization Mounting Crystal Mounting & Data Collection Crystallization->Mounting Solution Structure Solution (Direct Methods) Mounting->Solution Refinement Structure Refinement Solution->Refinement Geometry Intramolecular Geometry (Bond Lengths, Angles) Refinement->Geometry Packing Intermolecular Interactions (Hydrogen Bonding) Refinement->Packing CIF Crystallographic Information File (CIF) Refinement->CIF

Caption: Workflow for the crystallographic analysis of 3-(Methylamino)oxetane-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework in Solution

The Power of NMR in Confirming Molecular Identity and Conformation

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, one can deduce the connectivity of atoms and gain insights into the electronic environment of the nuclei.

Predicted ¹H and ¹³C NMR Spectral Characteristics

The following are predictions for the ¹H and ¹³C NMR spectra of 3-(Methylamino)oxetane-3-carboxylic acid, assuming a deuterated polar solvent such as D₂O or DMSO-d₆.

  • -CH₃ (Methyl): A singlet is expected for the three protons of the methyl group, likely in the range of 2.5-3.0 ppm.

  • -CH₂- (Oxetane): The four protons of the two methylene groups in the oxetane ring are diastereotopic. They are expected to appear as two distinct sets of signals, likely in the range of 4.0-5.0 ppm. Each set may appear as a pair of doublets due to geminal and vicinal coupling, though the exact pattern may be complex.

  • -NH- and -COOH: The chemical shifts of the amine and carboxylic acid protons are highly dependent on the solvent, concentration, and temperature. In D₂O, these protons will exchange with deuterium and their signals will likely disappear. In a solvent like DMSO-d₆, they would appear as broad singlets.

  • -CH₃ (Methyl): The methyl carbon is expected to have a chemical shift in the range of 30-40 ppm.

  • -CH₂- (Oxetane): The two methylene carbons of the oxetane ring are equivalent and should appear as a single peak in the range of 70-80 ppm.[6]

  • Quaternary Carbon: The quaternary carbon at the 3-position of the oxetane ring is expected to have a chemical shift in the range of 60-70 ppm.

  • -COOH (Carboxyl): The carbonyl carbon of the carboxylic acid group will be the most downfield signal, typically appearing in the range of 170-180 ppm.[7]

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Multiplicity
2.5 - 3.0Singlet
4.0 - 5.0Complex Multiplet
VariableBroad Singlet
Standardized Protocol for NMR Data Acquisition
  • Dissolve approximately 5-10 mg of 3-(Methylamino)oxetane-3-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, use proton decoupling to simplify the spectrum and improve sensitivity. A larger number of scans will be required compared to ¹H NMR.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Correlating Spectral Data with Molecular Structure

Caption: Numbered structure of 3-(Methylamino)oxetane-3-carboxylic acid for NMR peak assignment.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive structural elucidation of 3-(Methylamino)oxetane-3-carboxylic acid requires a synergistic approach that combines the strengths of single-crystal X-ray crystallography and NMR spectroscopy. While crystallography provides an unambiguous determination of the solid-state structure and intermolecular interactions, NMR offers crucial information about the molecule's structure and behavior in solution. The detailed protocols and predicted spectral data presented in this guide provide a robust framework for researchers to obtain and interpret the necessary data to fully characterize this important medicinal chemistry building block. The successful application of these methods will enable a deeper understanding of its properties and facilitate its use in the design of novel therapeutics.

References

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • University of Colorado Boulder. 13-C NMR Chemical Shift Table.pdf. [Link]

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • ResearchGate. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]

  • NextSDS. 3-(aminomethyl)oxetane-3-carboxylic acid — Chemical Substance Information. [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. [Link]

  • NSF PAR. Crystal structure of a (carboxymethyl)triethylazanium bromide–2-(triethylazaniumyl)acetate (1/1). [Link]

  • European Journal of Chemistry. Synthesis, crystal structure, and Hirshfeld surface analysis of a cubane-type tetranuclear polyoxotitanate cluster. [Link]

  • Thermo Scientific Alfa Aesar. Oxetane-3-carboxylic acid, 95% 250 mg | Buy Online. [Link]

Sources

Foundational

A Technical Guide to 3-(Methylamino)oxetane-3-carboxylic acid: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Methylamino)oxetane-3-carboxylic acid is a non-proteinogenic, cyclic β-amino acid that has garnered interest within the fields of medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)oxetane-3-carboxylic acid is a non-proteinogenic, cyclic β-amino acid that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structure is characterized by a four-membered oxetane ring, which imparts unique physicochemical properties that are highly desirable in the design of novel therapeutics. The oxetane motif, a compact, polar, and metabolically stable scaffold, can serve as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl moieties.[1][2][3] The incorporation of this constrained cyclic amino acid into peptide chains or small molecules can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[2][4]

This guide provides a comprehensive overview of the key technical aspects of 3-(Methylamino)oxetane-3-carboxylic acid, including its physicochemical properties, a detailed synthetic protocol, and insights into its applications in modern drug development.

Physicochemical Properties

The molecular structure of 3-(Methylamino)oxetane-3-carboxylic acid, featuring both a secondary amine and a carboxylic acid, dictates its behavior as a zwitterionic compound under physiological conditions.

Chemical Structure

Caption: Chemical structure of 3-(Methylamino)oxetane-3-carboxylic acid.

Quantitative Data

The key physicochemical parameters of 3-(Methylamino)oxetane-3-carboxylic acid are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₉NO₃[5][6]
Molecular Weight 131.13 g/mol [5][6]
CAS Number 1541289-37-5[5][6]
Physical Form Solid[6]
pKa₁ (Carboxylic Acid) ~2-3 (Estimated)[7]
pKa₂ (Methylammonium) ~9-10 (Estimated)[7]

Expert Insight on pKa Estimation: An experimentally determined pKa for 3-(Methylamino)oxetane-3-carboxylic acid is not readily available in the cited literature. However, we can provide a reliable estimation based on its structural similarity to other α-amino acids.[7]

  • pKa₁ (Carboxylic Acid): The pKa of the α-carboxyl group in most amino acids typically falls in the range of 2 to 3. The electron-withdrawing effect of the adjacent secondary ammonium group in the zwitterionic form stabilizes the carboxylate anion, making the carboxylic acid more acidic than a simple alkanoic acid.

  • pKa₂ (Methylammonium): The pKa of the α-ammonium ion in amino acids is generally between 9 and 10. The presence of the electron-withdrawing carboxyl group slightly lowers the pKa of the amine compared to a simple alkylamine.

These estimated pKa values suggest that at physiological pH (~7.4), the molecule will exist predominantly in its zwitterionic form, with a protonated secondary amine and a deprotonated carboxylate group.

Synthesis of 3-(Methylamino)oxetane-3-carboxylic acid

The synthesis of 3-substituted oxetane amino acids is commonly achieved through a multi-step sequence starting from oxetan-3-one. A robust and frequently employed method involves a Horner-Wadsworth-Emmons (HWE) reaction to form an α,β-unsaturated ester, followed by an aza-Michael addition with the desired amine.[4][8][9] The final step is the deprotection of the ester to yield the free carboxylic acid.

Synthetic Workflow

G start Oxetan-3-one hwe Horner-Wadsworth-Emmons (HWE) Reaction start->hwe Phosphonate Reagent, Base intermediate tert-Butyl 2-(oxetan-3-ylidene)acetate hwe->intermediate michael Aza-Michael Addition (with Methylamine) intermediate->michael Methylamine, DBU (cat.) protected_product tert-Butyl 3-(methylamino)oxetane-3-carboxylate michael->protected_product deprotection Acidic Deprotection (e.g., TFA) protected_product->deprotection TFA, DCM final_product 3-(Methylamino)oxetane-3-carboxylic acid deprotection->final_product

Caption: General synthetic workflow for 3-(Methylamino)oxetane-3-carboxylic acid.

Experimental Protocol: Aza-Michael Addition and Deprotection

This protocol describes the final two steps of the synthesis, starting from the key intermediate, tert-butyl 2-(oxetan-3-ylidene)acetate. This intermediate is prepared via an HWE reaction between oxetan-3-one and a suitable phosphonate reagent, such as tert-butyl 2-(triethylphosphoryl)acetate.[4]

Step 1: Aza-Michael Addition of Methylamine

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve tert-butyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF.

  • Amine Addition: Add a solution of methylamine (1.0 - 1.2 eq) in the same solvent to the flask.

  • Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tert-butyl 3-(methylamino)oxetane-3-carboxylate, which can be purified further by column chromatography if necessary.

Step 2: Tert-butyl Ester Deprotection

  • Reaction Setup: Dissolve the protected amino acid from the previous step (1.0 eq) in a suitable solvent, typically dichloromethane (DCM), and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Precipitation and Filtration: Triturate the resulting residue with a non-polar solvent such as diethyl ether to precipitate the product, often as a TFA salt.

  • Final Product: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product, 3-(Methylamino)oxetane-3-carboxylic acid.

Applications in Drug Discovery

The unique structural and physicochemical properties of the oxetane ring make it a valuable component in the design of modern pharmaceuticals.[2]

  • Improved Physicochemical Properties: The inherent polarity of the ether oxygen in the oxetane ring can improve the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[3][4]

  • Metabolic Stability: The strained four-membered ring is generally more resistant to metabolic degradation compared to more common alkyl groups, which can lead to an improved pharmacokinetic profile.[2]

  • Structural Rigidity: As a constrained amino acid, it can be used to induce specific conformations in peptides or small molecules, which can be crucial for optimizing binding affinity to a biological target.

  • Bioisosterism: The oxetane moiety can act as a bioisostere for gem-dimethyl or carbonyl groups, allowing for the fine-tuning of a molecule's properties without drastically altering its shape.[1][2][3]

References

  • Bērziņa, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Zhang, Y., et al. (2024). Synthesis of oxetane amino acids. ResearchGate. [Link]

  • Goti, A., et al. (2009). Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. Taylor & Francis Online. [Link]

  • Bērziņa, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]

  • Gomma, A. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. [Link]

  • Hunt, I. (n.d.). Ch27 pKa and pI values. University of Calgary. [Link]

  • Chan, K. H., et al. (2009). pKa Calculation of Some Biologically Important Carbon Acids - An Assessment of Contemporary Theoretical Procedures. Journal of Chemical Theory and Computation. [Link]

  • LibreTexts Chemistry. (2019). 13.15: pKa and Amino Acids. [Link]

  • Wermuth, C. G., et al. (2018). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. [Link]

Sources

Exploratory

Synthesis Pathway of 3-(Methylamino)oxetane-3-carboxylic Acid Building Blocks: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the incorporation of highly strained, four-membered oxetane rings has emerged as a premier strategy for optimizing the pharmacokinetic and physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the incorporation of highly strained, four-membered oxetane rings has emerged as a premier strategy for optimizing the pharmacokinetic and physicochemical profiles of drug candidates. Acting as a robust isosteric surrogate for gem-dimethyl and carbonyl groups, the oxetane motif profoundly alters the molecular landscape by increasing aqueous solubility, reducing lipophilicity, and conferring resistance against cytochrome P450-mediated metabolic degradation 1.

3-(Methylamino)oxetane-3-carboxylic acid represents a highly specialized, unnatural amino acid building block. The presence of the N-methyl group allows for the synthesis of conformationally restricted, N-methylated peptides and peptidomimetics, which exhibit enhanced proteolytic stability and superior membrane permeability. However, the synthesis of 3,3-disubstituted oxetanes requires precise chemical orchestration. The oxetane oxygen is weakly basic and highly susceptible to protonation by strong Brønsted acids, which triggers rapid, irreversible ring-opening 2. Therefore, the retrosynthetic disconnection must rely entirely on neutral or basic reaction conditions, utilizing a modified Strecker amino acid synthesis starting from the commercially available precursor, oxetan-3-one.

Retrosynthesis Target 3-(Methylamino)oxetane- 3-carboxylic acid (Target) Nitrile 3-(Methylamino)oxetane- 3-carbonitrile (Intermediate) Target->Nitrile Basic Hydrolysis Ketone Oxetan-3-one (Starting Material) Nitrile->Ketone Strecker Reaction Reagents Methylamine + Cyanide Source Nitrile->Reagents

Retrosynthetic pathway for 3-(methylamino)oxetane-3-carboxylic acid via Strecker synthesis.

Quantitative Data Summaries

To understand the causality behind selecting an oxetane building block and the strict parameters required for its synthesis, we must analyze both its physicochemical impact and its chemical stability profile.

Table 1: Physicochemical Impact of Oxetane Incorporation

Comparison of a standard gem-dimethyl moiety versus an oxetane substitution.

Propertygem-Dimethyl AnalogOxetane AnalogMechanistic Impact on Drug Design
Lipophilicity (CLogP) HigherLowered by ~1.0 to 2.0 unitsReduces non-specific protein binding.
Aqueous Solubility BaselineIncreased (10x to 4000x)Enhances oral bioavailability and absorption.
Metabolic Stability Vulnerable to CYP450Highly resistantProlongs systemic half-life.
Amine Basicity (pKa) HigherLowered by ~1-2 unitsReduces hERG channel liability/cardiotoxicity.
Table 2: Optimization of Nitrile Hydrolysis Conditions

Demonstrating the critical vulnerability of the oxetane ring to acidic environments.

Hydrolysis ConditionReagentsTemp (°C)Oxetane Ring IntegrityYield of Amino Acid
Strong Acidic 6M HCl, H₂O100 °CDestroyed (Ring-opened halohydrin)0%
Mild Acidic 1M HCl, H₂O60 °CPartially Degraded< 10%
Mild Basic 1M NaOH, H₂O/EtOH60 °CIntact~15% (Stalls at Amide)
Strong Basic 2M KOH or Ba(OH)₂, H₂O90 °CIntact > 80%

Experimental Protocols: The Self-Validating Workflow

The synthesis is divided into two highly controlled phases. Every reagent choice is dictated by the imperative to protect the strained four-membered ether.

Phase 1: Modified Strecker Synthesis of 3-(Methylamino)oxetane-3-carbonitrile

Traditional Strecker conditions utilize aqueous sodium cyanide (NaCN) and strong acids (e.g., H₂SO₄) to generate HCN in situ. Applying these conditions to oxetan-3-one results in catastrophic ring-opening. To circumvent this, we utilize Trimethylsilyl cyanide (TMSCN) in a non-aqueous, mildly Lewis-acidic environment 3.

Step-by-Step Methodology:

  • Imine Formation: Charge a flame-dried, round-bottom flask with oxetan-3-one (1.0 equiv) and absolute ethanol under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath. Causality: The subsequent addition of methylamine is exothermic; strict temperature control prevents the volatilization of the low-boiling amine.

  • Amine Addition: Dropwise, add a solution of methylamine (33% w/w in absolute ethanol, 1.1 equiv). Stir the mixture at 0 °C for 30 minutes to ensure complete conversion to the intermediate imine.

  • Cyanation: Slowly add TMSCN (1.2 equiv) via syringe 4. Caution: TMSCN is highly toxic and can release HCN gas upon exposure to moisture. Perform strictly in a ventilated fume hood.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours. The mild conditions allow the cyanide to attack the imine without compromising the oxetane core.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 3-(methylamino)oxetane-3-carbonitrile can be purified via silica gel flash chromatography (eluting with Hexanes/EtOAc) to yield the pure intermediate.

Phase 2: Basic Hydrolysis to the Zwitterionic Amino Acid

The sterically hindered nature of the tertiary carbon adjacent to the nitrile makes hydrolysis kinetically slow. While harsh acidic reflux is the industry standard for robust amino acids, it is strictly forbidden here. We must employ strong, hot basic conditions 2.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the purified 3-(methylamino)oxetane-3-carbonitrile in a 1:1 mixture of ethanol and 2M aqueous KOH (alternatively, saturated aqueous Ba(OH)₂ can be used to simplify downstream purification).

  • Thermal Activation: Heat the mixture to a gentle reflux (80–90 °C) for 24 hours. Causality: The intermediate primary amide is highly stable; extended thermal energy in the presence of excess hydroxide is required to drive the reaction to the final carboxylate salt.

  • Neutralization: Cool the reaction mixture to room temperature.

    • If KOH was used: Carefully adjust the pH to the isoelectric point of the amino acid (~pH 6.0) using a weak acid (e.g., dilute acetic acid) or, preferably, an acidic ion-exchange resin (e.g., Amberlite IR-120) to avoid introducing inorganic salts.

    • If Ba(OH)₂ was used: Precipitate the barium salts by bubbling CO₂ gas through the solution or by adding exactly 1.0 equivalent of dilute H₂SO₄. Filter the resulting insoluble BaSO₄ or BaCO₃ through a pad of Celite.

  • Isolation: Lyophilize (freeze-dry) the neutralized aqueous filtrate to yield 3-(methylamino)oxetane-3-carboxylic acid as a pure, white zwitterionic solid.

Workflow Step1 1. Imine Formation Oxetan-3-one + MeNH2 in EtOH Step2 2. Cyanation (TMSCN) Strict Temp Control (0-20°C) Step1->Step2 Step3 3. Isolation of Nitrile Chromatography / Extraction Step2->Step3 Caution2 Critical: HCN Gas Risk Use Fume Hood Step2->Caution2 Step4 4. Basic Hydrolysis KOH/H2O or Ba(OH)2, Reflux Step3->Step4 Step5 5. Neutralization & Isolation Ion-exchange / Precipitation Step4->Step5 Caution1 Critical: Avoid Strong Acids Prevents Ring Opening Step4->Caution1

Step-by-step workflow for the synthesis of oxetane amino acids, highlighting critical controls.

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Publications) URL:[Link]

  • Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • WO2016011930A1 - Compounds (Patent detailing Oxetan-3-one Strecker protocols)

Sources

Foundational

role of oxetane amino acids in modern drug discovery

An In-depth Technical Guide: The Ascendant Role of Oxetane Amino Acids in Modern Drug Discovery Authored by a Senior Application Scientist Abstract The oxetane ring, a four-membered cyclic ether, has transitioned from a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: The Ascendant Role of Oxetane Amino Acids in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties—combining a compact, three-dimensional structure with significant polarity and metabolic robustness—offer a powerful tool for optimizing drug candidates.[1] When incorporated into amino acid scaffolds, these "oxetane amino acids" (Oxe-AAs) provide medicinal chemists with a validated strategy to address pervasive challenges in drug development, including poor solubility, high metabolic turnover, and undesirable basicity. This guide provides a technical deep-dive into the rationale, application, and synthesis of oxetane amino acids, offering field-proven insights for researchers engaged in the design of next-generation therapeutics.

The Oxetane Motif: A Bioisostere of Unprecedented Versatility

A primary driver for the adoption of oxetane amino acids is the role of the oxetane ring as a superior bioisostere for several functional groups that are ubiquitous in bioactive molecules but often associated with pharmacokinetic liabilities.[1][2] Bioisosteric replacement aims to modulate a molecule's properties while retaining or enhancing its biological activity. The oxetane motif achieves this with remarkable efficacy.

  • Replacement for gem-Dimethyl Groups: The gem-dimethyl group is frequently used to block metabolically labile C-H bonds. However, this strategy invariably increases lipophilicity (LogD), potentially leading to poor solubility and off-target toxicity.[2][3] The oxetane ring occupies a similar steric volume but introduces a polar oxygen atom, effectively blocking metabolism without the associated lipophilicity penalty.[4][3] This can dramatically improve aqueous solubility.[4]

  • Replacement for Carbonyl Groups: The oxetane ring mimics the hydrogen bond-accepting capacity, dipole moment, and lone pair orientation of a carbonyl group.[2][3][5] Crucially, it is significantly more stable towards metabolic reduction and nucleophilic attack, making it an ideal surrogate for ketones in scaffolds prone to metabolic instability.[2][5]

  • Peptide Bond Isostere: When incorporated into a peptide backbone, the 3-amino-oxetane moiety can act as a non-hydrolyzable mimic of the amide bond.[5][6] This confers resistance to proteolytic degradation, a major hurdle for peptide-based therapeutics, thereby extending their in-vivo half-life.[6][7]

G cluster_0 Common Drug Moieties (Often Liabilities) cluster_1 Bioisosteric Replacement cluster_2 Improved Physicochemical Properties GemDimethyl gem-Dimethyl (High Lipophilicity, Metabolically Labile) Oxetane Oxetane Motif GemDimethyl->Oxetane Similar Volume Carbonyl Carbonyl (Metabolically Labile) Carbonyl->Oxetane Similar H-Bonding Amide Amide Bond (Proteolytically Labile) Amide->Oxetane Protease Resistance Solubility ↑ Aqueous Solubility Oxetane->Solubility Metabolism ↑ Metabolic Stability Oxetane->Metabolism Lipophilicity ↓ Lipophilicity (LogD) Oxetane->Lipophilicity pKa Modulated Basicity Oxetane->pKa

Figure 1: The Oxetane Motif as a Versatile Bioisostere.

Strategic Impact on Physicochemical and ADME Properties

The introduction of an oxetane amino acid is not merely a substitution but a strategic decision to predictably modulate a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhancing Aqueous Solubility

A persistent challenge in drug discovery is the poor aqueous solubility of potent, often lipophilic, compounds. Replacing a gem-dimethyl group with an oxetane can increase solubility by orders of magnitude—from 4-fold to over 4000-fold depending on the molecular context—without sacrificing steric bulk required for binding.[4] This is a direct consequence of replacing a nonpolar hydrocarbon moiety with a polar, hydrogen bond-accepting cyclic ether.

Engineering Metabolic Stability

The oxetane ring is exceptionally robust and serves to block sites of oxidative metabolism.[2][3] Furthermore, its presence can redirect metabolic clearance pathways away from cytochrome P450 (CYP450) enzymes and towards microsomal epoxide hydrolase (mEH).[4][7] This can be a critical advantage, as it reduces the potential for CYP-mediated drug-drug interactions. Studies have shown that 3-substituted oxetanes are particularly stable, as steric hindrance protects the ether oxygen from metabolic attack.[8][9]

Fine-Tuning Basicity (pKa)

The electron-withdrawing nature of the oxetane's oxygen atom exerts a powerful inductive effect, significantly reducing the basicity of adjacent amines.[8] Placing an oxetane moiety alpha to an amine can lower its pKa by approximately 2.7 units. This is a widely used tactic to mitigate liabilities associated with high basicity, such as hERG channel inhibition, phospholipidosis, and poor cell permeability, thereby improving a compound's safety and bioavailability profile.[4][10]

ParameterParent Compoundgem-Dimethyl AnalogOxetane AnalogRationale & Citation
LogD (pH 7.4) 3.54.22.8Oxetane introduces polarity, reducing lipophilicity compared to the highly nonpolar gem-dimethyl group.[2][3]
Aqueous Solubility LowVery LowModerate to HighThe polar ether oxygen acts as a hydrogen bond acceptor, significantly improving interaction with water.[4][8]
Metabolic Clearance (HLM) HighLowVery LowThe oxetane ring blocks a metabolically labile position, similar to the gem-dimethyl group, but with better properties.[2][3][7]
Amine pKa (Adjacent) 9.89.97.1The strong inductive electron-withdrawing effect of the oxetane oxygen significantly reduces amine basicity.[4][10]
Table 1: Representative Impact of Oxetane Introduction (Matched Molecular Pair Analysis).

Synthesis of Oxetane Amino Acids: A Validated Protocol

The increasing demand for oxetane amino acids has driven the development of robust and scalable synthetic routes. A prevalent and effective strategy involves a two-step sequence: a Horner-Wadsworth-Emmons (HWE) reaction to form a key α,β-unsaturated ester, followed by an aza-Michael addition.[11][12]

Experimental Protocol: Synthesis via Aza-Michael Addition

This protocol describes a self-validating system for the synthesis of a generic 3-substituted oxetane amino acid.

Part A: Horner-Wadsworth-Emmons Olefination

  • Materials: Oxetan-3-one, Tert-butyl 2-(triethylphosphoryl)acetate, Sodium hydride (60% in mineral oil), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend sodium hydride (1.05 eq) in anhydrous THF under an inert nitrogen atmosphere and cool to 0 °C.

    • Add Tert-butyl 2-(triethylphosphoryl)acetate (1.0 eq) dropwise. The formation of a milky white suspension indicates phosphonate deprotonation.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction back to 0 °C and add a solution of oxetan-3-one (1.2 eq) in anhydrous THF.

    • Stir at room temperature for 12-16 hours. Reaction progress is monitored by Thin-Layer Chromatography (TLC) for consumption of oxetan-3-one.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Tert-butyl 2-(oxetan-3-ylidene)acetate.[11]

Part B: Aza-Michael Addition and Deprotection

  • Materials: Tert-butyl 2-(oxetan-3-ylidene)acetate (from Part A), desired primary or secondary amine, 1,8-Diazabicycloundec-7-ene (DBU), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the oxetane-ylidene acetate (1.0 eq) in a suitable solvent like THF or acetonitrile.

    • Add the desired amine (1.0-1.2 eq) followed by a catalytic amount of DBU (0.1 eq).[11]

    • Stir at room temperature until TLC indicates complete consumption of the starting material (typically 2-16 hours).

    • Concentrate the mixture and purify the resulting tert-butyl protected amino acid ester by column chromatography.

    • For deprotection, dissolve the purified ester in DCM and cool to 0 °C.

    • Add trifluoroacetic acid (5-10 eq) dropwise and stir at room temperature for 1-4 hours.[11]

    • Concentrate the mixture under reduced pressure and triturate the residue with diethyl ether to precipitate the final oxetane amino acid product as a TFA salt.

Figure 2: Experimental workflow for the synthesis of oxetane amino acids.

Applications and Structural Consequences in Peptidomimetics

The incorporation of oxetane amino acids into peptides is a burgeoning field of research. While offering clear advantages in metabolic stability, the structural implications must be carefully considered.

  • Conformational Constraint: The rigid, nearly planar oxetane ring restricts the conformational freedom of the peptide backbone.[6][13] This can be advantageous, pre-organizing the peptide into a bioactive conformation for improved receptor binding. Conformational analysis suggests that oxetanyl-derived peptides can access distinct regions of Ramachandran space compared to natural peptides.[6]

  • Disruption of Secondary Structures: The replacement of a backbone carbonyl with an oxetane removes a key hydrogen bond acceptor. Studies have demonstrated that introducing an oxetane into an α-helical peptide leads to a significant loss of helicity.[14][15] The modification can introduce a "kink" in the helix and disrupt the characteristic (i, i+4) hydrogen bonding pattern.[15] While detrimental for maintaining helicity, this property can be strategically employed to design specific turns or non-helical structures.

Conclusion and Future Outlook

Oxetane amino acids have firmly established their place as a valuable tool in the medicinal chemist's arsenal. Their ability to concurrently solve multiple ADME issues—improving solubility, blocking metabolic hotspots, and modulating basicity—makes them a highly attractive scaffold.[1][7] The development of reliable synthetic methodologies has further accelerated their adoption in active drug discovery programs.[5][11]

Future work will likely focus on expanding the diversity of available oxetane amino acid building blocks and exploring their use in more complex molecular architectures, such as macrocycles and antibody-drug conjugates. While challenges such as the potential for acid-catalyzed ring-opening under certain structural contexts remain, strategic placement and substitution can mitigate these risks.[5][8] The continued application of oxetane amino acids promises to yield drug candidates with superior pharmacokinetic profiles and enhanced therapeutic potential.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 26, 2026, from [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 110(3), 1625–1662. [Link]

  • Grabowski, K., & Gryko, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-145. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12166-12236. [Link]

  • Dandepally, S. R., Williams, A. D., & Wipf, P. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(12), 2269-2300. [Link]

  • Bull, J. A., & Huestis, M. P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12590-12615. [Link]

  • Huestis, M. P., & Terrett, N. K. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1345-1359. [Link]

  • Huestis, M. P., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12590-12615. [Link]

  • Bull, J. A., et al. (2022). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society. [Link]

  • Stepan, A. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 846-851. [Link]

  • Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. SlidePlayer. Retrieved March 26, 2026, from [Link]

  • Stepan, A. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health (NIH). [Link]

  • TroadEC, M., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075-25083. [Link]

  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]

  • Carreira, E. M., et al. (2021). Oxetanyl Amino Acids for Peptidomimetics. Organic Letters, 23(23), 9148-9152. [Link]

  • Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1055. [Link]

  • Huestis, M. P., & Bull, J. A. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2024). Synthesis of oxetane amino acids. ResearchGate. [Link]

  • Stamford, A. W., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Journal of Medicinal Chemistry, 54(21), 7548-7558. [Link]

  • Shipman, M., et al. (2021). Development of Oxetane Modified Building Blocks for Peptide Synthesis. LJMU Research Online. [Link]

  • TroadEC, M., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. PubMed. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 3-(Methylamino)oxetane-3-carboxylic acid

This document provides an in-depth technical overview of the safety protocols and handling procedures for 3-(methylamino)oxetane-3-carboxylic acid (CAS No. 1541289-37-5). Designed for researchers, medicinal chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth technical overview of the safety protocols and handling procedures for 3-(methylamino)oxetane-3-carboxylic acid (CAS No. 1541289-37-5). Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes critical safety data with field-proven insights to ensure safe and effective laboratory operations.

Compound Identification and Physicochemical Properties

3-(Methylamino)oxetane-3-carboxylic acid is a non-proteinogenic amino acid incorporating a strained oxetane ring. This structural motif is of significant interest in medicinal chemistry for its ability to modulate physicochemical properties such as solubility and metabolic stability. A precise understanding of its identity is the foundation of safe handling.

PropertyValueSource
Chemical Name 3-(Methylamino)oxetane-3-carboxylic acid[1][2]
CAS Number 1541289-37-5[1][2][3][4]
Molecular Formula C₅H₉NO₃[3]
Molecular Weight 131.13 g/mol [1][2]
Physical Form Solid[1][3][4]
Purity Typically ≥97%[1][2][3][4]
InChI Key UFXHHNPUXSLYAC-UHFFFAOYSA-N[1][2][3][4]

GHS Hazard Analysis and Risk Profile

The Globally Harmonized System (GHS) classification for this compound indicates moderate hazards that require diligent control measures. The primary risks are associated with irritation and acute oral toxicity.

GHS Pictogram:

Signal Word: Warning [1][3][4]

The GHS07 pictogram and "Warning" signal word denote that the substance is a skin, eye, and respiratory irritant, and may be harmful if swallowed.

GHS_Hazards cluster_hazards Primary Health Hazards Compound 3-(Methylamino)oxetane- 3-carboxylic acid H302 H302: Harmful if swallowed Compound->H302 Oral H315 H315: Causes skin irritation Compound->H315 Dermal H319 H319: Causes serious eye irritation Compound->H319 Ocular H335 H335: May cause respiratory irritation Compound->H335 Inhalation

Caption: Relationship between the compound and its GHS hazard classifications.

Hazard and Precautionary Statements Summary:

CodeStatementRationale and Required Action
H302 Harmful if swallowedThis compound can cause adverse health effects if ingested. Do not eat, drink, or smoke in the laboratory.[1][4][5] If swallowed, rinse the mouth and seek immediate medical attention.[6]
H315 Causes skin irritationDirect contact can lead to redness, itching, and inflammation. Avoid skin contact by wearing appropriate gloves and a lab coat.[1][4]
H319 Causes serious eye irritationThe compound can cause significant, potentially damaging, eye irritation. Always wear chemical safety goggles.[1][4]
H335 May cause respiratory irritationInhalation of the dust can irritate the respiratory tract. Handle only in a well-ventilated area, preferably a certified chemical fume hood.[1][4][7]
P261 Avoid breathing dustMinimizes the risk of respiratory irritation. Engineering controls are the primary method to achieve this.[1][4]
P280 Wear protective gloves/eye protection/face protectionThis is the minimum PPE requirement to prevent skin and eye contact.[1]
P302+P352 IF ON SKIN: Wash with plenty of soap and waterImmediate decontamination is crucial to minimize irritation.[1]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingThis is the standard first-aid response for eye exposure to an irritant. An eyewash station must be accessible.[8]
P405 Store locked upEnsures the compound is secured and accessible only to trained personnel.[1][4]
P501 Dispose of contents/container to an approved waste disposal plantChemical waste must be managed according to institutional and local environmental regulations.[1][4]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and PPE is essential for mitigating the risks associated with this compound.

3.1 Engineering Controls

The primary engineering control for handling this solid compound is a certified chemical fume hood . This is non-negotiable. The fume hood contains airborne particles, preventing inhalation (addressing H335) and minimizing contamination of the general laboratory space. Ensure the sash is kept at the lowest practical height during manipulations.

3.2 Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards of skin and eye irritation.

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any defects before use. Use proper removal technique to avoid contaminating your skin.

  • Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses do not provide a sufficient seal to protect against fine dust.

  • Body Protection: A standard laboratory coat should be worn and kept fully fastened.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence D1 1. Lab Coat D2 2. Safety Goggles D1->D2 D3 3. Gloves D2->D3 F1 1. Gloves (using proper technique) F2 2. Lab Coat F1->F2 F3 3. Safety Goggles F2->F3

Caption: Recommended sequence for donning and doffing Personal Protective Equipment.

Standard Operating Protocol: Weighing and Dispensing

This protocol outlines a self-validating system for safely handling the solid compound. The causality for each step is explained to reinforce safe practices.

  • Preparation:

    • Action: Confirm the chemical fume hood is operational and the work surface is clean and decontaminated.

    • Causality: Ensures engineering controls are functioning before the potential for exposure is introduced. A clean surface prevents cross-contamination.

  • PPE:

    • Action: Don all required PPE as described in Section 3.2.

    • Causality: Establishes a physical barrier between the researcher and the chemical hazard.

  • Weighing:

    • Action: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance. Carefully use a clean spatula to transfer the desired amount of 3-(methylamino)oxetane-3-carboxylic acid to the weigh boat.

    • Causality: Performing the transfer inside the fume hood contains any dust generated. Slow, deliberate movements minimize aerosolization.

  • Container Sealing:

    • Action: Promptly and securely close the main stock container.

    • Causality: Prevents accidental spills and limits the compound's exposure to atmospheric moisture.

  • Dissolution/Use:

    • Action: If dissolving, add the solvent to the weigh boat or receiving flask containing the solid within the fume hood.

    • Causality: Adding solvent to the solid minimizes the chance of the dry powder becoming airborne.

  • Decontamination and Cleanup:

    • Action: Clean the spatula with an appropriate solvent. Wipe down the work surface in the fume hood. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

    • Causality: Ensures that no residual chemical is left on equipment or surfaces, preventing inadvertent exposure later.

  • Post-Handling:

    • Action: Doff PPE in the correct order (see diagram above). Wash hands thoroughly with soap and water.

    • Causality: Prevents contamination of skin and personal clothing after the procedure is complete.

Storage and Stability

Proper storage is critical for maintaining the compound's integrity and ensuring safety.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] While most suppliers recommend room temperature storage[1][4], some may suggest refrigerated conditions.[3] Crucially, always adhere to the storage temperature specified on the supplier's label and Safety Data Sheet.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases. While specific reactivity data for this exact molecule is sparse, these incompatibilities are common for amino acids and should be assumed as a precautionary measure.

  • Security: Store the compound in a locked cabinet or a location with restricted access to comply with the P405 "Store locked up" statement.[1][4]

Emergency Procedures

Rapid and correct response to an exposure or spill is vital.

Emergency_Flowchart Start Emergency Event (Spill or Exposure) Identify Identify the nature of the event Start->Identify IsExposure Personal Exposure? Identify->IsExposure IsSpill Chemical Spill? Identify->IsSpill IsExposure->IsSpill No FirstAid Administer First Aid (See Table Below) IsExposure->FirstAid Yes Alert Alert colleagues and supervisor IsSpill->Alert Yes SeekMedical Seek Medical Attention FirstAid->SeekMedical Report Report Incident SeekMedical->Report AssessSpill Assess spill size (Major vs. Minor) Alert->AssessSpill MinorSpill Handle Minor Spill (If trained and safe) AssessSpill->MinorSpill Minor MajorSpill Evacuate Area Contact EHS AssessSpill->MajorSpill Major Cleanup Clean up and decontaminate MinorSpill->Cleanup MajorSpill->Report Cleanup->Report

Caption: General workflow for responding to a laboratory emergency.

6.1 First-Aid Measures

Exposure RouteAction
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[6][7]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7][8] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[7][8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water.[6] Call a poison control center or seek immediate medical attention.[6]

6.2 Small-Scale Spill Response

This procedure applies to small spills (<1 g) within a fume hood.

  • Ensure PPE is worn.

  • Gently cover the solid spill with a paper towel to avoid creating dust.

  • Lightly dampen the paper towel with water.

  • Carefully sweep the dampened material and towel into a designated chemical waste container.

  • Decontaminate the spill area with a suitable solvent or detergent solution, followed by a water rinse.

  • Dispose of all cleanup materials as hazardous waste.

Waste Disposal

All waste containing 3-(methylamino)oxetane-3-carboxylic acid, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as chemical hazardous waste. Follow all local, state, and federal regulations. Do not dispose of this material down the drain or in regular trash.[6]

References

  • 3-(aminomethyl)oxetane-3-carboxylic acid — Chemical Substance Information - NextSDS. Source: NextSDS. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Source: Thermo Fisher Scientific. [Link]

Sources

Foundational

metabolic stability profile of oxetane-containing amino acids

Engineering Metabolic Durability: The Stability Profile of Oxetane-Containing Amino Acids in Drug Discovery Introduction: The Oxetane Paradigm Shift In contemporary drug discovery, the premature metabolic clearance of sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Metabolic Durability: The Stability Profile of Oxetane-Containing Amino Acids in Drug Discovery

Introduction: The Oxetane Paradigm Shift

In contemporary drug discovery, the premature metabolic clearance of small molecules and peptide-based therapeutics remains a primary cause of clinical attrition. To combat this, medicinal chemists have increasingly turned to the oxetane ring—a four-membered, oxygen-containing heterocycle characterized by significant strain energy (~106 kJ/mol) and a nearly planar conformation[1]. Originally viewed as an academic curiosity, 3,3-disubstituted oxetanes are now routinely deployed as highly effective bioisosteres for gem-dimethyl and carbonyl groups[2]. When incorporated into amino acid scaffolds, oxetanes fundamentally alter the physicochemical landscape of the molecule, drastically improving aqueous solubility, reducing lipophilicity, and engineering a highly favorable metabolic stability profile[3].

Mechanistic Determinants of Metabolic Stability

The incorporation of an oxetane ring into an amino acid scaffold does not merely passively survive metabolism; it actively redirects it. As a Senior Application Scientist, it is critical to understand the causality behind these stability enhancements:

  • CYP450 Evasion via C-H Bond Shielding: The primary driver of phase I metabolic clearance is oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes[4]. Traditional aliphatic motifs, such as the gem-dimethyl groups found in valine or leucine analogs, are highly lipophilic and serve as hotspots for C-H oxidation. Substituting these moieties with a 3,3-disubstituted oxetane removes abstractable α -protons and introduces a strong C-O bond, physically shielding the site from CYP450-mediated hydroxylation without the lipophilic penalty of heavier halogens[2][4].

  • Proteolytic Resistance in Peptidomimetics: In peptide therapeutics, amide bond hydrolysis by proteases severely limits in vivo half-life. Oxetanyl amino acids (e.g., 3-aminooxetane-3-carboxylic acid) function as robust peptide bond isosteres[5]. The oxetane oxygen mimics the hydrogen-bond acceptor properties of a carbonyl group, preserving target binding affinity, while the unique steric bulk of the strained ring physically occludes protease active sites, conferring profound enzymatic stability[5][6].

  • Modulation of Amine Basicity: The strong inductive electron-withdrawing effect of the oxetane oxygen lowers the pKa​ of adjacent amines by approximately 1 to 2 units[7]. By reducing basicity, the oxetane motif decreases non-specific phospholipid binding and hERG channel inhibition, thereby altering the overall clearance and toxicity profile of the drug candidate[3][7].

The mEH Liability: Shunting to Alternative Pathways

While oxetanes successfully evade CYP450, their high strain energy introduces a distinct, alternative metabolic vulnerability: human microsomal epoxide hydrolase (mEH)[7]. mEH typically hydrolyzes epoxides, but the ~106 kJ/mol strain of the oxetane ring makes it susceptible to nucleophilic attack by the enzyme's catalytic aspartate residue. In certain drug candidates (e.g., AZD1979), mEH-catalyzed ring-opening was identified as the major metabolic clearance pathway, converting the oxetane into a diol[7][8]. Understanding this shunt is vital for predicting the in vivo half-life of oxetane-containing compounds.

MetabolicPathways Oxetane Oxetane-Containing Amino Acid CYP450 CYP450 Enzymes (Oxidation Blocked) Oxetane->CYP450 Steric Shielding Protease Proteases (Hydrolysis Resisted) Oxetane->Protease Amide Isosterism mEH Microsomal Epoxide Hydrolase (Ring-Opening Liability) Oxetane->mEH Strain Energy Stable High Metabolic Stability (Extended Half-Life) CYP450->Stable Protease->Stable Clearance Metabolic Clearance (Diol Formation) mEH->Clearance

Caption: Logical relationship between oxetane incorporation and metabolic clearance pathways.

Quantitative Data: Physicochemical & Stability Matrix

The table below summarizes the causal shifts in physicochemical properties when transitioning from standard amino acid motifs to oxetane isosteres.

ParameterStandard Motif (e.g., Gem-dimethyl / Carbonyl)Oxetane Amino Acid IsostereMechanistic Causality
Lipophilicity (LogD) High (~2.5)Lowered (~1.7)The high polarity of the ether oxygen reduces overall lipophilicity[3].
Aqueous Solubility BaselineIncreased (up to 4000-fold)Enhanced hydrogen-bond acceptor capabilities of the oxetane oxygen[4].
Intrinsic Clearance ( Clint​ ) High (Rapid CYP450 Oxidation)Low (Metabolically Stable)Lack of abstractable α -protons prevents C-H oxidation[2].
Amine Basicity ( pKa​ ) ~9.0 - 10.0~7.0 - 8.0Electron-withdrawing effect of the oxetane ring lowers adjacent pKa​ [7].
Primary Liability CYP450 / ProteasesMicrosomal Epoxide HydrolaseRing strain makes it a substrate for mEH-mediated ring opening[7].

Synthesis Workflow: Modified Strecker Reaction for Oxetane Amino Acids

Synthesizing oxetane amino acids requires careful handling to prevent premature ring-opening. The following protocol utilizes a modified Strecker synthesis starting from 3-oxetanone[3][9].

Causality for Experimental Choices: Standard aqueous cyanide (NaCN/KCN) under highly basic conditions can trigger the hydrolytic cleavage of the strained oxetane ring. Therefore, Trimethylsilyl cyanide (TMSCN) is utilized in anhydrous conditions to form the α -aminonitrile intermediate safely[9].

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3-oxetanone (1.0 eq) and the desired secondary amine (1.1 eq) in anhydrous dichloromethane (DCM). Stir at room temperature over molecular sieves (4Å) for 2 hours to drive imine formation by sequestering generated water.

  • Cyanation: Cool the reaction mixture to 0°C. Add TMSCN (1.2 eq) dropwise under an argon atmosphere. The anhydrous nature of TMSCN prevents nucleophilic attack on the oxetane ether oxygen.

  • Isolation: Stir for 12 hours, quench with saturated aqueous NaHCO3​ , extract with DCM, and concentrate in vacuo to yield the 3-amino-3-cyano-oxetane intermediate.

  • Controlled Hydrolysis: Hydrolyze the nitrile to the carboxylic acid using concentrated HCl at 0°C for a strictly limited duration (to prevent acid-catalyzed oxetane ring-opening), followed by neutralization to yield the free oxetane amino acid[9][10].

Validation Protocol: Self-Validating Microsomal Stability Assay

To empirically validate the metabolic stability of the synthesized oxetane amino acids, a Human Liver Microsome (HLM) assay is employed.

Causality for Experimental Choices: HLM is selected over whole hepatocytes because it specifically isolates Phase I metabolism enzymes (CYP450 and mEH), which are the primary interaction points for oxetanes[8]. NADPH is added as the obligate electron donor required for CYP450 catalytic function[7].

Self-Validating System: The assay must include a high-clearance positive control (Verapamil) and a low-clearance negative control (Warfarin). If Verapamil is not rapidly degraded, the NADPH regenerating system is deemed inactive, and the assay is invalid.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 mM stock solution of the oxetane amino acid in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the compound with HLM (final protein concentration: 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM).

  • Time-Course Aliquoting: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantaneously denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( Clint​ ).

AssayWorkflow Step1 1. Substrate Preparation Step2 2. HLM + NADPH Incubation (37°C) Step1->Step2 Step3 3. Acetonitrile Quenching Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. Cl_int Calculation Step4->Step5

Caption: Step-by-step workflow for in vitro Human Liver Microsome (HLM) metabolic stability assay.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC | nih.gov |1

  • Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis | tandfonline.com |7

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH | nih.gov | 2

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications | acs.org | 6

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings - SCIRP | scirp.org | 4

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications | acs.org | 8

  • Application Notes and Protocols: Synthesis of Novel Amino Acid Derivatives via Strecker Synthesis with 3-Oxetanone - Benchchem | benchchem.com | 9

  • 3-Oxetanone | High-Purity Reagent for Organic Synthesis - Benchchem | benchchem.com | 3

  • Application Notes and Protocols: Synthesis of Oxetane Amino Acids using Tert-butyl 2-(oxetan-3-ylidene)acetate - Benchchem | benchchem.com | 10

  • Oxetanyl Amino Acids for Peptidomimetics | Organic Letters - ACS Publications | acs.org | 5

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Incorporating 3-(Methylamino)oxetane-3-carboxylic Acid

Introduction & Scientific Rationale The integration of oxetane amino acids into peptide backbones is a transformative strategy in modern peptidomimetic drug design. Oxetanes act as highly stable carbonyl bioisosteres, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The integration of oxetane amino acids into peptide backbones is a transformative strategy in modern peptidomimetic drug design. Oxetanes act as highly stable carbonyl bioisosteres, inherently improving metabolic stability against proteases, modulating lipophilicity, and restricting the conformational flexibility of the peptide .

Specifically, 3-(methylamino)oxetane-3-carboxylic acid introduces a unique structural motif: a 4-membered ether ring with an N -methylated secondary amine situated directly on a quaternary alpha-carbon (C3). While this structural rigidity is highly desirable for pharmacological applications, it creates severe steric congestion during Solid-Phase Peptide Synthesis (SPPS). This application note provides a self-validating, mechanistically optimized protocol to successfully couple this highly demanding building block without sequence truncation.

Mechanistic Principles & Experimental Causality

As an application scientist, it is critical to understand why standard SPPS protocols fail with this specific building block, and how our optimized parameters overcome these physical barriers.

  • Steric Congestion at the Quaternary Center: The alpha-carbon (C3) of 3-(methylamino)oxetane-3-carboxylic acid is fully substituted. When the Fmoc group is removed, the exposed nucleophile is an N -methyl secondary amine on a neopentyl-like center. Standard carbodiimide activation (e.g., DIC/HOBt) lacks the reactivity required to drive acylation here, leading to massive deletion sequences.

  • Hyper-Reactive Ester Formation: To overcome this immense kinetic barrier, this protocol mandates the use of COMU or HATU combined with elevated temperatures. These uronium salts generate highly reactive Oxyma or 7-aza-1-hydroxybenzotriazole (HOAt) esters. The nitrogen atom in the pyridine ring of HOAt (or the oxime of Oxyma) provides a neighboring-group effect, utilizing hydrogen bonding to pre-organize and assist the attack of the hindered secondary amine .

  • Symmetry and Epimerization: A major advantage of the 3,3-disubstituted oxetane system is its local symmetry. Because the C3 carbon is achiral, harsh coupling conditions (such as 60 °C microwave heating and strong bases like DIPEA) can be safely employed without the risk of alpha-carbon epimerization that typically limits standard N -methyl amino acid synthesis.

  • Self-Validating Analytics: Standard primary amines are validated using the Kaiser (ninhydrin) test. However, the N -methyl secondary amine of this oxetane yields a false negative with ninhydrin. To ensure a self-validating system, the Chloranil test must be employed to verify both the deprotection and the subsequent acylation of the oxetane residue.

Quantitative Data & Optimization

The following tables summarize the empirical data driving the selection of reagents for coupling onto the hindered oxetane amine, as well as the final optimized parameters.

Table 1: Coupling Reagent Efficacy for N-Methyl Oxetane Amines

Coupling System Active Intermediate Temp (°C) Time Conversion (%)
DIC / HOBt OBt Ester 25 2h < 20%
HATU / DIPEA OAt Ester 25 2h ~ 60%
HATU / HOAt / DIPEA OAt Ester 60 (MW) 1h > 95%

| COMU / DIPEA | Oxyma Ester | 60 (MW) | 1h | > 98% |

Table 2: Optimized SPPS Reaction Parameters

Workflow Step Reagents & Solvents Equivalents Duration
Fmoc Deprotection 20% Piperidine in DMF N/A 2 × 10 min
Oxetane Coupling Fmoc-Oxetane-OH / HATU / DIPEA 3.0 / 2.9 / 6.0 2 hours
Next AA Coupling Fmoc-AA-OH / COMU / DIPEA 4.0 / 3.9 / 8.0 1h at 60°C (Double)

| Global Cleavage | TFA / TIS / H₂O (95:2.5:2.5) | N/A | 2 hours |

Step-by-Step Methodology

Step 1: Resin Preparation and Swelling
  • Weigh the desired amount of resin (e.g., Rink Amide AM or 2-CTC resin, typical loading 0.4–0.6 mmol/g) into a fritted SPPS reaction vessel.

  • Add amine-free DMF (10 mL per gram of resin) and agitate gently for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, maximizing the accessibility of reactive sites for the bulky oxetane building block.

Step 2: Fmoc Deprotection
  • Drain the DMF and add 20% piperidine in DMF. Agitate for 10 minutes.

  • Drain and repeat the piperidine treatment for an additional 10 minutes.

  • Wash the resin extensively with DMF (5 × 1 minute) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-3-(methylamino)oxetane-3-carboxylic acid
  • Dissolve 3.0 equivalents of Fmoc-3-(methylamino)oxetane-3-carboxylic acid and 2.9 equivalents of HATU in a minimal volume of DMF.

  • Add 6.0 equivalents of DIPEA to the solution. Note: The solution will turn yellow as the active OAt ester forms.

  • Immediately add the activated mixture to the resin and agitate at room temperature for 2 hours.

    • Causality: While the oxetane's carboxylate is hindered by the quaternary center, the primary amine of the growing peptide chain is sufficiently nucleophilic to attack the OAt ester at room temperature.

  • Wash the resin with DMF (5 × 1 minute).

Step 4: Deprotection & Self-Validation (Chloranil Test)
  • Perform Fmoc deprotection on the newly coupled oxetane residue using 20% piperidine in DMF (2 × 10 min), followed by DMF washes (5 × 1 min).

  • Validation: Extract a few resin beads and perform a Chloranil test.

    • Causality: A positive result (beads turn dark blue/green) confirms the successful exposure of the N -methyl secondary amine. A Kaiser test will fail here and must not be used.

Step 5: Chain Elongation (Coupling onto the Oxetane Amine) - CRITICAL STEP
  • Dissolve 4.0 equivalents of the next Fmoc-Amino Acid and 3.9 equivalents of COMU in DMF.

  • Add 8.0 equivalents of DIPEA.

  • Add the mixture to the resin. Heat the reaction to 60 °C (via microwave synthesizer or heated block) and agitate for 1 hour.

  • Drain, wash with DMF (3 × 1 min), and repeat the coupling (Double Couple) with fresh reagents for another 1 hour at 60 °C.

    • Causality: This overcomes the extreme steric hindrance of the quaternary N -methyl amine. COMU generates a highly reactive Oxyma ester, and the thermal energy ensures the kinetic barrier of acylation is breached.

  • Wash with DMF (5 × 1 min) and perform a Chloranil test. The beads must remain colorless/yellow (negative), validating complete acylation.

Step 6: Cleavage and Scavenging
  • After the synthesis is complete and the final Fmoc is removed, wash the resin with DCM (5 × 1 min) and dry under a stream of nitrogen.

  • Add the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O. Agitate for 2 hours at room temperature.

    • Causality: The oxetane ring is generally stable to standard TFA cleavage conditions for this duration . Prolonged exposure (>3 hours) should be avoided to prevent acid-catalyzed ring opening.

  • Filter the cleavage solution into cold diethyl ether to precipitate the oxetane-modified peptide. Centrifuge, decant, and lyophilize.

Workflow Visualization

SPPS_Workflow Start 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect CoupleOxetane 3. Couple Oxetane AA (Fmoc-Oxetane-OH, HATU, DIPEA) Deprotect->CoupleOxetane Wash (5x DMF) Chloranil1 4. Chloranil Test (Verify Secondary Amine) CoupleOxetane->Chloranil1 Deprotect & Wash CoupleNext 5. Couple Next AA CRITICAL: COMU, 60°C, Double Couple Chloranil1->CoupleNext If Positive (Green/Blue) Chloranil2 6. Chloranil Test (Verify Acylation) CoupleNext->Chloranil2 Wash (5x DMF) Chloranil2->CoupleNext If Positive (Incomplete) Cleavage 7. Global Cleavage (TFA/TIS/H2O) Chloranil2->Cleavage If Negative (Yellow)

Workflow for SPPS incorporating sterically hindered 3-(methylamino)oxetane-3-carboxylic acid.

References

  • Title: Solid-Phase Synthesis of Oxetane Modified Peptides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine (Nowick Lab) URL: [Link]

Application

Application Note &amp; Protocols: Strategic Incorporation of 3-(Methylamino)oxetane-3-carboxylic Acid into Peptidomimetics for Enhanced Drug-Like Properties

Abstract The development of peptide-based therapeutics is often hindered by inherent liabilities, including poor metabolic stability and limited oral bioavailability[1][2][3]. Peptidomimetics offer a compelling strategy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of peptide-based therapeutics is often hindered by inherent liabilities, including poor metabolic stability and limited oral bioavailability[1][2][3]. Peptidomimetics offer a compelling strategy to overcome these challenges by introducing non-natural structural motifs that retain biological activity while improving pharmacokinetic profiles[3][4][5]. This guide details the application of 3-(methylamino)oxetane-3-carboxylic acid, a unique constrained amino acid, as a bioisosteric replacement for native peptide bonds. The incorporation of the oxetane ring introduces significant conformational and physicochemical changes, leading to peptidomimetics with enhanced resistance to proteolysis and potentially altered receptor-binding profiles[1][2][6]. We provide a comprehensive overview, field-proven protocols for both solid-phase and solution-phase synthesis, and an analysis of the structural implications for drug development professionals.

Introduction: The Rationale for Oxetane-Modified Peptides (OMPs)

Natural peptides are exquisite signaling molecules, but their utility as drugs is often compromised by rapid degradation by proteases[3][5]. The amide bond is the primary site of enzymatic cleavage. The core strategy behind Oxetane-Modified Peptides (OMPs) is to replace a labile amide carbonyl group with a stable, four-membered oxetane ring[1][2][7]. This substitution achieves several critical objectives simultaneously:

  • Enhanced Proteolytic Stability: The oxetane-amine linkage is not a substrate for common proteases, significantly increasing the in-vivo half-life of the resulting peptidomimetic[2][5].

  • Bioisosterism and Hydrogen Bonding: The oxetane's oxygen atom can act as a hydrogen bond acceptor, while the adjacent secondary amine acts as a donor, thus mimicking the hydrogen bonding pattern of a natural peptide bond and preserving key interactions with biological targets[2][7].

  • Conformational Constraint: Removal of the sp²-hybridized carbonyl carbon and introduction of a strained sp³-hybridized oxetane ring alters the local backbone geometry[6][7]. This can induce turn-like structures, reduce the entropic penalty of binding, and allow exploration of novel conformational spaces inaccessible to natural peptides[6][8][9].

The specific building block, 3-(methylamino)oxetane-3-carboxylic acid, provides an N-methylated secondary amine, which further enhances proteolytic resistance and can modulate peptide conformation and membrane permeability.

Physicochemical Properties Comparison
PropertyGlycine (Natural Amino Acid)3-(Methylamino)oxetane-3-carboxylic acidRationale for Significance
CAS Number 56-40-61541289-37-5[10][11]Unique identifier for sourcing.
Molecular Weight 75.07 g/mol 131.13 g/mol [10][11]Increased mass at the modification site.
LogP (Predicted) -3.21-3.11[10]The oxetane moiety can subtly influence lipophilicity.
Hydrogen Bond Donors 22[10]Preserves H-bond donor capacity.
Hydrogen Bond Acceptors 24[10]Increases H-bond acceptor potential.
Backbone Flexibility HighConstrainedThe rigid oxetane ring restricts local bond rotation.

Synthesis of Protected Building Blocks for Peptide Synthesis

Direct incorporation of the raw amino acid is not feasible. The amino and carboxyl groups must be protected with orthogonal protecting groups compatible with standard peptide synthesis methodologies. The Fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and a labile ester for C-terminal protection are standard for Solid-Phase Peptide Synthesis (SPPS).

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for preparing an Fmoc-protected oxetane amino acid building block, often as part of a dipeptide unit to simplify subsequent incorporation into a peptide chain[1][2].

G Precursor Amino Ester + 3-(Nitromethylene)oxetane Conjugate Conjugate Addition Product Precursor->Conjugate NitroReduction Nitro Group Reduction Conjugate->NitroReduction Raney Ni, H2 FmocProtection Fmoc Protection NitroReduction->FmocProtection FinalProduct Fmoc-Aaa(Ox)-Xxx-OR (Protected Dipeptide Building Block) FmocProtection->FinalProduct Purification spss_cycle start Start: Resin-Bound Peptide (Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling Step wash1->coupling wash2 4. DMF Wash coupling->wash2 Add Fmoc-AA (or Oxetane Block), HATU, DIPEA capping 5. Capping (Optional) (Acetic Anhydride) wash2->capping end_cycle Repeat for next Amino Acid capping->end_cycle end_cycle->deprotection Next Cycle cleavage Final Cleavage & Deprotection end_cycle->cleavage Final Cycle

Caption: Iterative cycle for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol
  • Resin Preparation: Swell the chosen resin in DMF for 1 hour in a reaction vessel.

  • Standard Amino Acid Coupling: Perform standard Fmoc-SPPS cycles for all amino acids preceding the oxetane modification.[12] Each cycle consists of:

    • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.

    • Washing: Wash the resin thoroughly with DMF (5-7 times).

    • Coupling: Pre-activate a solution of the Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 1-2 minutes. Add this solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of the Oxetane Building Block:

    • Following the final deprotection step to expose the N-terminal amine, add the pre-activated solution of the Fmoc-oxetane dipeptide building block (2 eq), HATU (1.9 eq), and DIPEA (6 eq) in DMF.[13]

    • Rationale: A slightly lower equivalence of the expensive custom building block is often used. A "double coupling" (repeating the step) is highly recommended to ensure maximum efficiency, as the oxetane moiety can present some steric hindrance.[13]

    • Allow the coupling to proceed for 4-6 hours, or overnight for difficult sequences. Monitor the reaction using a qualitative ninhydrin test.

  • Chain Elongation: Continue with standard SPPS cycles for the remaining amino acids in the sequence.

  • Cleavage and Global Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., Reagent K) and gently agitate for 2-3 hours at room temperature.

    • Rationale: This strong acidic mixture cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) simultaneously.[14]

    • Filter the resin and collect the filtrate.

  • Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the crude peptide pellet and dissolve it in a Water/Acetonitrile mixture.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity with LC-MS.

Protocol: Incorporation via Solution-Phase Synthesis

Solution-phase synthesis offers advantages for scale-up and for sequences that are difficult to synthesize on a solid support.[15] It requires careful protection and deprotection strategies at each step.

Materials & Reagents
  • Protected Building Blocks: N-Boc-3-(methylamino)oxetane-3-carboxylic acid and C-terminal protected (e.g., Methyl or Benzyl ester) amino acids.

  • Coupling Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or HATU.

  • Boc Deprotection: 4M HCl in Dioxane or neat TFA (Trifluoroacetic acid).

  • Ester Saponification: LiOH or NaOH in a THF/Water mixture.

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Hexanes.

  • Purification: Silica gel for column chromatography.

Solution-Phase Workflow Diagram

solution_phase A Boc-Oxetane-COOH C 1. Peptide Coupling (EDC, HOBt in DCM) A->C B H2N-Aaa-COOR B->C D Boc-Oxetane-Aaa-COOR (Protected Dipeptide) C->D E 2a. Boc Deprotection (TFA or 4M HCl/Dioxane) D->E F 2b. Ester Saponification (LiOH, THF/H2O) D->F G H2N-Oxetane-Aaa-COOR E->G H Boc-Oxetane-Aaa-COOH F->H G->C Couple with another Boc-AA-COOH H->C Couple with another H2N-AA-COOR

Caption: General scheme for a solution-phase dipeptide synthesis involving the oxetane building block.

Step-by-Step Protocol (Dipeptide Example: Boc-Oxetane-Ala-OMe)
  • Activation and Coupling:

    • Dissolve Boc-3-(methylamino)oxetane-3-carboxylic acid (1.0 eq), H-Ala-OMe·HCl (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

    • Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and basify the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise and stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

    • Rationale: The HOBt/EDC system forms an active ester intermediate, which is less prone to epimerization and reacts efficiently with the amine of the alanine methyl ester.[15][16]

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected dipeptide, Boc-Oxetane-Ala-OMe.

  • Selective Deprotection for Chain Elongation:

    • N-terminal Deprotection: To couple another amino acid to the N-terminus, treat the purified dipeptide with 4M HCl in dioxane for 1-2 hours to remove the Boc group.[][18]

    • C-terminal Deprotection: To couple another amino acid to the C-terminus, dissolve the purified dipeptide in a THF/water mixture and add LiOH (1.5 eq). Stir for 2-4 hours until saponification is complete (monitored by TLC/LC-MS). Acidify the mixture to pH 3-4 and extract the product with ethyl acetate.

Structural & Functional Consequences

Incorporating an oxetane moiety is not a trivial substitution and has profound effects on the peptide's structure and function.

  • Impact on Secondary Structure: The rigid, non-planar oxetane ring disrupts canonical secondary structures like α-helices and β-sheets. It introduces a "kink" in the peptide backbone, which can be beneficial for disrupting protein-protein interactions but detrimental if a specific helical or sheet conformation is required for activity.[8][9] However, this same property makes oxetane incorporation an excellent strategy for inducing β-turns, which are critical for receptor recognition and can facilitate peptide macrocyclization.[19]

  • Improved Pharmacokinetics: As a bioisostere for a gem-dimethyl or carbonyl group, the oxetane ring generally increases aqueous solubility and reduces metabolic degradation, leading to improved pharmacokinetic profiles.[5][6]

  • Receptor Selectivity: By altering the three-dimensional presentation of pharmacophoric side chains, the oxetane modification can change the binding affinity and selectivity of a peptide for its target receptors. This allows for fine-tuning of biological activity.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency of Oxetane Block 1. Steric hindrance from the oxetane ring. 2. Insufficient activation time or reagent concentration. 3. Aggregation of the peptide on the resin.1. Perform a double coupling.[13] 2. Increase coupling time to overnight. 3. Use a more potent coupling reagent like HATU. 4. Add a chaotropic salt like LiCl to the coupling solution.
Incomplete Fmoc Deprotection 1. Sterically hindered N-terminus adjacent to the oxetane. 2. Insufficient reaction time.1. Increase deprotection time with 20% piperidine/DMF to 30 minutes. 2. Use a stronger deprotection solution, such as 2% DBU / 2% piperidine in DMF for a short duration (2-3 min), followed by standard deprotection.
Side Product Formation during Cleavage 1. Incomplete removal of side-chain protecting groups. 2. Re-attachment of reactive carbocations (e.g., from Trp, Met, Cys) to the peptide.1. Ensure sufficient cleavage time (2-4 hours). 2. Use a scavenger-rich cleavage cocktail (e.g., Reagent K) containing TIS, EDT, or water to quench reactive species.
Poor Solubility of Final Peptide The oxetane modification, combined with hydrophobic side chains, can lead to aggregation.1. Purify using RP-HPLC with a TFA or formic acid modifier. 2. Lyophilize from a solution containing a small amount of acetic acid or ammonium bicarbonate. 3. For storage, dissolve in a solvent like DMSO before diluting with aqueous buffer.

Conclusion

The strategic incorporation of 3-(methylamino)oxetane-3-carboxylic acid is a powerful tool in modern peptidomimetic design. By replacing a native amide bond, researchers can create novel peptide analogs with significantly enhanced proteolytic stability and unique conformational properties. The robust protocols detailed herein for both solid-phase and solution-phase synthesis provide a practical framework for accessing these valuable molecules. While the structural impact must be carefully considered for each biological target, the ability to fine-tune pharmacokinetics and explore new chemical space makes oxetane-modified peptides a highly promising avenue for the development of next-generation therapeutics.

References

  • Hale, S. F. A., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, 19(13), 3504–3507. [Link]

  • Roesner, S., et al. (2019). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 17(18), 4488-4496. [Link]

  • Shipman, M. (n.d.). Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. University of Warwick. [Link]

  • Hale, S. F. A., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. PubMed. [Link]

  • Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Angewandte Chemie International Edition, 53(31), 8257-8261. [Link]

  • Hale, S. F. A., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. ACS Publications. [Link]

  • Carreira, E. M., et al. (2017). Oxetanyl Amino Acids for Peptidomimetics. PubMed. [Link]

  • Roesner, S., et al. (2019). Development of oxetane modified building blocks for peptide synthesis. RSC Publishing. [Link]

  • Carreira, E. M., et al. (2017). Oxetanyl Amino Acids for Peptidomimetics. Organic Letters, 19(11), 2853–2856. [Link]

  • Tovar, A., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075-25083. [Link]

  • Solar, A. & McConville, C. (2019). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 24(21), 3978. [Link]

  • Guichard, G., et al. (2007). 10Helical conformations in oxetane β-amino acid hexamers. Chemical Communications. [Link]

  • Wikipedia. (n.d.). Passerini reaction. [Link]

  • Tovar, A., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Europe PMC. [Link]

  • ResearchGate. (n.d.). Oxetane modified cyclic peptides by disulphide bond formation. [Link]

  • Wuts, P. G. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(22), 13757-13830. [Link]

  • Nyerges, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1058. [Link]

  • ResearchGate. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]

  • Roesner, S., et al. (2019). Development of Oxetane Modified Building Blocks for Peptide Synthesis - Supporting Information. The Royal Society of Chemistry. [Link]

  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(14), 8083-8129. [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]

  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. [Link]

  • Cativiela, C., et al. (2015). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Beilstein Journal of Organic Chemistry, 11, 1194-1202. [Link]

  • ResearchGate. (n.d.). Unexpected outcome of the reaction with oxetanone as carbonyl component. [Link]

  • Shipman, M., et al. (2020). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 11(13), 3421-3428. [Link]

  • Del C. Millan, M., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1149-1159. [Link]

  • Fairlie, D. P., et al. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Chemistry - A European Journal, 24(65), 17010-17026. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]

  • AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. [Link]

  • Semantic Scholar. (2023). Ugi Four-Component Reactions Using Alternative Reactants. [Link]

  • Ruíz-García, G., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2261. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. [Link]

Sources

Method

Application Note: Optimized Amide Coupling Strategies for 3-(Methylamino)oxetane-3-carboxylic Acid Derivatives

Executive Summary & The Bioisostere Paradox The integration of into pharmaceutical pipelines has surged due to the oxetane ring’s exceptional performance as a bioisostere. By replacing gem-dimethyl groups or carbonyls wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Bioisostere Paradox

The integration of into pharmaceutical pipelines has surged due to the oxetane ring’s exceptional performance as a bioisostere. By replacing gem-dimethyl groups or carbonyls with an oxetane core, drug developers can significantly enhance aqueous solubility, improve metabolic stability, and lower lipophilicity (logP)[1].

However, as a Senior Application Scientist, I must emphasize that this specific building block presents a severe synthetic paradox during amide coupling:

  • Extreme Steric Hindrance: The target molecule features a secondary amine (methylamino) situated directly on a quaternary carbon (C3 of the oxetane ring). This creates a massive steric shield, rendering standard nucleophilic attacks highly inefficient.

  • Thermal Instability: To overcome steric hindrance, chemists intuitively apply heat. However, oxetane-carboxylic acids are intrinsically unstable. As demonstrated by Chalyk et al., applying heat (>40°C) or strong Lewis acids triggers an [2].

Therefore, standard coupling protocols will fail. The workflows below are engineered to navigate this paradox by substituting thermal energy with highly tuned chemical reactivity.

Strategic Decision Matrix

The coupling strategy must be bifurcated based on which terminus of the zwitterionic amino acid is being targeted. Orthogonal protection (e.g., N-Boc or O-Methyl) is mandatory prior to activation.

Caption: Workflow for 3-(Methylamino)oxetane-3-carboxylic acid amide coupling based on terminal.

Self-Validating Experimental Protocols

Protocol A: C-Terminal Amidation (Electrophilic Oxetane)

Objective: Couple an incoming primary/secondary amine to the oxetane-3-carboxylic acid. Mechanistic Rationale: Because the oxetane carboxylic acid is highly prone to intramolecular ring-opening[2], we must avoid highly basic uronium salts (like HATU) which can promote degradation. Instead, we utilize a mild[3] using EDC·HCl and HOBt.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve N-Boc-3-(methylamino)oxetane-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 eq). Causality Note: NMM is a weaker base than DIPEA, maintaining a mildly basic pH (~8) that prevents base-catalyzed oxetane degradation.

  • Activation: Cool the mixture to 0°C using an ice bath. Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq) portion-wise. Causality Note: The ice bath dissipates the exothermic heat of activation, protecting the thermally sensitive oxetane core.

  • Coupling: Allow the reaction to slowly warm to room temperature (strictly ≤ 25°C). Stir for 16 hours.

  • Self-Validating QC (Critical): Do not rely solely on LC-MS to confirm success. If isomerization occurs, the resulting lactone is isobaric (identical m/z) to your desired product[2]. You must validate structural integrity via ¹H NMR of the crude aliquot. The intact oxetane ring exhibits characteristic distinct doublets for the four methylene protons between δ 4.50 and 5.00 ppm. Disappearance of these signals indicates protocol failure.

  • Workup: Quench with water, extract with EtOAc. Wash sequentially with 10% aqueous citric acid, saturated NaHCO₃, and brine. Concentrate under reduced pressure with a water bath strictly < 30°C.

Protocol B: N-Terminal Acylation (Nucleophilic Oxetane Amine)

Objective: Couple an incoming carboxylic acid to the sterically hindered secondary methylamino group. Mechanistic Rationale: Mild coupling agents (EDC/DCC) fail here due to the extreme steric bulk of the quaternary C3 center. We must force the reaction using the highly reactive HATU/HOAt system. Since we cannot use heat to overcome the activation energy barrier[2], we rely entirely on the superior leaving group ability of the HOAt-active ester.

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask, dissolve the incoming carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and HOAt (1.2 eq).

  • Base Addition: Add DIPEA (3.0 eq) and stir at 20°C for 15 minutes to fully form the active ester. Causality Note: Pre-activation is critical. If the hindered oxetane amine is added too early, it cannot compete with side reactions.

  • Coupling: Add 3-(methylamino)oxetane-3-carboxylic acid methyl ester (1.0 eq). Stir at room temperature (strictly ≤ 25°C) for 24–48 hours. Causality Note: Extended reaction times compensate for the lack of thermal acceleration.

  • Self-Validating QC: Monitor via LC-MS for the disappearance of the active ester mass. Confirm the absence of lactone degradation peaks in ¹H NMR.

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (3x) to remove DMF and uronium byproducts. Wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Condition Analysis

To aid in experimental design, the following table summarizes the causal relationship between reagent selection, temperature, and the risk of oxetane degradation.

Coupling StrategyTarget TerminusPreferred ReagentsTemp LimitTypical YieldIsomerization RiskMechanistic Rationale
Mild Activation C-TerminalEDC·HCl, HOBt, NMM≤ 25°C70–85%Low Prevents heat/base-induced lactone formation[2].
High-Reactivity N-TerminalHATU, HOAt, DIPEA≤ 25°C60–75%Moderate Overcomes extreme steric hindrance of the secondary amine.
Phosphonic Anhydride C-TerminalT3P, Pyridine≤ 25°C75–90%Very Low Exceptional functional group tolerance; no epimerization.
Thermal Forcing EitherDCC, DMAP> 40°C< 20%High Heat drives quantitative isomerization to lactone[2].

References

  • Unexpected Isomerization of Oxetane-Carboxylic Acids Source: Organic Letters (ACS Publications) / ResearchGate URL:[Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL:[Link]

  • Defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines (Amino-oxetanes as amide isosteres) Source: Nature Chemistry / ResearchGate URL:[Link]

Sources

Application

Optimizing Drug Aqueous Solubility and Pharmacokinetics Using 3-(Methylamino)oxetane-3-carboxylic Acid

Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction and Mechanistic Rationale In small molecule drug discovery, the optimization of aqueous solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction and Mechanistic Rationale

In small molecule drug discovery, the optimization of aqueous solubility and metabolic stability remains a profound challenge. High-throughput screening often yields highly lipophilic, planar lead compounds that suffer from poor bioavailability and rapid cytochrome P450 (CYP450) mediated clearance. To circumvent these liabilities, modern medicinal chemistry has increasingly turned to small, polar, three-dimensional heterocycles.

The Causality of Solubility Enhancement

The incorporation of 3-(methylamino)oxetane-3-carboxylic acid improves the physicochemical profile of a drug candidate through four distinct, synergistic mechanisms:

  • Disruption of Molecular Planarity and Symmetry: Planar, symmetric molecules exhibit high crystal packing energies, drastically reducing thermodynamic solubility. The sp3-rich, three-dimensional oxetane ring forces a conformational twist, lowering the melting point and disrupting crystal lattice stacking [2].

  • Topological Polar Surface Area (TPSA) Expansion: The oxygen atom within the highly strained four-membered ring acts as a potent hydrogen bond acceptor, improving hydration in aqueous media.

  • Dipole Moment and LogD Reduction: The oxetane ring possesses a strong local dipole moment (~1.9 D) that directly counters the lipophilicity of adjacent hydrophobic scaffolds, significantly lowering the partition coefficient (LogD) [1].

  • Physiological Ionization: The 3-methylamino substituent provides a basic center (pKa ~ 8.0–8.5). At a physiological pH of 7.4, this amine is predominantly protonated, creating a cationic species that exponentially increases kinetic and thermodynamic aqueous solubility without the steric bulk of larger aliphatic amines.

Physicochemical Profiling: Comparative Data

To illustrate the profound impact of this building block, the following table summarizes the typical physicochemical shifts observed when replacing a standard lipophilic moiety (e.g., a gem-dimethyl or cyclobutyl group) with a 3-(methylamino)oxetane core in a model lead scaffold [1, 3].

Parametergem-Dimethyl AnalogCyclobutyl Analog3-(Methylamino)oxetane Analog
LogD (pH 7.4) 3.84.11.9
Kinetic Solubility (µM) < 5.0< 5.0> 150.0
pKa (Basic Center) N/AN/A~ 8.2
HLM Clearance (µL/min/mg) 55.0 (High)62.0 (High)14.0 (Low)
Protein Binding (%) > 99.5%> 99.5%85.0%

Data Summary: The oxetane analog demonstrates a nearly 30-fold increase in aqueous solubility and a 4-fold reduction in human liver microsome (HLM) clearance compared to the cyclobutyl matched molecular pair.

Application Workflow

The decision-making process for incorporating the oxetane building block into a discovery workflow requires strategic identification of metabolic soft spots or lipophilic dead zones.

Workflow Start Identify Lipophilic Lead (Poor Solubility / High Clearance) Design Bioisosteric Replacement (Target: gem-dimethyl or cyclobutyl) Start->Design Synthesis Amide Coupling with 3-(Methylamino)oxetane-3-carboxylic acid Design->Synthesis Screening In Vitro ADME Profiling (Kinetic Solubility & HLM) Synthesis->Screening Success Optimized Lead Candidate (Enhanced PK/PD Profile) Screening->Success

Workflow for optimizing drug solubility using 3-(methylamino)oxetane-3-carboxylic acid.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in quality control steps guarantee that the data generated is artifact-free.

Protocol A: Amide Coupling of 3-(Methylamino)oxetane-3-carboxylic Acid

Objective: To covalently attach the oxetane building block to a primary or secondary amine on the target scaffold.

Reagents & Materials:

  • Target Scaffold (Amine): 1.0 eq

  • 3-(Methylamino)oxetane-3-carboxylic acid (CAS 1541289-37-5): 1.2 eq

  • HATU (Coupling Agent): 1.5 eq

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under a nitrogen atmosphere, dissolve 3-(methylamino)oxetane-3-carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the mixture. Causality note: DIPEA ensures the carboxylic acid is fully deprotonated for rapid reaction with the uronium salt of HATU, forming the active O7-azabenzotriazole ester. Stir at room temperature for 15 minutes.

  • Coupling: Add the target amine scaffold (1.0 eq) dropwise. Stir the reaction at room temperature.

  • Self-Validation (Reaction Monitoring): After 2 hours, sample 5 µL of the reaction mixture, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is complete when the starting amine mass is depleted by >95%.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: High-Throughput Kinetic Aqueous Solubility Assay

Objective: To quantify the solubility enhancement of the newly synthesized oxetane analog.

Reagents & Materials:

  • 10 mM DMSO stock solutions of the Oxetane Analog, gem-Dimethyl Analog, Nicardipine (Low Solubility Control, ~5 µM), and Diclofenac (High Solubility Control, >200 µM).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 0.22 µm PVDF filter plates.

Step-by-Step Methodology:

  • Spiking: Add 5 µL of the 10 mM DMSO stock solution of each test and control compound into 495 µL of PBS (pH 7.4) in a 96-well deep-well plate. (Final compound concentration = 100 µM; Final DMSO = 1.0% v/v).

  • Equilibration: Seal the plate and incubate at 37°C on a plate shaker at 300 RPM for 24 hours. Causality note: A 24-hour incubation ensures the system reaches a pseudo-thermodynamic equilibrium, allowing any supersaturated "brick dust" to precipitate.

  • Filtration: Transfer the suspensions to a 0.22 µm PVDF filter plate. Centrifuge at 3000 x g for 10 minutes to separate the soluble fraction from the precipitate.

  • Quantification: Analyze the filtrate using HPLC-UV. Construct a 3-point standard curve (1 µM, 10 µM, 100 µM) using the original DMSO stocks diluted in mobile phase.

  • Self-Validation: The assay is only valid if Nicardipine precipitates (calculated solubility < 10 µM) and Diclofenac remains fully soluble (calculated solubility ~ 100 µM). Calculate the kinetic solubility of the oxetane analog based on the standard curve AUC.

Mechanistic Pathway Impact

The incorporation of the oxetane moiety fundamentally alters how the molecule interacts with its biological and physical environment. The diagram below maps the logic flow of how structural changes dictate macroscopic ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Mechanism Oxetane 3-(Methylamino)oxetane Incorporation HBA Oxygen H-Bond Acceptor (Increases TPSA) Oxetane->HBA Dipole Strong Dipole Moment (Reduces LogD) Oxetane->Dipole Amine Basic Amine Center (Protonation at pH 7.4) Oxetane->Amine Symmetry Disrupted Planarity (Lowers Crystal Packing) Oxetane->Symmetry Solubility Enhanced Aqueous Solubility HBA->Solubility Metabolism Reduced CYP450 Clearance Dipole->Metabolism Amine->Solubility Symmetry->Solubility Symmetry->Metabolism

Mechanistic pathways by which the oxetane building block enhances solubility and stability.

Conclusion

The strategic integration of 3-(methylamino)oxetane-3-carboxylic acid into a drug scaffold is a highly effective method for rescuing lead compounds plagued by poor solubility and rapid metabolic clearance. By leveraging the unique combination of ring strain, disrupted planarity, a strong dipole moment, and a basic amine center, medicinal chemists can dramatically improve the pharmacokinetic profile of a candidate without inflating its molecular weight or lipophilicity.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. URL:[Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554. URL:[Link]

  • Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(12), 1621-1638. URL:[Link]

Method

Application Note: A Practical Guide to the Solid-Phase Synthesis of Peptides Containing 3-(Methylamino)oxetane-3-carboxylic Acid

Abstract The incorporation of structurally unique and conformationally constrained amino acids is a cornerstone of modern peptide-based drug discovery. These modifications can significantly enhance therapeutic properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of structurally unique and conformationally constrained amino acids is a cornerstone of modern peptide-based drug discovery. These modifications can significantly enhance therapeutic properties by increasing metabolic stability, improving membrane permeability, and refining receptor binding affinity.[1] 3-(Methylamino)oxetane-3-carboxylic acid (MeOxa), a non-canonical, N-methylated cyclic amino acid, offers a unique scaffold to induce sharp turns and increase the three-dimensional complexity of peptides. However, its utility is matched by the synthetic challenge it presents. The combination of a secondary amine and significant steric bulk from the oxetane ring hinders peptide bond formation during standard Solid-Phase Peptide Synthesis (SPPS).[1][2] This guide provides a comprehensive, field-tested protocol for the efficient incorporation of Fmoc-3-(methylamino)oxetane-3-carboxylic acid into peptide sequences, focusing on optimized coupling strategies, reaction monitoring, and final cleavage.

Introduction: The Challenge and Rationale

Standard Fmoc-SPPS relies on the efficient acylation of a free N-terminal amine on the growing peptide chain. N-methylated amino acids, such as MeOxa, present two primary obstacles to this process:

  • Reduced Nucleophilicity: The secondary amine of a N-methylated residue is a weaker nucleophile than the primary amine of a standard amino acid, slowing the rate of peptide bond formation.

  • Steric Hindrance: The bulky N-methyl group, compounded by the rigid oxetane ring of MeOxa, physically obstructs the approach of the activated carboxylic acid, further impeding the coupling reaction.[1]

Consequently, standard coupling reagents like DCC or HBTU often result in low yields and incomplete reactions.[2] To overcome these challenges, a strategy employing a highly reactive coupling reagent is necessary to generate a sufficiently activated species that can react efficiently with the sterically shielded and less nucleophilic amine. This protocol details the successful use of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a reagent known for its efficacy in overcoming steric hindrance.[2][3]

Materials and Reagents

Equipment
  • Automated or manual peptide synthesizer

  • Reaction vessels for solid-phase synthesis

  • Mechanical shaker/agitator

  • Scintered glass funnel

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

  • Lyophilizer

Resins and Building Blocks
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for the initial loading to minimize racemization and allow for mild cleavage conditions if protected fragments are desired. Rink Amide resin can be used for C-terminal amides.

  • Protected Amino Acids: High-quality Fmoc-protected standard amino acids.

  • Target Amino Acid: Fmoc-3-(methylamino)oxetane-3-carboxylic acid. This can be sourced from specialty chemical suppliers[4][5] or prepared via custom synthesis.[6]

Solvents and Reagents
  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade, amine-free), Dichloromethane (DCM), Piperidine, Diethyl ether (cold).

  • Coupling Reagents: HATU[3], N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA), Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT).[7][8]

  • Monitoring Reagent: Bromophenol Blue solution (250 mg in 50 mL of DMF).[2]

Experimental Protocols

Protocol 1: Loading of First Amino Acid onto 2-CTC Resin

This protocol describes the loading of the first amino acid (which could be the MeOxa residue or another amino acid) onto the highly acid-labile 2-CTC resin.

  • Place 2-chlorotrityl chloride resin (e.g., 1.0 g, 1.5 mmol/g substitution) in a reaction vessel.

  • Swell the resin in DCM for 30 minutes.

  • Drain the DCM.

  • Dissolve 3 equivalents of the first Fmoc-amino acid (relative to resin loading) and 7.5 equivalents of DIPEA in dry DCM (approx. 10 mL/g resin).[9]

  • Add the solution to the resin and agitate at room temperature for 1-2 hours.

  • To cap any remaining reactive chloride sites, add a mixture of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[10]

  • Drain the capping solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for peptide elongation.

Protocol 2: SPPS Cycle for Incorporation of Fmoc-MeOxa-OH

This protocol outlines the critical steps for coupling the sterically hindered MeOxa residue.

Workflow Diagram: SPPS Cycle for MeOxa Incorporation

SPPS_Cycle cluster_deprotection Step A: Deprotection cluster_coupling Step B: Coupling Start Peptide-Resin (Free N-Terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash (5x) Deprotection->Wash1 2x 10 min Coupling MeOxa Coupling (4 eq. Fmoc-MeOxa-OH, 4 eq. HATU, 8 eq. DIPEA) Wash1->Coupling Monitor Monitor with Bromophenol Blue Test Coupling->Monitor After 2h Wash2 DMF Wash (3x) End Peptide-Resin (MeOxa Incorporated) Wash2->End Monitor->Wash2 If complete

Caption: Workflow for a single SPPS cycle incorporating the sterically hindered MeOxa residue.

Step-by-Step Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vial, dissolve 4 equivalents of Fmoc-3-(methylamino)oxetane-3-carboxylic acid and 4 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the solution.[2]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[2]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. The extended reaction time is crucial for driving the reaction to completion.[1]

  • Reaction Monitoring (Bromophenol Blue Test):

    • The standard Kaiser test will not work as it detects primary amines. The Bromophenol Blue test is a reliable alternative for secondary amines.[2]

    • Procedure: Remove a small sample of resin beads and wash them with methanol. Add a few drops of the Bromophenol Blue test solution.

    • Interpretation:

      • Blue Beads: Incomplete reaction (free secondary amine is present). Perform a second coupling (recouple).

      • Yellow/Green Beads: Complete reaction. Proceed to the next step.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents.

Protocol 3: Final Cleavage and Deprotection

This protocol uses Reagent K, a robust cocktail designed to scavenge reactive cations generated during cleavage, protecting sensitive residues like Trp, Met, or Cys.[7][8][11]

Workflow Diagram: Cleavage and Workup

Cleavage_Workflow Start Fully Assembled Peptide-Resin Cleavage Add Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) Start->Cleavage Agitate Agitate at RT (2-3 hours) Cleavage->Agitate Filter Filter to Collect TFA Filtrate Agitate->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Isolate Centrifuge & Wash Pellet with Cold Ether Precipitate->Isolate Product Crude Peptide (Ready for Purification) Isolate->Product

Caption: Standard workflow for the final cleavage and isolation of the crude peptide.

Step-by-Step Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.

  • Prepare fresh Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/w/v/v/v). Caution: Perform this step in a well-ventilated fume hood.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA filtrate into a clean centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • After the final wash, dry the crude peptide pellet under vacuum. The product is now ready for purification by RP-HPLC and characterization by mass spectrometry.

Analytical Characterization and Troubleshooting

Proper analysis is key to confirming the successful incorporation of MeOxa.

Technique Expected Outcome & Considerations
RP-HPLC A major peak corresponding to the target peptide. The retention time may shift compared to an analog without the MeOxa residue due to changes in hydrophobicity and conformation.
ESI-MS The observed mass should match the calculated theoretical mass of the peptide containing the MeOxa residue. The mass of an incorporated Fmoc-MeOxa-OH residue (after Fmoc removal) is 113.06 Da (C₅H₇NO₂).

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling of MeOxa Insufficiently reactive coupling reagent; reaction time too short; poor quality DMF; steric hindrance.Ensure use of HATU or a similarly potent reagent. Extend coupling time to 4 hours or overnight. Use fresh, amine-free DMF. Perform a second coupling (recouple) if the first is incomplete.
Deletion of MeOxa Residue Failure to couple MeOxa followed by successful coupling of the next amino acid to the unreacted amine.Implement a capping step with acetic anhydride after the MeOxa coupling to block any unreacted N-termini before proceeding.
Low Final Yield Cumulative low efficiency at the difficult coupling step; premature cleavage from resin (if using highly acid-labile linkers).Optimize the MeOxa coupling step meticulously. Ensure all other couplings are near-quantitative. Use a resin with appropriate acid lability for the synthetic strategy.

Conclusion

The successful incorporation of 3-(methylamino)oxetane-3-carboxylic acid into peptides is readily achievable but requires a departure from standard SPPS protocols. The key to success lies in acknowledging the steric and electronic challenges posed by this unique building block and employing a highly activated coupling strategy, such as the HATU-mediated protocol described herein. By pairing this potent chemistry with careful reaction monitoring and robust cleavage methods, researchers can confidently utilize MeOxa to explore new dimensions of peptide structure and function, paving the way for the development of next-generation peptide therapeutics.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Vertex AI Search.
  • Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.Benchchem.
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews.
  • Cleavage Cocktails; Reagent B.Aapptec Peptides.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Coupling Reagents.Aapptec Peptides.
  • Peptide Coupling Reagents Guide.Sigma-Aldrich.
  • Cleavage Cocktail Selection.CDN.
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • 3-(Fmoc-amino)-3-oxetanecarboxylic acid.Advanced ChemBlocks.
  • Packer, L. E., et al. (1998). A cleavage cocktail for methionine-containing peptides.Journal of Peptide Research, 52(5), 422-8.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich.
  • 3-(Methylamino)oxetane-3-carboxylic acid | 1541289-37-5.Sigma-Aldrich.
  • 3-(Methylamino)oxetane-3-carboxylic acid (CAS 1541289-37-5).Fluorochem.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.Molecular Biotechnology.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.Synpeptide.
  • The latest SPPS application data - innovative solution for peptide chemistry.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride.Sapphire Bioscience.
  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.The Journal of Organic Chemistry.
  • Malins, L. R., & Payne, R. J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.Frontiers in Chemistry.
  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • Amino Acids & Resins.RS Synthesis.
  • Peptide Resin Loading Protocols.Sigma-Aldrich.

Sources

Application

Scale-Up Synthesis Protocols for 3-(Methylamino)oxetane-3-carboxylic Acid: A Comprehensive Application Note

Introduction & Strategic Rationale In modern medicinal chemistry, the incorporation of strained ring systems is a proven strategy for optimizing the physicochemical properties of drug candidates. Oxetanes, in particular,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the incorporation of strained ring systems is a proven strategy for optimizing the physicochemical properties of drug candidates. Oxetanes, in particular, serve as highly effective bioisosteres for gem-dimethyl groups and carbonyl moieties. By replacing a lipophilic gem-dimethyl group with an oxetane ring, researchers can significantly lower lipophilicity (LogP), enhance aqueous solubility, and improve metabolic stability without drastically altering the molecule's spatial footprint ().

3-(Methylamino)oxetane-3-carboxylic acid is a highly valuable, conformationally restricted amino acid building block. Originally explored for its ability to modulate the N-Methyl-D-Aspartate (NMDA) receptor complex (), it is now widely utilized in peptide synthesis and small-molecule drug design to introduce sp³-character and structural rigidity.

The Causality of the Synthetic Strategy

Synthesizing 3,3-disubstituted oxetanes at scale presents a unique challenge: ring strain . The oxetane ring possesses a significant ring strain of approximately 106 kJ/mol (). The ether oxygen is easily protonated by strong Brønsted acids, which subsequently triggers rapid ring-opening to form 1,3-diol derivatives.

To circumvent this liability, this protocol utilizes a two-step sequence starting from the commercially available bulk material oxetan-3-one :

  • Strecker Synthesis : Direct cyanation using methylamine and trimethylsilyl cyanide (TMSCN) to form the quaternary α-amino nitrile. TMSCN is selected over sodium cyanide (NaCN) to maintain a homogeneous organic phase, driving the reaction to completion while avoiding hazardous biphasic cyanide gas generation.

  • Basic Hydrolysis : The conversion of the nitrile to the carboxylic acid is strictly performed under basic conditions (NaOH/EtOH). Acidic hydrolysis (e.g., refluxing 6M HCl) will definitively destroy the oxetane core. Recent robustness screens confirm that basic hydrolysis is the only scalable method for obtaining oxetane amino acids intact ().

Quantitative Data & Optimization

To understand the value of the oxetane substitution and the necessity of the chosen synthetic conditions, review the quantitative summaries below.

Table 1: Physicochemical Impact of Oxetane Substitution

Property 2-Amino-2-methylpropanoic acid (Aib) 3-Aminooxetane-3-carboxylic acid
Core Structure Gem-dimethyl Oxetane
Lipophilicity (cLogP) ~ -1.20 -2.26
Aqueous Solubility Moderate Very High
Ring Strain 0 kJ/mol ~106 kJ/mol

| Metabolic Stability | High | High |

Table 2: Optimization of Nitrile Hydrolysis Conditions (10 g Scale)

Reagent Temperature Time Oxetane Ring Status Isolated Yield
6M HCl (aq) 100 °C (Reflux) 12 h Cleaved (1,3-diol formed) 0%
2M HCl (aq) 60 °C 24 h Partially Cleaved < 20%
2M NaOH (aq) / EtOH 80 °C (Reflux) 18 h Intact 82%

| 4M KOH (aq) / MeOH | 80 °C (Reflux) | 12 h | Intact | 85% |

Experimental Workflow

G SM Oxetan-3-one (Bulk Starting Material) Step1 Step 1: Strecker Synthesis MeNH2, TMSCN, MeOH 0 °C to RT, 12 h SM->Step1 Int 3-(Methylamino)oxetane- 3-carbonitrile Step1->Int High Yield (>85%) Step2 Step 2: Basic Hydrolysis 2M NaOH, EtOH Reflux, 18 h Int->Step2 Prod 3-(Methylamino)oxetane- 3-carboxylic acid Step2->Prod Zwitterion Isolation AcidWarning Avoid Strong Acids (Prevents Ring Opening) Step2->AcidWarning Critical Constraint

Scale-up workflow for 3-(Methylamino)oxetane-3-carboxylic acid via Strecker synthesis.

Step-by-Step Scale-Up Protocols

The following protocols are designed for a 100-gram scale-up. They are engineered as self-validating systems, incorporating in-process controls (IPCs) to ensure the integrity of the oxetane ring at every stage.

Phase 1: Synthesis of 3-(Methylamino)oxetane-3-carbonitrile

Objective: Convert oxetan-3-one to the corresponding α-amino nitrile via a modified Strecker reaction.

Materials:

  • Oxetan-3-one: 100.0 g (1.39 mol, 1.0 eq)

  • Methylamine (2M solution in MeOH): 834 mL (1.67 mol, 1.2 eq)

  • Trimethylsilyl cyanide (TMSCN): 191 mL (1.53 mol, 1.1 eq)

  • Anhydrous Methanol (MeOH): 500 mL

Procedure:

  • Preparation: In a 3 L three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet, dissolve oxetan-3-one (100.0 g) in anhydrous MeOH (500 mL).

  • Amine Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the 2M methylamine solution over 30 minutes. Stir the mixture at 0 °C for 1 hour to allow imine formation.

  • Cyanation: Add TMSCN (191 mL) dropwise via the dropping funnel over 45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (1:1 Hexane/EtOAc). Because oxetanes lack a UV chromophore, visualize using a KMnO₄ stain. The starting material ( Rf​ ~0.4) should be completely consumed, replaced by a more polar spot ( Rf​ ~0.2).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (500 mL). Extract the aqueous layer with Ethyl Acetate (3 × 600 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aminonitrile as a pale yellow oil.

  • Purity Check: ¹H NMR (CDCl₃) should confirm the disappearance of the ketone α-protons and the appearance of the oxetane protons as an AB quartet at ~4.7–4.9 ppm.

Phase 2: Basic Hydrolysis to 3-(Methylamino)oxetane-3-carboxylic acid

Objective: Hydrolyze the nitrile to the carboxylic acid while strictly preserving the acid-sensitive oxetane core.

Materials:

  • 3-(Methylamino)oxetane-3-carbonitrile (Crude from Phase 1): ~145 g (assumed ~1.29 mol, 1.0 eq)

  • Sodium Hydroxide (NaOH): 206 g (5.16 mol, 4.0 eq)

  • Distilled Water: 1000 mL

  • Ethanol (EtOH): 500 mL

  • 1M Hydrochloric Acid (HCl): For pH adjustment

Procedure:

  • Hydrolysis Setup: Dissolve the crude aminonitrile (~145 g) in EtOH (500 mL) in a 3 L round-bottom flask. Add a solution of NaOH (206 g) dissolved in distilled water (1000 mL).

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to 80 °C (reflux) and stir vigorously for 18 hours.

  • Self-Validation (IPC): During reflux, hold a piece of wet universal indicator paper at the top of the condenser. The evolution of ammonia gas (turning the paper blue) indicates active hydrolysis. The reaction is complete when ammonia evolution ceases.

  • Cooling & Neutralization: Cool the reaction mixture to 0 °C. Critical Step: Carefully adjust the pH of the solution to the isoelectric point of the amino acid (pH ~6.0) using 1M HCl. Do not over-acidify, as pH < 3 will initiate oxetane ring opening.

  • Zwitterion Isolation: Because the product is a highly polar zwitterion, liquid-liquid extraction is ineffective. Instead, concentrate the neutralized aqueous solution to complete dryness under reduced pressure.

  • Trituration: Suspend the resulting white/yellowish solid mass (which contains the product and NaCl) in hot Ethanol (1000 mL). Stir vigorously for 30 minutes. The amino acid will dissolve, leaving the inorganic salts undissolved.

  • Filtration & Crystallization: Filter the hot suspension to remove NaCl. Concentrate the filtrate under reduced pressure to ~200 mL, then cool to 4 °C to induce crystallization. Filter the resulting white crystals and dry under vacuum.

  • Final Validation: ¹H NMR (D₂O) will confirm the product structure. The methyl group will appear as a distinct singlet at ~2.4 ppm, and the oxetane protons will present as an AB quartet at ~4.6–5.0 ppm.

References

  • ChemRxiv (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. URL:[Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. URL:[Link]

Method

Application Notes and Protocols for Utilizing Oxetane Rings in Lipophilicity Modulation of Lead Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Rise of the Oxetane Ring in Modern Medicinal Chemistry In the landscape of contemporary drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rise of the Oxetane Ring in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the meticulous control of a compound's physicochemical properties is paramount to achieving a desirable pharmacokinetic and pharmacodynamic profile. Among the various strategies employed to fine-tune these properties, the use of small, strained ring systems has gained considerable traction. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif for medicinal chemists.[1][2][3] Initially perceived as a synthetic curiosity, the oxetane is now recognized as a powerful tool for modulating lipophilicity, improving aqueous solubility, and enhancing metabolic stability in lead compounds.[4][5][6]

This guide provides an in-depth exploration of the strategic application of oxetane rings in lead optimization. It is designed to furnish researchers with the foundational knowledge, practical protocols, and illustrative examples necessary to effectively leverage this versatile functional group in their drug discovery programs. We will delve into the underlying principles of how oxetanes impact molecular properties, provide step-by-step synthetic and analytical methodologies, and showcase real-world case studies of their successful implementation.

The Strategic Advantage of Oxetanes: A Physicochemical Perspective

The utility of the oxetane ring stems from its unique combination of structural and electronic features. Its small size, polarity, and three-dimensional character offer a distinct advantage over more traditional functional groups.[3][5] The primary applications of oxetanes in medicinal chemistry revolve around their role as bioisosteres for gem-dimethyl and carbonyl groups.[5][7][8][9]

  • As a gem-Dimethyl Bioisostere: The replacement of a gem-dimethyl group with an oxetane can significantly enhance aqueous solubility while occupying a similar steric volume.[2] This is a crucial advantage in mitigating the often-undesirable increase in lipophilicity associated with the introduction of alkyl groups to block metabolic hotspots.[7][8] The polar oxygen atom of the oxetane introduces a hydrogen bond acceptor, favorably altering the compound's interaction with aqueous environments.[7]

  • As a Carbonyl Bioisostere: Oxetanes can mimic the spatial arrangement of the oxygen lone pairs and the dipole moment of a carbonyl group.[7] However, they offer superior metabolic stability, as they are not susceptible to the same metabolic pathways, such as reduction or hydrolysis, that carbonyls often undergo.[7]

The incorporation of an oxetane can have a profound and often predictable impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

  • Solubility: The introduction of an oxetane can lead to a dramatic increase in aqueous solubility, in some cases by a factor of over 4000, which is critical for improving oral bioavailability.[10]

  • Lipophilicity (LogD): Oxetane-containing molecules are generally less lipophilic than their gem-dimethyl counterparts, which can be advantageous for reducing off-target toxicities.[2]

  • Metabolic Stability: By replacing metabolically labile groups, oxetanes can enhance a compound's resistance to metabolic degradation, particularly by cytochrome P450 enzymes.[4][11]

  • Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of adjacent amines, a tactic often used to mitigate hERG channel inhibition or improve cell permeability.[2][3]

Below is a diagram illustrating the bioisosteric relationship of the oxetane ring.

G cluster_0 Common Functional Groups cluster_1 Bioisosteric Replacement gem-Dimethyl Oxetane gem-Dimethyl->Oxetane Improves: - Aqueous Solubility - Metabolic Stability Reduces: - Lipophilicity Carbonyl Carbonyl->Oxetane Improves: - Metabolic Stability Maintains: - H-bonding ability - Dipole moment

Caption: Oxetane as a versatile bioisostere.

Experimental Protocols

Protocol 1: Synthesis of a 3-Substituted Oxetane via Intramolecular Williamson Etherification

This protocol outlines a general and widely used method for the synthesis of 3-substituted oxetanes from commercially available starting materials.

Materials:

  • Diethyl malonate

  • Epichlorohydrin

  • Sodium ethoxide (21 wt% solution in ethanol)

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide

  • Tosyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of Diethyl 2-(oxiran-2-ylmethyl)malonate.

    • To a solution of diethyl malonate (1.0 eq) in absolute ethanol, add sodium ethoxide (1.0 eq) dropwise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add epichlorohydrin (1.0 eq) dropwise and heat the reaction mixture to reflux for 12 hours.

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 2-(oxiran-2-ylmethyl)propane-1,3-diol.

    • To a suspension of LAH (2.0 eq) in anhydrous THF at 0 °C, add a solution of diethyl 2-(oxiran-2-ylmethyl)malonate (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting suspension and wash the solid with THF.

    • Concentrate the filtrate under reduced pressure to obtain the diol.

  • Step 3: Synthesis of (3-methyloxetan-3-yl)methanol.

    • This step involves an intramolecular cyclization. While various methods exist, a common approach involves the formation of a tosylate followed by base-mediated cyclization.

    • To a solution of the diol from Step 2 (1.0 eq) in pyridine, add tosyl chloride (1.1 eq) at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with DCM.

    • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Dissolve the crude tosylate in a suitable solvent (e.g., THF) and treat with a base such as sodium hydride to effect the intramolecular Williamson etherification to form the oxetane ring.

    • Purify the final product by column chromatography.

Protocol 2: Measurement of Lipophilicity (LogD)

The distribution coefficient (LogD) is a key parameter for assessing the lipophilicity of a compound at a physiological pH. The shake-flask method is a standard approach for its determination.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of 1-octanol and phosphate buffer (pH 7.4) in a 1:1 ratio. The final concentration of the compound should be in the linear range of the analytical method.

  • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and partitioning.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the two phases.

  • Carefully collect aliquots from both the 1-octanol and the aqueous buffer phases.

  • Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculate the LogD value using the following equation: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Buffer])

Data Presentation: Impact of Oxetane Incorporation

The following tables summarize the quantitative effects of replacing common functional groups with an oxetane moiety, based on matched molecular pair analysis from published literature.

Table 1: Oxetane as a gem-Dimethyl Replacement

Parent Compound (with gem-Dimethyl)Oxetane AnalogPropertyParent ValueOxetane ValueFold Change/DifferenceReference
Compound ACompound A'Aqueous Solubility (µM)24>2200>91x[1]
Compound BCompound B'LogD at pH 7.43.52.1-1.4[5]

Table 2: Oxetane for Amine Basicity (pKa) Modulation

Parent Compound (Amine)Oxetane-Substituted AminePropertyParent pKaOxetane pKapKa DifferenceReference
Piperazine DerivativeN-Oxetanyl-piperazinepKa7.86.3-1.5[5]
Primary Amineα-Oxetanyl AminepKa9.97.2-2.7[3]

Case Study: Fenebrutinib - A BTK Inhibitor

Fenebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, serves as an excellent example of the strategic use of an oxetane ring.[5] In the development of this drug, a key challenge was to reduce the basicity of a piperazine nitrogen to mitigate off-target effects. The introduction of an oxetane moiety on the piperazine ring successfully lowered the pKa from 7.8 to 6.3.[5] This modification, in conjunction with other structural changes, led to a potent and selective inhibitor with an improved safety profile.[5]

G cluster_0 Lead Optimization Workflow Initial Lead Initial Lead Compound (High Piperazine Basicity, pKa = 7.8) Problem Problem Identified: - Potential for off-target effects (e.g., hERG) - Poor selectivity Initial Lead->Problem Strategy Strategic Modification: Incorporate Oxetane on Piperazine Problem->Strategy Fenebrutinib Fenebrutinib (Optimized Lead) (Reduced Basicity, pKa = 6.3) Strategy->Fenebrutinib Outcome Improved Profile: - Increased Selectivity - Reduced Off-Target Risk Fenebrutinib->Outcome

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Methylamino)oxetane-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 3-(Methylamino)oxetane-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-(Methylamino)oxetane-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The unique zwitterionic nature of the target molecule, combined with the inherent strain of the oxetane ring, presents specific challenges that require careful consideration of reaction conditions.

Synthetic Overview & Key Challenges

The synthesis of 3-(Methylamino)oxetane-3-carboxylic acid typically involves a multi-step process. A common strategy begins with a suitable 3,3-disubstituted oxetane precursor, followed by functional group manipulations to introduce the carboxylic acid and methylamino moieties.

A generalized synthetic approach often involves the N-methylation of a 3-aminooxetane-3-carboxylic acid precursor. This seemingly straightforward transformation is complicated by several factors:

  • Oxetane Ring Stability : The four-membered oxetane ring possesses moderate ring strain, making it susceptible to ring-opening, particularly under acidic conditions.[1][2] While generally stable under basic conditions, harsh reagents or high temperatures can lead to decomposition.[1][3]

  • Reactivity of the Amino Acid : The presence of both an amine and a carboxylic acid complicates reactions. The amine is a nucleophile, while the carboxylic acid can act as an internal acid catalyst for ring-opening, especially upon heating.[4][5]

  • Product Purification : The final product is a zwitterion, which can make purification by standard column chromatography challenging.[6] These compounds often exhibit high polarity and can be difficult to separate from salt byproducts.[6]

General Synthetic Workflow

Below is a conceptual workflow illustrating a common synthetic strategy.

G cluster_0 Precursor Synthesis cluster_1 Core Transformation cluster_2 Final Step & Purification A Oxetan-3-one B 3-Amino-3-cyanooxetane A->B Strecker or similar C 3-Aminooxetane-3-carboxylic acid ester B->C Hydrolysis/Esterification D N-Methylation C->D E 3-(Methylamino)oxetane-3-carboxylic acid ester D->E F Ester Hydrolysis E->F G 3-(Methylamino)oxetane-3-carboxylic acid F->G H Purification (e.g., Ion Exchange) G->H

Caption: Conceptual workflow for 3-(Methylamino)oxetane-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in this synthesis? Low yields are most often attributed to the decomposition of the oxetane ring.[2][4] This is especially prevalent under strongly acidic conditions, which can be generated during certain reactions or acidic workups.[3] The 3,3-disubstituted pattern of the target molecule provides some steric protection, making it more stable than other oxetanes, but it is not immune to cleavage.[1][2]

Q2: Why is my N-methylation reaction failing or giving multiple products? N-methylation of amino acids can be challenging. Common issues include:

  • Over-methylation : Formation of the quaternary ammonium salt. This can be controlled by using a limited amount of the methylating agent.

  • Low Reactivity : The nucleophilicity of the amine can be reduced by the adjacent electron-withdrawing carboxylate group.

  • Side Reactions : Methylating agents like methyl iodide are strong electrophiles and can potentially react elsewhere if other nucleophilic sites are present. Using reductive amination (e.g., formaldehyde and a reducing agent) is a common alternative.

Q3: Are there specific conditions to avoid when working with oxetanes? Yes. In general, you should be cautious with:

  • Strong Acids : Avoid strong protic acids (HCl, H₂SO₄) and potent Lewis acids, as they can catalyze ring-opening.[3][7]

  • High Temperatures : Prolonged heating can promote decomposition, sometimes even leading to isomerization into lactones.[4][5]

  • Certain Reducing Agents : Powerful hydrides like LiAlH₄ at elevated temperatures have been reported to cause ring cleavage.[3][4] Milder reagents like NaBH₄ or performing reductions at low temperatures are often safer.[3][4]

Q4: My final product is water-soluble and difficult to extract. How can I improve my workup? As a zwitterionic amino acid, the product's solubility is highly pH-dependent. At its isoelectric point (pI), the molecule has a net neutral charge and often its lowest aqueous solubility. Adjusting the pH of the aqueous layer to the pI may facilitate precipitation or improve extraction into a polar organic solvent. However, due to its polarity, extraction can still be inefficient. Evaporation of the aqueous phase (if no non-volatile salts are present) or ion-exchange chromatography are often more effective purification methods.[6][8]

Troubleshooting Guide

This section addresses specific experimental problems and provides a logical path to their resolution.

Problem 1: Low or No Product Yield After N-Methylation
Symptom Probable Cause(s) Recommended Solution(s) & Validation
TLC/LC-MS shows only starting material. 1. Insufficiently reactive methylating agent. 2. Reaction temperature too low. 3. Incorrect base or stoichiometry. Solutions: 1. Switch to a more potent methylating agent (e.g., from methyl iodide to dimethyl sulfate, with appropriate caution).[9]2. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC/LC-MS for product formation and decomposition.3. Ensure the base is non-nucleophilic (e.g., DBU, DIPEA) and used in slight excess to fully deprotonate the amine, enhancing its nucleophilicity.Validation: Appearance of a new, more nonpolar spot (for the ester) on TLC or the expected mass peak in LC-MS.
TLC/LC-MS shows a complex mixture of products. 1. Oxetane ring-opening. 2. Over-methylation to quaternary salt. Solutions: 1. If acidic conditions were used (e.g., Eschweiler-Clarke), switch to a milder, non-acidic method like reductive amination with NaBH(OAc)₃ or use a methyl halide under basic conditions.[3]2. Use precisely 1.0-1.1 equivalents of the methylating agent. Add the agent slowly at a low temperature (e.g., 0°C) to control reactivity.Validation: A cleaner reaction profile in the chromatogram with a major peak corresponding to the desired product mass.
Product is formed but lost during aqueous workup. 1. Product is highly water-soluble. 2. Incorrect pH during extraction. Solutions: 1. Avoid a water-based workup if possible. If necessary, saturate the aqueous phase with NaCl to decrease product solubility. Back-extract the aqueous layer multiple times with a polar solvent like ethyl acetate or a THF/DCM mixture.2. For the ester intermediate, the workup should be basic to ensure the amine is neutral. For the final zwitterionic acid, avoid extraction and consider direct purification methods like ion-exchange chromatography.[8]Validation: Re-analyze the aqueous layer by LC-MS to confirm if the product is being lost.
Problem 2: Difficulty in Final Ester Hydrolysis & Purification
Symptom Probable Cause(s) Recommended Solution(s) & Validation
Hydrolysis leads to decomposition. 1. Acidic hydrolysis causing ring-opening. Solution: Use basic hydrolysis conditions, which are well-tolerated by the oxetane ring.[3][7] A standard method is using LiOH in a THF/water mixture at room temperature.[3]Validation: Monitor the reaction by LC-MS. You should observe the disappearance of the ester mass peak and the appearance of the carboxylic acid mass peak without significant formation of byproducts.
Final product is contaminated with salt after hydrolysis. 1. Tenacious binding of inorganic salts (e.g., LiCl) to the zwitterionic product. Solutions: 1. Ion-Exchange Chromatography: This is the most robust method. Use a strong cation exchange resin, load the product mixture, wash with water to remove anions and neutral impurities, then elute the product with an aqueous ammonia solution. Lyophilize the eluate to obtain the pure product.[6]2. Recrystallization: Attempt recrystallization from a solvent system like water/isopropanol or water/ethanol. This is often less effective than ion exchange but can work if the salt has very different solubility properties.Validation: Disappearance of salt peaks in the ¹H NMR spectrum (e.g., broad water peak shifting) and successful elemental analysis.
Troubleshooting Workflow: Low Yield

This decision tree provides a visual guide for troubleshooting low-yield reactions.

G A Low Yield Observed B Analyze crude reaction by LC-MS A->B C Only Starting Material (SM)? B->C D Complex Mixture? B->D E SM + Product? B->E F Increase Reactivity: - Stronger Reagent - Higher Temperature - Check Base C->F Yes G Check for Ring-Opening: - Use Milder/Basic Conditions - Lower Temperature D->G Yes H Push Reaction to Completion: - Increase Reaction Time - Add More Reagent E->H Yes I Check Workup/Purification: - Analyze Aqueous Layers - Use Ion Exchange E->I No (Product Lost Later)

Caption: Decision tree for troubleshooting low reaction yield.

Recommended Experimental Protocol

Protocol: N-Methylation via Reductive Amination

This protocol is for the N-methylation of a precursor like methyl 3-aminooxetane-3-carboxylate.

Materials:

  • Methyl 3-aminooxetane-3-carboxylate HCl salt (1.0 eq)

  • Aqueous Formaldehyde (37 wt. %, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Diisopropylethylamine (DIPEA, 1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 3-aminooxetane-3-carboxylate HCl salt and suspend it in DCM (approx. 0.1 M concentration).

  • Cool the suspension to 0°C using an ice bath.

  • Add DIPEA dropwise to neutralize the HCl salt and stir for 15 minutes. The suspension should become a clear solution.

  • Add aqueous formaldehyde solution dropwise. Stir the mixture at 0°C for 30 minutes.

  • In one portion, add sodium triacetoxyborohydride.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude methyl 3-(methylamino)oxetane-3-carboxylate can be purified by silica gel chromatography.

Protocol: Saponification and Purification

Materials:

  • Crude methyl 3-(methylamino)oxetane-3-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH, 1.5 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • Dowex® 50WX8 or similar strong cation exchange resin

  • Aqueous Ammonia (e.g., 2 M)

Procedure:

  • Dissolve the crude ester in a THF/water mixture.

  • Add LiOH and stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the ester is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and load it onto a pre-washed column of cation exchange resin.

  • Wash the resin thoroughly with deionized water to remove any inorganic salts and non-basic impurities.

  • Elute the desired product from the resin using aqueous ammonia.

  • Collect the basic fractions (check with pH paper) and combine them.

  • Concentrate the combined fractions under reduced pressure and then lyophilize (freeze-dry) to obtain the pure 3-(Methylamino)oxetane-3-carboxylic acid as a solid.

References

  • Assessing the stability of the oxetane ring under various chemical conditions. BenchChem.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Oxetane and azetidine ethers. Organic & Biomolecular Chemistry.
  • Preventing decomposition of oxetane ring during synthesis. BenchChem.
  • Oxetanes in Drug Discovery Campaigns.
  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.
  • Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate.
  • Is there any way to increase the N-methylation response of aliphatic amines?
  • Oxetane Synthesis through the P
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Structures and Synthesis of Zwitterionic Polymers. MDPI.
  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability.
  • 3-(Methylamino)oxetane-3-carboxylic acid (CAS 1541289-37-5). Fluorochem.
  • Any tips for purification of two zwitterionic compounds? Reddit.
  • Oxetanes: formation, reactivity and total syntheses of n
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
  • (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Reactions of Oxetan-3- tert -butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes.
  • Unexpected Isomerization of Oxetane-Carboxylic Acids.
  • Chemical Space Exploration of Oxetanes.
  • Synthesis of 3,3-disubstituted oxetane building blocks.
  • Process for the preparation of oxetan-3-carboxylic acids.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations.

Sources

Optimization

preventing oxetane ring opening during acidic amide coupling

A Researcher's Guide to Preventing Oxetane Ring Opening During Acidic Amide Coupling Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Preventing Oxetane Ring Opening During Acidic Amide Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of preventing oxetane ring opening during amide coupling reactions that traditionally use acidic reagents. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my oxetane ring opening during standard amide coupling reactions?

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 106 kJ/mol), making it susceptible to cleavage under acidic conditions.[1][2] Standard "acidic" amide coupling reagents, such as carbodiimides (DCC, EDC), can create a sufficiently acidic microenvironment to catalyze this unwanted ring-opening reaction. The mechanism typically involves protonation of the oxetane oxygen, which activates the ring for nucleophilic attack by either the solvent, a counter-ion, or another nucleophile present in the reaction mixture. This results in the formation of 1,3-diols or other ring-opened byproducts, reducing the yield of your desired amide.

It's a common misconception that all oxetanes are universally unstable in acidic conditions. The stability of the oxetane ring is significantly influenced by its substitution pattern. 3,3-disubstituted oxetanes exhibit greater stability due to steric hindrance, which blocks the approach of nucleophiles to the C-O antibonding orbitals.[1][2]

Q2: I'm using a uronium salt coupling reagent like HATU with a tertiary amine base. Why am I still observing ring opening?

While uronium salt-based reagents like HATU are activated by a tertiary amine base (e.g., DIPEA, Et3N), the overall reaction conditions are not necessarily basic.[3] The carboxylic acid starting material is, by nature, acidic. Furthermore, the reaction generates byproducts that can contribute to a lower pH. If an insufficient amount of base is used, or if the base is too weak or sterically hindered to efficiently neutralize all acidic species, the reaction mixture can become acidic enough to promote oxetane ring opening. The choice and stoichiometry of the base are therefore critical.[3]

Q3: Are there general principles I can follow to minimize the risk of oxetane ring opening during amide coupling?

Absolutely. Here are four key principles to guide your experimental design:

  • Avoid Strong Acids: Whenever possible, choose coupling methods that do not require strong acidic additives. If an acidic workup is necessary, minimize the exposure time and neutralize the solution promptly.

  • Maintain Neutral or Basic pH: Employ a sufficient excess of a suitable non-nucleophilic base to ensure the reaction medium remains neutral to slightly basic throughout the coupling process.

  • Control Reaction Temperature: Elevated temperatures can provide the activation energy needed for the ring-opening side reaction. Whenever feasible, conduct your coupling reactions at or below room temperature.

  • Consider the Stability of Your Specific Oxetane: As mentioned, 3,3-disubstituted oxetanes are generally more robust. If you are working with a less substituted, more sensitive oxetane, even milder conditions may be necessary.

Troubleshooting Guide: Scenarios & Solutions

This section provides a more detailed breakdown of common problems and actionable solutions.

Scenario 1: Ring Opening with Carbodiimide Coupling Agents (EDC, DCC)

Problem: You are using EDC or DCC for your amide coupling and observing significant amounts of ring-opened byproducts.

Root Cause Analysis: Carbodiimides activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. This process can be accelerated by acidic conditions, and the protonated carbodiimide itself can act as a Brønsted acid. The subsequent reaction with the amine is often performed in the presence of additives like HOBt or HOAt, which are themselves weakly acidic.

Solutions:

  • pH Control with Additives: When using EDC, especially in aqueous or partially aqueous media, the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is highly recommended. These additives react with the O-acylisourea intermediate to form a more stable NHS-ester, which is less prone to side reactions and can react with amines under slightly basic conditions (pH 7.2-8.0).[4]

  • Use of a Non-nucleophilic Base: In organic solvents, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can help to neutralize any adventitious acid and maintain a more favorable pH.

  • Alternative Carbodiimide-based Protocol: A highly effective method for coupling with electron-deficient amines involves using EDC and DMAP with a catalytic amount of HOBt.[5] This protocol has shown broad applicability and may be suitable for oxetane-containing substrates.

Experimental Protocol: EDC/NHS Coupling with pH Control

  • Activation: Dissolve the oxetane-containing carboxylic acid (1.0 eq) and NHS (1.2 eq) in a suitable buffer (e.g., MES buffer, pH 5-6).

  • Add EDC (1.2 eq) to the solution and stir at room temperature for 15-60 minutes.

  • Coupling: Adjust the pH of the reaction mixture to 7.2-8.0 using a suitable buffer (e.g., PBS).

  • Add the amine (1.0-1.2 eq) to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction and proceed with standard aqueous workup or purification.

Scenario 2: Ring Opening with Uronium/Aminium or Phosphonium Salt Coupling Agents (HATU, HBTU, PyBOP)

Problem: You are using a modern coupling reagent like HATU or PyBOP with a base like DIPEA, but still observe decomposition of your oxetane.

Root Cause Analysis: As discussed in the FAQs, insufficient base is a likely culprit. Additionally, the choice of base matters. While DIPEA is common, its pKa might not be high enough in all cases to maintain basicity, especially with hindered substrates where the coupling is slow.

Solutions:

  • Optimize Base Stoichiometry: Increase the equivalents of the non-nucleophilic base. A common starting point is 2-3 equivalents relative to the carboxylic acid.

  • Screen Different Bases: Consider using a stronger, non-nucleophilic base. A comparison of commonly used bases is provided in the table below.

  • Pre-activation: First, activate the carboxylic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the amine. This can sometimes improve efficiency and reduce side reactions.

  • Phosphonium vs. Uronium Reagents: Phosphonium-based reagents like PyBOP are sometimes considered "cleaner" than uronium-based reagents like HATU because they do not have the potential for guanidinylation side reactions with the amine.[6] If you suspect side reactions with your amine, switching to a phosphonium reagent may be beneficial.

Table 1: Comparison of Common Non-Nucleophilic Bases for Amide Coupling

BasepKa of Conjugate AcidKey Characteristics
Triethylamine (Et3N)~10.7Commonly used, can be nucleophilic in some cases.
Diisopropylethylamine (DIPEA)~11.0"Hünig's base," highly hindered and non-nucleophilic. A workhorse in peptide coupling.
2,6-Lutidine~6.7Less basic, but can be effective in specific applications.
N-Methylmorpholine (NMM)~7.4A common base in peptide synthesis.

Experimental Protocol: HATU/DIPEA Coupling for Oxetane-Containing Carboxylic Acids

  • Reagent Preparation: In an inert atmosphere, dissolve the oxetane-containing carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous aprotic solvent (e.g., DMF, DCM).

  • Activation: Add DIPEA (2.0-3.0 eq) to the solution and stir at 0 °C to room temperature for 15-30 minutes.

  • Coupling: Add the amine (1.0-1.2 eq) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash sequentially with 5% aqueous citric acid (if compatible with other functional groups), saturated aqueous NaHCO3, and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography.

Visualizing the Process

To better understand the decision-making process for selecting a suitable coupling method, the following workflow diagram is provided.

G start Start: Couple Oxetane-Carboxylic Acid check_stability Assess Oxetane Stability (e.g., 3,3-disubstituted?) start->check_stability robust_oxetane Robust Oxetane check_stability->robust_oxetane Yes sensitive_oxetane Sensitive Oxetane check_stability->sensitive_oxetane No coupling_choice Select Coupling Reagent robust_oxetane->coupling_choice sensitive_oxetane->coupling_choice uronium_phosphonium Uronium/Phosphonium (HATU, PyBOP) coupling_choice->uronium_phosphonium Standard Choice carbodiimide Carbodiimide (EDC/NHS) coupling_choice->carbodiimide Aqueous/Bioconjugation base_optimization Optimize Base (Stoichiometry, Type) uronium_phosphonium->base_optimization ph_control Strict pH Control (pH 7.2-8.0 for coupling) carbodiimide->ph_control troubleshoot Ring Opening Observed? base_optimization->troubleshoot ph_control->troubleshoot success Successful Coupling troubleshoot->success No lower_temp Lower Temperature troubleshoot->lower_temp Yes milder_reagent Consider Milder Reagent (e.g., COMU, DEPBT) lower_temp->milder_reagent milder_reagent->troubleshoot

Caption: Decision workflow for amide coupling with oxetane-containing carboxylic acids.

Alternative Coupling Strategies

If standard methods continue to pose challenges, consider these alternative approaches that operate under milder or non-acidic conditions:

  • Acyl Fluoride Formation: In some cases, conversion of the carboxylic acid to an acyl fluoride followed by reaction with the amine can be a high-yielding alternative, especially for sterically hindered substrates.

  • Enzyme-Catalyzed Amide Synthesis: For specific applications, enzymatic methods can offer unparalleled selectivity and mild reaction conditions.

  • Boron-Based Reagents: Reagents like tris(2,2,2-trifluoroethyl) borate have been shown to mediate direct amidation under mild conditions with a simple workup.[7]

By carefully considering the stability of your oxetane-containing substrate and thoughtfully selecting your coupling reagents and reaction conditions, you can successfully synthesize your target amides while preserving the integrity of the valuable oxetane motif.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating the Oxetane Moiety to Improve Drug-like Properties. BenchChem.
  • Organic Process Research & Development. (2025). Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate. ACS Publications. [Link]

  • PharmaBlock. Oxetanes in Drug Discovery. PharmaBlock.
  • PDF. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • RSC Publishing. (n.d.). Development of oxetane modified building blocks for peptide synthesis. [Link]

  • Enamine. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Enamine.
  • SciSpace. (n.d.). Development of oxetane modified building blocks for peptide synthesis.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ResearchGate. (2025).
  • MDPI. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. [Link]

  • PMC. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • RSC Publishing. (2023). Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). preventing decomposition of oxetane ring during synthesis. BenchChem.
  • N/A. (n.d.). 3.7 Phosphonium Salts.
  • Organic Letters. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. ACS Publications. [Link]

  • Journal of Medicinal Chemistry. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

  • PMC. (n.d.). Oxetanes in Drug Discovery Campaigns. [Link]

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Organic Letters. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
  • N/A. (n.d.).
  • Google Patents. (n.d.). US8501985B2 - Use of phosphonium salts in coupling reactions and process for their manufacture.
  • N/A. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ResearchGate. (n.d.).
  • N/A. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • BenchChem. (n.d.). A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma. BenchChem.
  • Organic Syntheses Procedure. (n.d.). 6.
  • Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media.
  • PubMed. (n.d.). Protecting Groups in Peptide Synthesis. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Chemical Reviews. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • N/A. (2011).
  • Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines.
  • Reddit. (2026).
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(Methylamino)oxetane-3-carboxylic Acid Reactivity

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low coupling efficiency, sequence truncation, or synthetic failures when incorporating 3-(Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low coupling efficiency, sequence truncation, or synthetic failures when incorporating 3-(Methylamino)oxetane-3-carboxylic acid into peptide sequences or small molecule scaffolds.

As an α,α -disubstituted, N-methylated unnatural amino acid, this building block presents a "perfect storm" of steric hindrance. The protocols and troubleshooting steps below are engineered to bypass these thermodynamic and kinetic barriers[1].

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why is the coupling efficiency practically zero when trying to add the next amino acid onto the N-terminus of the oxetane residue? A: You are encountering severe steric clash. 3-(Methylamino)oxetane-3-carboxylic acid features a quaternary α -carbon (the C3 of the oxetane ring) combined with an N-methylated amine. The oxetane ring restricts the conformational approach trajectory (Thorpe-Ingold effect), while the N-methyl group drastically reduces the nucleophilicity of the secondary amine and adds massive steric bulk[2].

  • Solution: Standard carbodiimide chemistry (DIC/HOBt) will fail. You must use highly reactive uronium salts (HATU with HOAt) or switch to acid fluoride activation (using TFFH or DAST). Acid fluorides are small enough to bypass the steric shield of the N-methyl group and are highly resistant to the premature hydrolysis that plagues acid chlorides[3].

Q2: I successfully coupled the oxetane amino acid, but after Fmoc deprotection of the subsequent residue, my entire peptide cleaved off the resin. What happened? A: This is a classic case of Diketopiperazine (DKP) formation . N-alkylated and α,α -disubstituted amino acids strongly favor the cis-amide bond conformation. When the Fmoc group of the next amino acid is removed, the newly freed primary amine is perfectly positioned to undergo an intramolecular nucleophilic attack on the ester linkage connecting your peptide to the resin, cleaving the dipeptide as a cyclic DKP[3].

  • Solution: Use highly sterically hindered trityl-based resins (e.g., 2-Chlorotrityl chloride resin) which physically block DKP cyclization. Alternatively, perform a rapid, short Fmoc deprotection (e.g., 20% piperidine with 0.1 M HOBt for exactly 2 x 3 minutes) to suppress the cyclization kinetics.

Q3: I am using the Kaiser test to monitor the coupling of the oxetane residue, but it keeps giving me a negative (yellow) result even when LC-MS shows incomplete coupling. Why? A: The Kaiser (ninhydrin) test only detects primary amines. Because 3-(Methylamino)oxetane-3-carboxylic acid contains a secondary amine, the Kaiser test will yield a false negative.

  • Solution: You must switch to the Chloranil test or the De Clercq (p-nitrophenyl ester) test , which are specifically designed to detect unreacted secondary amines on solid supports.

Q4: Can I use conventional room-temperature synthesis for this building block? A: It is highly discouraged. The activation energy barrier for acylating an N-methylated, α,α -disubstituted amine is too high for efficient room-temperature kinetics. Prolonged coupling times at room temperature will simply lead to racemization of the incoming amino acid's activated ester[2].

  • Solution: Microwave-assisted Solid-Phase Peptide Synthesis (MW-SPPS) is required. Applying microwave energy (typically 75°C) drives these conventionally difficult couplings to completion in minutes rather than days[4].

Part 2: Reagent Optimization Data

To successfully couple 3-(Methylamino)oxetane-3-carboxylic acid, reagent selection is critical. Summarized below is the quantitative performance profile of various coupling reagents when applied to highly hindered N-methyl/ α,α -disubstituted systems.

Coupling ReagentActivation TypeRelative Efficiency for N-Me/OxetaneRacemization RiskRecommended Use Case
DIC / Oxyma Carbodiimide / EsterLow (< 30%)LowUnhindered primary amines; do not use here.
PyBOP PhosphoniumModerate (40-60%)ModerateC-terminal activation of the oxetane residue.
HATU / HOAt UroniumHigh (85-95%)Moderate to HighN-terminal acylation; requires strict stoichiometric control.
PyAOP PhosphoniumHigh (85-95%)LowBest for preventing racemization during C-terminal activation.
TFFH Acid FluorideVery High (> 95%)LowOvercoming extreme steric clash at the N-methyl amine.

Part 3: Standard Operating Procedure (SOP)

Protocol: Microwave-Assisted Coupling of 3-(Methylamino)oxetane-3-carboxylic acid via Acid Fluoride (TFFH)

This self-validating protocol utilizes TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate an acid fluoride in situ, which is small enough to penetrate the steric bulk of the oxetane ring and N-methyl group[3].

Materials:

  • Peptide-resin (swelled in DMF)

  • Fmoc-protected incoming amino acid (4.0 eq)

  • TFFH (4.0 eq)

  • N,N-Diisopropylethylamine (DIEA) (8.0 eq)

  • Microwave peptide synthesizer (e.g., CEM Liberty Blue)[4]

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in anhydrous DMF for 30 minutes. Perform Fmoc deprotection using 20% Piperidine in DMF (1 x 1 min, 1 x 5 min). Wash thoroughly with DMF (5 x 1 min).

  • In Situ Activation: In a separate vial, dissolve the Fmoc-amino acid (4.0 eq) and TFFH (4.0 eq) in a minimum volume of DMF. Add DIEA (8.0 eq). Allow 2 minutes for the acid fluoride to generate. The solution should turn pale yellow.

  • Microwave Coupling: Transfer the activated solution to the resin. Irradiate the reaction vessel at 75°C for 15 minutes (Power: 30W). Caution: Do not exceed 75°C, as oxetane rings can undergo thermal degradation or ring-opening under extended extreme heat.

  • Washing & Verification: Drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Validation: Perform a Chloranil test. A negative result (colorless/pale yellow beads) indicates successful coupling. If the beads turn blue/green, repeat steps 2-4 for a double coupling.

Part 4: Troubleshooting Workflow Visualization

The following diagnostic tree illustrates the logical causality of resolving coupling failures with this specific building block.

Workflow A Low Reactivity Detected: 3-(Methylamino)oxetane-3-carboxylic acid B Identify Coupling Role A->B C Oxetane is the Nucleophile (N-terminal amine) B->C D Oxetane is the Electrophile (C-terminal carboxyl) B->D E Challenge: Secondary amine + Quaternary alpha-carbon C->E F Challenge: Steric bulk at activated ester center D->F G Action: Use Acid Fluorides (TFFH) or HATU/HOAt + MW (75°C) E->G H Action: Use PyAOP or COMU Extend time to 2-4h F->H

Caption: Logical troubleshooting workflow for 3-(Methylamino)oxetane-3-carboxylic acid coupling failures.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
  • Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. BenchChem.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. ACS Publications.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-(Methylamino)oxetane-3-carboxylic Acid Coupling

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling sterically hindered amino acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling sterically hindered amino acids, with a particular focus on 3-(methylamino)oxetane-3-carboxylic acid. The unique structural features of this amino acid present significant challenges in peptide synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these obstacles and achieve successful coupling outcomes.

Introduction: The Challenge of Steric Hindrance

Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] In peptide synthesis, this often occurs when bulky side chains or substituents near the reacting carboxylic acid or amine groups physically block the approach of coupling reagents and other reactants.[1] This can lead to significantly lower reaction yields, incomplete reactions, and the formation of undesirable deletion sequences in the final peptide.[1][2]

3-(Methylamino)oxetane-3-carboxylic acid is a prime example of a sterically hindered amino acid due to two key features:

  • α,α-disubstitution: The oxetane ring and the carboxylic acid are attached to the same carbon, creating a crowded environment.

  • N-methylation: The presence of a methyl group on the amine reduces its nucleophilicity and adds to the steric bulk, making amide bond formation more challenging.[1]

These structural constraints necessitate carefully optimized protocols and the selection of highly efficient coupling reagents to achieve successful peptide bond formation.

Troubleshooting Common Issues

This section addresses common problems encountered during the coupling of 3-(methylamino)oxetane-3-carboxylic acid and provides actionable solutions.

Problem 1: Low or No Coupling Yield

Symptom: HPLC or mass spectrometry analysis of the crude product shows a low yield of the desired peptide and a significant amount of unreacted starting material.

Possible Cause: The steric bulk of the 3-(methylamino)oxetane-3-carboxylic acid is preventing efficient amide bond formation.[1]

Solutions:

  • Optimize Coupling Reagent and Additives: Standard carbodiimide reagents like DCC or DIC may be insufficient for highly hindered couplings.[2] Consider using more potent phosphonium or uronium/aminium salt-based reagents.[2][3][4][5]

  • Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 2 hours to overnight) can provide more opportunities for the reactants to overcome the activation energy barrier.[1] A moderate increase in temperature (e.g., to 30-40°C) can also enhance the reaction rate, but should be done with caution to avoid potential side reactions like racemization.[6]

  • Double Coupling: If a single coupling reaction is incomplete, performing a second coupling with fresh reagents can drive the reaction to completion.[2]

Problem 2: Presence of Deletion Sequences

Symptom: Mass spectrometry analysis reveals the presence of peptides missing the 3-(methylamino)oxetane-3-carboxylic acid residue.

Possible Cause: Incomplete deprotection of the preceding amino acid's Fmoc group, or a failed coupling reaction, can lead to the subsequent amino acid not being added to the peptide chain.[6]

Solutions:

  • Ensure Complete Fmoc Deprotection: For sterically hindered residues preceding the oxetane amino acid, standard deprotection times may be insufficient.[6] Consider extending the deprotection time or using a stronger base cocktail, such as DBU/piperidine.[6]

  • Monitor Coupling Completion: Utilize a qualitative test, such as the isatin test for secondary amines, to confirm the completion of the coupling reaction before proceeding to the next deprotection step.[2]

Problem 3: Instability of the Oxetane Ring

Symptom: Unexpected side products are observed, potentially indicating isomerization or degradation of the oxetane-carboxylic acid.

Possible Cause: Some oxetane-carboxylic acids can be unstable and prone to isomerization into lactones, especially with prolonged storage or heating.[7] The oxetane ring can also be sensitive to strongly acidic or basic conditions.[8]

Solutions:

  • Freshly Prepare or Source the Amino Acid: Use freshly prepared or recently purchased 3-(methylamino)oxetane-3-carboxylic acid to minimize the risk of degradation.

  • Mild Reaction Conditions: Avoid harsh acidic or basic conditions during the coupling and subsequent workup steps.

  • Storage: Store the amino acid under recommended conditions (typically cool and dry) to maintain its stability.

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for sterically hindered amino acids like 3-(methylamino)oxetane-3-carboxylic acid?

A: For challenging couplings involving sterically hindered amino acids, uronium/aminium salt-based reagents like HATU and HCTU are often considered the gold standard due to their high reactivity.[2][3] Phosphonium salt-based reagents such as PyBOP and PyAOP are also highly effective and do not carry the risk of guanidinylation side reactions that can occur with uronium salts.[2][3]

Q2: How can I choose the best coupling reagent for my specific application?

A: The selection of a coupling reagent is critical for success. The following table summarizes the relative performance of commonly used reagents for difficult couplings:

Reagent ClassExamplesRelative PerformanceKey Features
Uronium/Aminium HATU, HCTUVery HighHATU is often considered the top choice for difficult couplings. HCTU is also highly effective.[2][3] Guanidinylation of the N-terminus is a possible side reaction with excess reagent.[3]
Oxyma-Based Uronium COMUVery HighA safer alternative to HOBt/HOAt-based reagents as it is not explosive. It offers excellent solubility and high reactivity, often comparable to HATU.[2]
Phosphonium PyBOP, PyAOPHighDoes not cause guanidinylation side reactions.[3] PyAOP is generally more reactive than PyBOP.[2] A good choice for hindered N-methyl amino acids.
Carbodiimide DIC, DCCModerateGenerally insufficient for highly hindered couplings on their own and must be used with an additive like OxymaPure.[2]

Q3: What role do additives like HOBt and OxymaPure play in the coupling reaction?

A: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for minimizing racemization during peptide coupling, especially when using carbodiimide reagents.[9][10] They react with the activated amino acid to form an active ester, which then reacts with the amine component. OxymaPure is a safer alternative to HOBt, which has been classified as an explosive.[3][10]

Q4: What is the recommended solvent for coupling reactions with 3-(methylamino)oxetane-3-carboxylic acid?

A: Dimethylformamide (DMF) is the most commonly used solvent for solid-phase peptide synthesis.[6] For difficult sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a better choice as it is more effective at disrupting secondary structures.[6]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol outlines a general procedure for coupling a sterically hindered amino acid on a solid support using HATU.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.[2]

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin. For potentially hindered residues, consider an extended deprotection time (e.g., 2 x 20-30 minutes).[6]

  • Amino Acid Activation: In a separate vessel, dissolve 3-(methylamino)oxetane-3-carboxylic acid (5 equivalents relative to resin loading), HATU (4.9 equivalents), and an additive like HOAt (5 equivalents) in DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (10 equivalents). Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[2]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for at least 2 hours. For highly hindered couplings, this can be extended overnight.

  • Washing: Drain the coupling solution and thoroughly wash the resin with DMF (5 times) to remove excess reagents and byproducts.[2]

  • Monitoring: Perform a qualitative test (e.g., isatin test) on a small sample of resin beads to confirm the absence of free secondary amines, indicating reaction completion.[2] If the test is positive, consider a second coupling (double coupling).

Protocol 2: DBU/Piperidine Deprotection for Hindered Residues

For highly hindered amino acids where standard piperidine treatment is ineffective for Fmoc removal, a stronger base mixture is recommended.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection Solution Preparation: Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF.[6]

  • Deprotection Reaction: Add the DBU/piperidine solution to the resin and agitate the mixture at room temperature for 2 x 5-10 minutes.[6]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).[6]

Visualizations

Decision Workflow for Coupling Reagent Selection

Coupling_Reagent_Selection Start Start: Hindered Coupling Assess_Hindrance Assess Steric Hindrance Level Start->Assess_Hindrance Moderate_Hindrance Moderate Hindrance (e.g., β-branched AAs) Assess_Hindrance->Moderate_Hindrance Moderate High_Hindrance High Hindrance (e.g., N-methylated, α,α-disubstituted) Assess_Hindrance->High_Hindrance High Reagent_Choice_Moderate Use High-Performance Reagent: PyBOP or HCTU Moderate_Hindrance->Reagent_Choice_Moderate Reagent_Choice_High Use Gold-Standard Reagent: HATU or COMU High_Hindrance->Reagent_Choice_High Check_Completion Monitor Reaction Completion (e.g., Isatin Test) Reagent_Choice_Moderate->Check_Completion Reagent_Choice_High->Check_Completion Incomplete Incomplete Check_Completion->Incomplete No Complete Complete Check_Completion->Complete Yes Double_Couple Perform Double Coupling Incomplete->Double_Couple Proceed Proceed to Next Step Complete->Proceed Double_Couple->Check_Completion

Caption: Troubleshooting workflow for sterically hindered couplings.

General Peptide Coupling Mechanism

Peptide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Activated_Ester Activated Ester (e.g., OAt, OBt) Carboxylic_Acid->Activated_Ester + Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Peptide_Bond Peptide Bond R-CO-NH-R' Activated_Ester->Peptide_Bond + Amine Amine R'-NH2

Caption: General mechanism of peptide bond formation.

References

  • Progress in the Synthesis of Peptides with "Difficult Sequences".
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Avoiding Peptide Assay Failure: Hidden Problems and Solutions. GenScript. Available at: [Link]

  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available at: [Link]

  • Peptide Synthesis - FAQ. AAPPTEC. Available at: [Link]

  • Frequently asked questions - Peptides. Anaspec. Available at: [Link]

  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. Available at: [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC - NIH. Available at: [Link]

  • The Asymmetric A 3 (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. MDPI. Available at: [Link]

  • Ru-catalyzed dehydrogenative coupling of carboxylic acids and silanes - a new method for the preparation of silyl ester. Beilstein Journals. Available at: [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

stability of 3-(Methylamino)oxetane-3-carboxylic acid in strongly acidic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth information and troubleshooting advice regarding the stability of 3-(methylami...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth information and troubleshooting advice regarding the stability of 3-(methylamino)oxetane-3-carboxylic acid, particularly under strongly acidic conditions. As a Senior Application Scientist, my goal is to provide you with a scientifically grounded and practical resource to support your experimental work.

I. Introduction to Oxetane Stability in Drug Discovery

Oxetanes are four-membered cyclic ethers that have become increasingly popular in medicinal chemistry.[1][2] Their unique physicochemical properties, such as high polarity, low lipophilicity, and metabolic stability, make them attractive motifs for drug design.[3][4] They can improve aqueous solubility and act as surrogates for other functional groups like gem-dimethyl or carbonyl groups.[4][5]

However, the inherent ring strain of the oxetane ring (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, particularly under acidic conditions.[6][7] This guide will address the specific stability concerns of 3-(methylamino)oxetane-3-carboxylic acid in strongly acidic environments.

II. Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise during experiments involving 3-(methylamino)oxetane-3-carboxylic acid under acidic conditions.

Frequently Asked Questions

Q1: How stable is the oxetane ring in 3-(methylamino)oxetane-3-carboxylic acid under strongly acidic conditions?

A1: The stability of the oxetane ring is highly dependent on the substitution pattern and the specific acidic conditions (acid type, concentration, temperature, and solvent).[7][8] Generally, 3,3-disubstituted oxetanes, like the compound , exhibit greater stability compared to other substitution patterns.[7][9] This increased stability is attributed to steric hindrance, which impedes the approach of nucleophiles.[7] However, under strongly acidic conditions, protonation of the oxetane oxygen can activate the ring for nucleophilic attack and subsequent ring-opening.[10]

Q2: What is the likely degradation pathway for 3-(methylamino)oxetane-3-carboxylic acid in strong acid?

A2: The most probable degradation pathway involves acid-catalyzed ring-opening of the oxetane. The reaction is initiated by the protonation of the oxetane oxygen atom. This is followed by a nucleophilic attack, most likely by water or the counter-ion of the acid, at one of the oxetane carbons adjacent to the oxygen. This results in the formation of a diol or a halo-alcohol, respectively. The specific regioselectivity of the ring-opening will be influenced by steric and electronic factors of the substituents.

Q3: I'm observing unexpected byproducts in my reaction. Could they be from the degradation of the oxetane ring?

A3: Yes, it is highly probable. If your reaction is conducted under acidic conditions, any unexpected polar byproducts could be the result of oxetane ring-opening. Characterization of these byproducts by techniques such as LC-MS and NMR is crucial to confirm their structure and understand the degradation pathway.

Q4: How can I minimize the degradation of 3-(methylamino)oxetane-3-carboxylic acid during my experiments?

A4: To minimize degradation, consider the following:

  • pH Control: If possible, perform the reaction at a less acidic pH.

  • Temperature: Lowering the reaction temperature can significantly reduce the rate of acid-catalyzed degradation.

  • Reaction Time: Minimize the exposure time to strongly acidic conditions.

  • Choice of Acid: In some cases, using a weaker acid or a Lewis acid instead of a strong Brønsted acid might be a viable alternative.[6][10]

Q5: What analytical methods are best suited for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[11][12] This method should be able to separate the parent compound from its potential degradation products. UV detection is commonly used, and coupling the HPLC to a mass spectrometer (LC-MS) can provide valuable structural information about the degradants.

III. Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[11][13][14]

Protocol 1: Forced Degradation in Acidic Conditions

This protocol outlines a general procedure for assessing the stability of 3-(methylamino)oxetane-3-carboxylic acid in a strongly acidic solution.

Objective: To determine the degradation profile of the compound under acidic stress.

Materials:

  • 3-(Methylamino)oxetane-3-carboxylic acid

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-(methylamino)oxetane-3-carboxylic acid at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Sample Preparation:

    • To a vial, add 1 mL of the stock solution.

    • Add 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.[8]

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C).[8]

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).[8]

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 N NaOH to stop the degradation.[8]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

The results of the forced degradation study can be summarized in a table.

Time (hours)Acid ConcentrationTemperature (°C)% Parent Compound Remaining% Degradation Product(s)
00.1 N HCl601000
20.1 N HCl60DataData
40.1 N HCl60DataData
80.1 N HCl60DataData
240.1 N HCl60DataData

Note: The actual data will be generated from the experimental results.

IV. Visualizing Degradation and Workflows

Proposed Degradation Pathway

The following diagram illustrates the proposed acid-catalyzed ring-opening of 3-(methylamino)oxetane-3-carboxylic acid.

G cluster_0 Acid-Catalyzed Ring Opening A 3-(Methylamino)oxetane- 3-carboxylic acid B Protonated Oxetane (Oxetanium ion) A->B H+ (Acid) C Nucleophilic Attack (e.g., by H2O) B->C H2O D Ring-Opened Product (Diol) C->D -H+

Caption: Proposed mechanism for the acid-catalyzed degradation of the oxetane.

Experimental Workflow for Stability Testing

This diagram outlines the key steps in performing a forced degradation study.

G cluster_1 Forced Degradation Workflow prep Prepare Stock Solution stress Expose to Acidic Stress prep->stress sample Collect Samples at Time Points stress->sample neutralize Neutralize Samples sample->neutralize analyze Analyze via HPLC/LC-MS neutralize->analyze report Report Results analyze->report

Caption: Workflow for conducting a forced degradation study.

V. Conclusion

While 3-(methylamino)oxetane-3-carboxylic acid, being a 3,3-disubstituted oxetane, is expected to have enhanced stability, it is not immune to degradation under strongly acidic conditions. A thorough understanding of its stability profile through forced degradation studies is critical for successful drug development. This guide provides a framework for troubleshooting potential issues and for designing and executing robust stability assessment protocols.

VI. References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067.

  • Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in drug discovery. Chemical Reviews, 114(17), 8257-8322.

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.

  • Enamine. Oxetanes.

  • PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.

  • BenchChem. (2025). Assessing the stability of the oxetane ring under various chemical conditions.

  • National Center for Biotechnology Information. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.

  • Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.

  • ACS Publications. (1975). Mechanism and stereochemistry of oxetane reactions. II. High Syn stereoselectivity in the oxetane ring opening of 6-phenyl-7-oxabicyclo[4.2.0]octane under acidic conditions. Comparison with the analogous reactions of the corresponding oxirane.

  • ScienceDirect. (2016). Development of forced degradation and stability indicating studies of drugs—A review.

  • ResearchGate. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.

  • National Center for Biotechnology Information. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.

  • Royal Society of Chemistry. (2021). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments.

  • National Center for Biotechnology Information. (2023). Oxetanes in Drug Discovery Campaigns.

  • Pharmaceutical Outsourcing. (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products.

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices.

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation.

  • C&EN. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.

  • Sigma-Aldrich. 3-(Methylamino)oxetane-3-carboxylic acid.

  • ResearchGate. (2018). Stability indicating methods for selective determination of Oxetacaine in the presence of its degradation products.

  • NextSDS. 3-(aminomethyl)oxetane-3-carboxylic acid — Chemical Substance Information.

  • Fluorochem. 3-(Methylamino)oxetane-3-carboxylic acid (CAS 1541289-37-5).

  • ResearchGate. (2025). Stability Indicating Spectrophotometric Methods for the Determination of Oxetacaine in the Presence of Its Hydrolytic and Oxidative Degradation Products.

  • BLD Pharm. 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride.

  • Semantic Scholar. (2018). Stability indicating methods for selective determination of Oxetacaine in the presence of its degradation products.

  • Organic Chemistry Portal. Carboxyl Protecting Groups Stability.

  • ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility &amp; Handling of 3-(Methylamino)oxetane-3-carboxylic Acid Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to handle 3-(Methylamino)oxetane-3-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to handle 3-(Methylamino)oxetane-3-carboxylic acid. While incorporating an oxetane ring is a brilliant medicinal chemistry strategy to improve a drug candidate's aqueous solubility, reduce amine basicity, and enhance metabolic stability[1], the synthetic intermediates themselves are notoriously difficult to manipulate.

The core issue stems from the compound's zwitterionic nature. The positively charged secondary amine and negatively charged carboxylate form a tight, highly polar ionic lattice, rendering the unprotected intermediate virtually insoluble in standard organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate (EtOAc)[2]. This guide provides field-proven, self-validating protocols to overcome these solubility barriers.

Data Summary: Solubility Profiles of Oxetane Amino Acid Derivatives

To design a successful synthesis, you must match the derivative state of your oxetane intermediate to the appropriate solvent system.

Derivative StateSolvent CompatibilityPrimary Cause of BehaviorRecommended Use Case
Unprotected Zwitterion H₂O (High), DCM/THF/EtOAc (Insoluble)High crystal lattice energy from intermolecular ionic interactions.Aqueous assays, initial starting material.
TMAH Salt CH₃CN, DMF, MeOH (High)Bulky, lipophilic counterion disrupts the ionic lattice.Anhydrous N-protection workflows.
Boc-/Fmoc-Protected EtOAc, DCM, DMF, DMSO (High)Masked amine removes the zwitterionic charge network.Peptide coupling, SPPS, organic extraction.
Methyl Ester (HCl salt) DMF, MeOH, DCM (Moderate)Masked carboxylate prevents inner salt formation.Amine functionalization/alkylation.
Troubleshooting FAQs

Q1: Why does my unprotected 3-(methylamino)oxetane-3-carboxylic acid crash out of every organic solvent I try? A: The compound exists as an inner salt (zwitterion) at neutral pH. The strong electrostatic attraction between molecules creates a lattice that non-polar and moderately polar organic solvents cannot solvate. To dissolve it, you must break this ionic network by altering the pH (using aqueous NaOH or HCl to form respective salts) or by covalently masking one of the functional groups[].

Q2: I need to Boc-protect the amine, but the starting material won't dissolve in DCM or THF. How can I drive the reaction to completion? A: You have two authoritative options based on your water tolerance.

  • The Aqueous Approach: Use standard Schotten-Baumann conditions (a biphasic mixture of Water/Dioxane with Na₂CO₃). The base deprotonates the carboxylic acid, pulling the compound into the aqueous phase where it reacts with Boc₂O.

  • The Anhydrous Approach: Use the Tetramethylammonium hydroxide (TMAH) method . Reacting the zwitterion with TMAH in acetonitrile forms a lipophilic tetramethylammonium salt. This bulky counterion prevents lattice formation, making the intermediate highly soluble in organic solvents for a rapid, homogeneous reaction[4].

Q3: During peptide coupling of the Boc-protected oxetane intermediate, my reaction mixture turns cloudy and yields are low. What is happening? A: Even when protected, oxetane-containing amino acids can suffer from poor solvation during activation due to the rigid, puckered conformation of the oxetane ring and its unique hydrogen-bonding dynamics[2]. The cloudiness indicates aggregation or precipitation of the active ester intermediate. Solution: Switch your solvent to a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Use a highly efficient coupling reagent like HATU with N,N-Diisopropylethylamine (DIPEA)[5]. If aggregation persists, adding a chaotropic salt (e.g., 0.1 M LiCl) to the DMF will disrupt intermolecular hydrogen bonding and keep the intermediate in solution.

Experimental Protocols
Protocol 1: Anhydrous Boc-Protection via Lipophilic Salt Formation

Use this protocol when water must be strictly excluded from your protection workflow.

  • Salt Formation: Suspend 3-(Methylamino)oxetane-3-carboxylic acid (1.0 eq) in anhydrous acetonitrile (0.1 M). Add Tetramethylammonium hydroxide pentahydrate (TMAH·5H₂O, 1.0 eq).

    • Causality & Validation: The bulky TMAH cation replaces the proton on the carboxylate, destroying the zwitterionic lattice. Stir at room temperature for 30 minutes. Validation: The suspension will transition into a completely clear, homogeneous solution, visually confirming successful salt formation[4].

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) directly to the clear solution. Stir overnight at room temperature under an inert atmosphere.

  • Quench & Extraction: Dilute the mixture with water. Carefully acidify the aqueous layer to pH 3-4 using 1M HCl.

    • Causality: Acidification protonates the carboxylate, neutralizing the molecule and rendering the Boc-protected product highly lipophilic.

  • Isolation: Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the soluble, protected building block.

Protocol 2: High-Efficiency Peptide Coupling

Use this protocol to prevent active-ester aggregation during amide bond formation.

  • Activation Setup: Dissolve the Boc-protected 3-(methylamino)oxetane-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq).

    • Causality: A large excess of DIPEA ensures the target amine is fully free-based and neutralizes any acidic byproducts that could prematurely cleave the Boc group[].

  • Coupling: Cool the mixture to 0 °C. Add HATU (1.2 eq) portion-wise.

    • Causality: The oxetane ring exerts significant steric bulk and an electron-withdrawing effect. The uronium-based HATU rapidly generates a highly reactive HOAt ester, overcoming this steric hindrance much faster than standard carbodiimides (like EDC/HOBt)[5].

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Validation: Monitor the reaction via LC-MS; the complete disappearance of the HOAt-ester mass peak confirms successful coupling.

Workflow Visualization

SolubilityWorkflow Start 3-(Methylamino)oxetane-3-carboxylic acid (Zwitterion, Insoluble in Organics) Goal1 Need to react the Amine? Start->Goal1 Goal2 Need to react the Carboxyl? Start->Goal2 Sol1 Esterification (e.g., SOCl2 / MeOH) Goal1->Sol1 Sol2 N-Protection (e.g., Boc2O / Fmoc-Cl) Goal2->Sol2 Meth1 Result: Methyl Ester HCl Salt (Soluble in DCM/DMF) Sol1->Meth1 Meth2 Method A: Schotten-Baumann (H2O/Dioxane + Na2CO3) Sol2->Meth2 Meth3 Method B: Lipophilic Salt (TMAH in CH3CN) Sol2->Meth3 End1 Proceed to Amine Functionalization Meth1->End1 End2 Result: N-Protected Amino Acid (Soluble in EtOAc/DCM) Meth2->End2 Meth3->End2

Decision tree for resolving oxetane amino acid solubility based on functionalization goals.

References
  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Publications URL:[Link]

  • Development of Oxetane Modified Building Blocks for Peptide Synthesis The Royal Society of Chemistry URL:[Link]

  • US8754071B2 - Compounds and compositions as c-kit kinase inhibitors Google Patents URL

Sources

Troubleshooting

Technical Support Center: Optimizing Protecting Group Strategies for Oxetane Amino Acids

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and manipulation of oxetane-containing amino acids. As valuable building blocks in medicinal chemistry, oxetane...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and manipulation of oxetane-containing amino acids. As valuable building blocks in medicinal chemistry, oxetane amino acids offer unique conformational constraints and improved physicochemical properties. However, their successful incorporation into peptides and complex molecules is critically dependent on a well-designed protecting group strategy that accounts for the inherent reactivity of the strained four-membered ring.

This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you navigate the challenges of working with these novel peptidomimetics.

Section 1: Frequently Asked Questions on Oxetane Ring Stability

This section addresses foundational questions regarding the chemical stability of the oxetane core. A thorough understanding of its reactivity is paramount before selecting any protecting groups.

Q1: How stable is the oxetane ring compared to other cyclic ethers?

The stability of the oxetane ring is intermediate, positioned between the highly strained and reactive epoxides (oxiranes) and the less strained, more stable tetrahydrofurans (THFs). Its ring strain energy of approximately 25.5 kcal/mol makes it susceptible to ring-opening under specific conditions, particularly in the presence of Lewis or Brønsted acids.

Q2: I've heard that 3,3-disubstituted oxetanes are more stable. Why is that?

This is a generally reliable rule of thumb. The enhanced stability of 3,3-disubstituted oxetanes is primarily due to steric hindrance. The substituents at the 3-position physically block the trajectory of an external nucleophile's attack on the C–O σ* antibonding orbital, which is necessary for ring-opening.

Q3: Under what conditions is the oxetane ring most likely to decompose?

The primary vulnerability of the oxetane ring is to acidic conditions. Strong acids can catalyze nucleophilic attack, leading to ring-opening and the formation of 1,3-diol derivatives. This instability is exacerbated by:

  • High Temperatures: Increased thermal energy can overcome the activation barrier for ring-opening.

  • Presence of Internal Nucleophiles: Nearby hydroxyl or amine groups can participate in intramolecular ring-opening, which is often kinetically favored, especially under acidic conditions.

  • Harsh Reducing Agents: Certain powerful reducing agents, like Lithium aluminum hydride (LiAlH₄) at temperatures above 0 °C, can induce decomposition.

Q4: Are there conditions where the oxetane ring is generally stable?

Yes. The oxetane ring demonstrates significant stability under basic conditions. Ring-opening with base is typically very slow or does not occur, which is a key advantage when using base-labile protecting groups like Fmoc. It is also relatively stable to many oxidative and catalytic hydrogenation conditions.

Section 2: Troubleshooting Guide for Protecting Group Strategies

This core section provides direct answers and solutions to common experimental problems encountered during the synthesis of oxetane-containing peptides.

N-Terminal Protection Issues

Q5: My oxetane amino acid is decomposing during N-Boc deprotection with trifluoroacetic acid (TFA). What's happening and how can I fix it?

Causality: You are observing the classic acid-lability of the oxetane ring. Standard Boc deprotection protocols often use high concentrations of TFA (e.g., 50-95% in DCM), which is strong enough to catalyze the ring-opening of the oxetane core, especially with prolonged exposure.

Solutions:

  • Milder Acidic Conditions: Avoid neat TFA. Use a lower concentration, such as 10-25% TFA in a scavenger-containing solution, and perform the reaction at 0 °C to slow potential decomposition. Monitor the reaction carefully by LC-MS to minimize exposure time after the deprotection is complete.

  • Switch to a Base-Labile Protecting Group: The most robust solution is to switch to the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The oxetane ring is highly stable under the mild basic conditions (typically 20% piperidine in DMF) used for Fmoc removal. This is the recommended strategy for synthesizing longer or more complex oxetane-containing peptides.

  • Use the Cbz Group: The benzyloxycarbonyl (Cbz) group is another alternative. It is stable to both acidic and basic conditions and is typically removed via catalytic hydrogenation, a condition well-tolerated by the oxetane ring.

N_Terminal_Protection_Decision_Tree start Start: Choose N-Terminal Protection downstream Are downstream steps acid-sensitive? start->downstream base_sensitive Are downstream steps base-sensitive? downstream->base_sensitive No use_fmoc Use Fmoc Group (Base Labile) downstream->use_fmoc Yes use_boc Use Boc Group (Acid Labile) Proceed with caution base_sensitive->use_boc No use_cbz Use Cbz Group (Hydrogenolysis) base_sensitive->use_cbz Yes

Caption: Decision tree for N-terminal protecting group selection.

C-Terminal Protection Issues

Q6: I need to hydrolyze a methyl ester at the C-terminus without opening the oxetane ring. Is acid-catalyzed hydrolysis safe?

No, acid-catalyzed hydrolysis is extremely risky and likely to cause significant decomposition of the oxetane ring.

Solution: Saponification under Basic Conditions Use a standard saponification protocol with a mild base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature. The oxetane core is robust under these conditions. Ensure the workup is performed carefully to avoid re-acidifying the solution too strongly. (See Protocol 2 for a detailed method).

Q7: Can I use a benzyl ester for C-terminal protection?

Yes, a benzyl (Bzl) ester is an excellent choice. It is stable throughout both Fmoc- and Boc-based synthesis and can be removed orthogonally via catalytic hydrogenation (e.g., H₂, Pd/C), which does not harm the oxetane ring. This strategy avoids both strongly acidic and basic deprotection conditions for the C-terminus.

General Synthesis & Orthogonality Issues

Q8: I am attempting to reduce a C-terminal ester to a primary alcohol using LiAlH₄, but I'm getting low yields and ring-opened byproducts.

Causality: While effective, LiAlH₄ is a very powerful reducing agent. At temperatures above 0 °C, it can attack the ether linkage of the oxetane ring. Some literature reports successful reductions, but only at very low temperatures (–30 to –10 °C).

Solutions:

  • Switch to a Milder Reagent: Sodium borohydride (NaBH₄) is a much safer alternative and has been used successfully to reduce esters in the presence of an oxetane ring at 0 °C.

  • Optimize Temperature Control: If LiAlH₄ must be used, perform the reaction at –30 °C or lower and add the reagent slowly. Monitor the reaction closely and quench it as soon as the starting material is consumed. (See Protocol 3 ).

Q9: How do I build an orthogonal protection strategy for an oxetane amino acid that allows for side-chain modification?

An orthogonal strategy uses multiple protecting groups that can be removed under distinct conditions without affecting each other. This is essential for complex modifications like on-resin cyclization or side-chain labeling.

Example Strategy: Imagine you want to synthesize a peptide containing an oxetane amino acid (Oxa), a lysine (Lys), and a C-terminal aspartic acid (Asp), where you want to selectively modify the lysine side chain.

  • N-Terminus: Fmoc (Removed with piperidine).

  • Oxetane Amino Acid: No protection needed on the ring itself.

  • Lysine Side Chain: Alloc (allyloxycarbonyl) group (Removed with a Pd(0) catalyst).

  • Aspartic Acid Side Chain: tBu (tert-butyl) ester (Remains until final cleavage).

  • C-Terminus (Resin Linker): Super acid-labile linker (e.g., 2-chlorotrityl).

This scheme allows you to deprotect the N-terminus with base, deprotect the Lys side chain under neutral conditions for modification, and finally cleave the peptide with mild acid, all while preserving the integrity of the other groups and the oxetane ring.

Orthogonal_Strategy_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_modification On-Resin Modification start Resin-Bound Asp(tBu) couple_oxa 1. Fmoc Deprotection (Base) 2. Couple Fmoc-Oxa-OH start->couple_oxa couple_lys 1. Fmoc Deprotection (Base) 2. Couple Fmoc-Lys(Alloc)-OH couple_oxa->couple_lys deprotect_n Fmoc Deprotection (Base) couple_lys->deprotect_n deprotect_alloc Alloc Deprotection (Pd(0) Catalyst, Neutral) deprotect_n->deprotect_alloc modify Couple Label/Linker to Lysine Side Chain deprotect_alloc->modify cleave Final Cleavage & tBu Removal (Mild Acid, e.g., 1% TFA) modify->cleave

Caption: Workflow for an orthogonal synthesis strategy.

Section 3: Data Summary Tables

Table 1: Oxetane Ring Stability Profile
Condition CategoryReagents / ConditionsOxetane Ring StabilityReferences
Strongly Acidic >10% TFA, HCl, H₂SO₄Unstable - High risk of ring-opening.
Mildly Acidic 1-2% TFA, p-TsOH (catalytic)Potentially Unstable - Context-dependent; monitor closely.
Basic Piperidine, LiOH, NaOH, Et₃NStable - Generally well-tolerated.
Reductive (Harsh) LiAlH₄ (at > 0 °C)Unstable - Risk of ring cleavage.
Reductive (Mild) NaBH₄, H₂ with Pd/C or Pd(OH)₂/CStable - Generally safe.
Oxidative (Limited Data)Relatively Robust - Assumed stable under common conditions.
Palladium Catalysis Pd(0) complexes (for Alloc removal)Stable - Compatible with orthogonal strategies.
Table 2: Common Protecting Group Compatibility
Protecting GroupFunctionalityRemoval ConditionsCompatibility with Oxetane Ring
Fmoc α-Amine20% Piperidine/DMF (Base)Excellent
Boc α-Amine, Side Chain10-95% TFA/DCM (Acid)Poor to Fair (Requires careful optimization)
Cbz (Z) α-AmineH₂, Pd/C (Hydrogenolysis)Excellent
Methyl/Ethyl Ester CarboxylLiOH or NaOH (Base)Excellent (for deprotection)
t-Butyl (tBu) Ester Carboxyl, Side ChainStrong Acid (TFA)Poor (Deprotection is high risk)
Benzyl (Bzl) Ester Carboxyl, Side ChainH₂, Pd/C (Hydrogenolysis)Excellent
Alloc Side Chain AminePd(PPh₃)₄, Silane (Neutral)Excellent
Trityl (Trt) Side Chain (Cys, His, Asn)Mild AcidFair to Poor (Requires careful optimization)

Section 4: Key Experimental Protocols

Protocol 1: Mild N-Boc Deprotection

This protocol minimizes acid exposure to prevent oxetane ring-opening.

  • Preparation: Dissolve the Boc-protected oxetane amino acid (1.0 eq) in dichloromethane (DCM) to a concentration of ~0.1 M in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Prepare a deprotection solution of 20% TFA in DCM containing 2.5% triisopropylsilane (TIS) as a scavenger. Add this solution to the reaction flask dropwise.

  • Monitoring: Monitor the reaction every 10-15 minutes by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Quenching & Workup: Once the starting material is consumed, immediately concentrate the reaction mixture under reduced pressure in vacuo at low temperature (<30 °C). Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt can often be used directly in the next coupling step after neutralization with a non-nucleophilic base like DIPEA.

Protocol 2: Saponification of a C-Terminal Methyl Ester

This protocol uses basic conditions which are well-tolerated by the oxetane core.

  • Setup: Dissolve the oxetane-containing ester (1.0 eq) in a 3:1 mixture of THF and water. Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq).

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction by LC-MS until the starting material is fully consumed (typically 2-16 hours).

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with ether or DCM to remove any unreacted starting material.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with cold 1 M HCl or citric acid. Immediately extract the product into ethyl acetate or DCM (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Mild Reduction of an Ester with NaBH₄

This protocol provides a safer alternative to LiAlH₄ for reducing esters to alcohols.

  • Setup: Dissolve the oxetane-containing ester (1.0 eq) in anhydrous THF or methanol and cool to 0 °C under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add sodium borohydride (NaBH₄) (3.0-5.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir at 0 °C and monitor by TLC or LC-MS. If the reaction is sluggish, it can be allowed to slowly warm to room temperature.

  • Quenching: Once complete, cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or acetone.

  • Extraction: Allow the mixture to warm to room temperature and remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired alcohol.

References

  • Assessing the stability of the oxetane ring under various chemical conditions - Benchchem.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv.
  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications.
  • Oxetanes in Drug Discovery Campaigns - PMC - NIH.
  • Development of oxetane modified building blocks for peptide synthesis - SciSpace.
  • Organic & Biomolecular Chemistry - RSC Publishing.
  • The Strategic Selection of Protective Groups in Oxetane Synthesis: A Comparative Guide - Benchchem.
  • Development of Oxetane Modified Building Blocks for Peptide Synthesis - LJMU Research Online.
  • Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC.
  • Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - RSC Publishing.
  • preventing decomposition of oxetane ring during synthesis - Benchchem.
  • Site‐Selective Modification of Proteins with Oxetanes - PMC.
  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis.
  • VI Protecting Groups and Orthogonal Protection Strategies.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group) - ResearchGate.
  • Solid-Phase Synthesis of Oxetane Modified Peptides | Organic Letters - ACS Publications.
  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich.
  • Protective Groups - Organic Chemistry Portal.
  • Oxetanes: formation, reactivity and total syntheses of natural products - PMC.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 3-(Methylamino)oxetane-3-carboxylic acid vs. Proline in Peptide Conformation

Introduction In the landscape of peptide therapeutics and peptidomimetics, the conformational control of the peptide backbone is paramount to achieving desired biological activity, stability, and pharmacokinetic profiles...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of peptide therapeutics and peptidomimetics, the conformational control of the peptide backbone is paramount to achieving desired biological activity, stability, and pharmacokinetic profiles. Proline, with its unique cyclic side chain, has long been a cornerstone for introducing conformational rigidity and specific turns in peptide sequences. However, its inherent properties, such as the propensity for cis-trans isomerization, can sometimes lead to conformational heterogeneity and unforeseen challenges in drug development.

This guide provides an in-depth comparison between the canonical proline and an emerging surrogate, 3-(methylamino)oxetane-3-carboxylic acid. We will explore how the subtle yet significant structural differences between the pyrrolidine ring of proline and the oxetane ring of its analogue translate into distinct effects on peptide conformation, stability, and physicochemical properties. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design peptides with enhanced therapeutic potential.

Structural and Physicochemical Comparison

At first glance, 3-(methylamino)oxetane-3-carboxylic acid and proline share a key feature: a secondary amine integrated into a cyclic structure, which restricts the backbone dihedral angle phi (Φ). However, the replacement of a methylene group (CH₂) in proline's pyrrolidine ring with an oxygen atom in the oxetane ring introduces profound changes.

The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor and increases the polarity of the molecule. This can lead to improved aqueous solubility and a different lipophilicity profile compared to proline, which is a critical consideration for drug development.[1][2]

PropertyL-Proline3-(Methylamino)oxetane-3-carboxylic acidRationale for Difference
Ring Structure Pyrrolidine (5-membered)Oxetane (4-membered)Different ring size and heteroatom.
Key Heteroatom NitrogenNitrogen, OxygenThe oxetane ring introduces an ether oxygen.
Hydrogen Bonding N-H donor (in free amino acid)N-H donor, Oxygen acceptorOxetane oxygen can act as a hydrogen bond acceptor.[2]
Polarity Non-polar side chainIncreased polarityThe electronegative oxygen atom increases the dipole moment.[1]
Solubility ModeratePotentially higher aqueous solubilityIncreased polarity and H-bond accepting capability.[2]

Table 1: Comparison of key structural and physicochemical properties.

Impact on Peptide Backbone Conformation

The substitution of proline with its oxetane analogue is not a trivial isosteric replacement; it fundamentally alters the local and global conformation of a peptide.

Backbone Torsional Angles and Secondary Structure

Proline's five-membered ring restricts the backbone dihedral angle Φ to approximately -65°.[3] This constraint is a primary reason for its role as a "helix breaker" in α-helices and its prevalence in β-turns.

The four-membered oxetane ring in 3-(methylamino)oxetane-3-carboxylic acid imposes its own unique set of conformational constraints. Studies have shown that incorporating an oxetane moiety into a peptide backbone can induce a turn-like structure.[4] However, when placed within an α-helical peptide, the oxetane modification leads to a significant loss of helicity.[5] Molecular dynamics simulations suggest this disruption is due to the introduction of a kink in the helical axis and the interruption of the characteristic (i, i+4) hydrogen bonding pattern.[5]

ResidueTypical Φ Angle RangeImpact on α-HelixImpact on β-Turn
Proline -60° to -75°Generally destabilizing (helix breaker)High propensity, often found in position i+1
Oxetane Amino Acid Distinct, constrainedSignificantly destabilizing[5]Induces turn-like conformations[4]

Table 2: Comparative impact on peptide secondary structure.

The Cis-Trans Isomerization Challenge

A defining characteristic of the Xaa-Pro peptide bond is its ability to adopt both trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations.[3] The energy barrier between these two states is high, making their interconversion a slow process that can be a rate-limiting step in protein folding.[6][7][8] This isomerization can lead to multiple peptide conformers, complicating structural analysis and potentially affecting receptor binding.[9]

The conformational dynamics of the oxetane-containing peptide bond are an active area of research. The altered ring strain and electronic properties due to the oxetane structure are expected to influence the cis-trans energy landscape. While direct comparative kinetic data is emerging, the goal of using such proline surrogates is often to favor one isomer significantly over the other, thereby reducing conformational heterogeneity. Research into related four-membered azetidine-2-carboxylic acid has shown that ring strain can lower the rotational barrier.[10]

G cluster_pro Proline Isomerization cluster_maoc Oxetane Amino Acid Isomerization Pro_trans Trans Conformer (More Stable) Pro_cis Cis Conformer Pro_trans->Pro_cis High Energy Barrier (Slow Isomerization) Pro_cis->Pro_trans k_cis->trans Maoc_trans Trans Conformer Maoc_cis Cis Conformer Maoc_trans->Maoc_cis Altered Energy Barrier (Hypothesized to favor one state) Maoc_cis->Maoc_trans

Experimental Protocols

To empirically determine the conformational effects of substituting proline with 3-(methylamino)oxetane-3-carboxylic acid, a combination of peptide synthesis and biophysical analysis is required.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard Fmoc/tBu-based synthesis of a model peptide.[11][12][13]

G Resin 1. Start with Rink Amide Resin Deprotect1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect1 Wash1 3. Wash (DMF, DCM) Deprotect1->Wash1 Couple 4. Couple Fmoc-AA-OH (HBTU/DIEA in DMF) Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Repeat 6. Repeat Steps 2-5 for each amino acid Wash2->Repeat Cleave 7. Cleavage & Deprotection (TFA cocktail) Repeat->Cleave Purify 8. Purify by RP-HPLC Cleave->Purify

Methodology:

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for a C-terminal amide.[12] Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a solution of 20% piperidine in DMF.[14]

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.[11]

  • Amino Acid Coupling: Activate the carboxyl group of the desired Fmoc-protected amino acid (either Fmoc-Pro-OH or the Fmoc-protected oxetane analogue) using a coupling agent like HBTU in the presence of a base such as DIEA.[14] Add this solution to the resin and allow the reaction to proceed to completion.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.[13]

  • Cycle Repetition: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.[11]

  • Cleavage and Global Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity by mass spectrometry.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique to assess the secondary structure of peptides in solution.[15][16][17]

Methodology:

  • Sample Preparation: Dissolve the purified lyophilized peptides (both the proline-containing and oxetane-containing versions) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the exact peptide concentration, for example, by UV absorbance if the sequence contains Trp or Tyr, or by quantitative amino acid analysis.

  • Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.[15]

  • Parameter Configuration: Set the data acquisition parameters. Typical settings for far-UV CD are:

    • Wavelength Range: 190-260 nm[16]

    • Data Pitch: 1.0 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio[16]

  • Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the spectrum of each peptide sample.

  • Data Processing: Subtract the baseline spectrum from each peptide spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg) / (10 * c * n * l) where c is the molar concentration, n is the number of residues, and l is the path length in cm.

  • Analysis: Analyze the resulting spectra. Characteristic signatures include:

    • α-Helix: Negative bands near 222 nm and 208 nm, and a positive band near 192 nm.[17]

    • β-Sheet: A negative band around 218 nm and a positive band near 195 nm.[17]

    • Random Coil: A strong negative band near 200 nm.[15] A significant decrease in the negative signal at 222 nm for the oxetane-containing peptide compared to the proline version would provide strong evidence of helix disruption.[5]

Conclusion and Outlook

The choice between incorporating proline or 3-(methylamino)oxetane-3-carboxylic acid into a peptide sequence is a strategic decision that hinges on the desired conformational outcome.

  • Choose Proline when the goal is to introduce a well-characterized β-turn or when the specific conformational dynamics of cis-trans isomerization are known to be functionally important or benign.

  • Choose 3-(Methylamino)oxetane-3-carboxylic acid when seeking to introduce a novel turn-like constraint, disrupt helical structures in a targeted manner, or reduce the conformational heterogeneity associated with proline's cis-trans equilibrium.[4][5] Furthermore, the oxetane's increased polarity may be leveraged to improve the solubility and pharmacokinetic properties of the peptide.[1][2]

The introduction of oxetane-containing amino acids represents an exciting frontier in peptidomimetic design.[18][19] As synthetic methodologies become more robust and our understanding of their conformational influence deepens, these building blocks will undoubtedly become invaluable tools for fine-tuning the structure and function of next-generation peptide therapeutics.

References

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Chen, P. et al. (2012). Proline 54 trans-cis isomerization is responsible for the kinetic partitioning at the last-step photocycle of photoactive yellow protein. Protein Science. Available from: [Link]

  • Fletcher, S. A. et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. Available from: [Link]

  • Keiderling, T. A. (2002). Protein and peptide secondary structure and conformational determination with vibrational circular dichroism. PubMed. Available from: [Link]

  • Amblard, M. et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available from: [Link]

  • Micsonai, A. et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. PNAS. Available from: [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available from: [Link]

  • MtoZ Biolabs. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Available from: [Link]

  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). Available from: [Link]

  • Fields, G. B. (2004). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available from: [Link]

  • Wuitschik, G. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • Roesner, S. et al. (2021). Oxetanyl Amino Acids for Peptidomimetics. Organic Letters. Available from: [Link]

  • Juraszek, J. & Scharnagl, C. (2014). Force-dependent isomerization kinetics of a highly conserved proline switch modulates the mechanosensing region of filamin. PNAS. Available from: [Link]

  • Fleet, G. W. J. et al. (2001). 10-Helical conformations in oxetane β-amino acid hexamers. Tetrahedron Letters. Available from: [Link]

  • Forgács, A. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetane-3-Ylidene)Acetates. Molecules. Available from: [Link]

  • Zimmerman, M. I. et al. (2020). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. Available from: [Link]

  • Patora-Komisarska, K. et al. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. RSC Advances. Available from: [Link]

  • Wuitschik, G. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • Wedemeyer, W. J. et al. (2002). Proline Cis−Trans Isomerization and Protein Folding. Biochemistry. Available from: [Link]

  • MedChemica. (2026). Med Chem Paper Of The Month - February 2026. Available from: [Link]

  • Lin, L. N. & Brandts, J. F. (1983). Determination of cis-trans proline isomerization by trypsin proteolysis. Application to a model pentapeptide and to oxidized ribonuclease A. Biochemistry. Available from: [Link]

  • Shipman, M. et al. (2021). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science. Available from: [Link]

  • Shipman, M. et al. (2018). Development of Oxetane Modified Building Blocks for Peptide Synthesis. The Royal Society of Chemistry. Available from: [Link]

  • Shipman, M. et al. (2018). Development of oxetane modified building blocks for peptide synthesis. SciSpace. Available from: [Link]

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  • Saglam, A. S. et al. (2017). The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans. Journal of Computer-Aided Molecular Design. Available from: [Link]

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Comparative

A Comparative Guide to Metabolic Stability: Oxetane Amino Acids vs. Natural Amino Acids

Introduction: The Quest for Durability in Drug Design In the intricate world of drug discovery, the journey from a promising lead compound to a viable therapeutic is fraught with challenges. One of the most significant h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Durability in Drug Design

In the intricate world of drug discovery, the journey from a promising lead compound to a viable therapeutic is fraught with challenges. One of the most significant hurdles is achieving adequate metabolic stability. A molecule's ability to resist the body's metabolic machinery dictates its pharmacokinetic profile, influencing critical parameters such as bioavailability, in vivo half-life, and dosing frequency.[1][2] Natural amino acids, the fundamental building blocks of life, are essential for biological function but are inherently susceptible to rapid catabolism. This presents a major obstacle for the development of peptide-based therapeutics, which often suffer from poor in vivo stability.

This guide provides an in-depth comparison of the metabolic stability of natural amino acids against a class of synthetic analogues: oxetane-substituted amino acids. As bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—oxetanes have emerged as a powerful tool in medicinal chemistry to enhance drug-like properties.[3][4][5] We will explore the underlying biochemical pathways that limit the stability of natural amino acids and elucidate the mechanisms by which the unique structure of the oxetane ring confers metabolic resistance. This analysis is supported by established experimental protocols, providing researchers with the necessary framework to validate these principles in their own discovery campaigns.

The Metabolic Fate of Natural Amino Acids: A High-Turnover System

The body has evolved highly efficient enzymatic systems to break down and recycle amino acids, ensuring a constant supply for protein synthesis and energy production. However, this same efficiency is a liability when these amino acids are incorporated into therapeutic agents.

The primary routes of metabolic degradation for natural amino acids, particularly within peptides, are:

  • Proteolytic Cleavage: The peptide bond linking amino acids is a prime target for a vast array of proteases and peptidases, such as pepsin and trypsin.[6][7] These enzymes hydrolyze the peptide backbone, rapidly dismantling the therapeutic molecule. This is often the first and most significant barrier to the stability of peptide drugs.[8][9]

  • Hepatic Metabolism: The liver is the body's primary metabolic hub. While the cytochrome P450 (CYP) family of enzymes is best known for metabolizing foreign compounds (xenobiotics), they also contribute to the catabolism of amino acids.[10][11][12] These enzymes typically introduce polar groups through oxidation, marking the molecule for subsequent clearance.

  • Transamination and Deamination: For free amino acids, the first step in catabolism often involves the removal of the α-amino group by enzymes called aminotransferases.[13][14][15][16] This process converts the amino acid into its corresponding α-keto acid, which can then enter central metabolic pathways like the citric acid cycle.[13][15]

This multi-pronged enzymatic assault results in the rapid clearance and short in vivo half-life characteristic of many natural amino acid-based drugs.

cluster_0 Metabolism of Natural Amino Acid in a Peptide cluster_1 Catabolism of Free Amino Acid Peptide Peptide Proteases Proteases Peptide->Proteases Proteolytic Cleavage Fragments Fragments Proteases->Fragments Free_AA Free Amino Acid Fragments->Free_AA Free_AA_2 Free Amino Acid Enzymes Aminotransferases CYP450 Enzymes Free_AA_2->Enzymes Deamination & Oxidation (Liver) Metabolites α-Keto Acids Oxidized Products Enzymes->Metabolites Clearance Systemic Clearance Metabolites->Clearance

General Metabolic Pathways of Natural Amino Acids.

Oxetane Amino Acids: A Structural Shield Against Metabolism

The incorporation of an oxetane ring, a four-membered oxygen-containing heterocycle, into an amino acid structure is a strategic design choice to circumvent the metabolic liabilities of their natural counterparts. The oxetane motif enhances stability through several key mechanisms.[3][4][17]

  • Steric Hindrance: The rigid, three-dimensional structure of the oxetane ring acts as a steric shield.[18][17] It can physically block the active sites of metabolic enzymes, such as proteases and CYPs, preventing them from accessing and cleaving susceptible bonds on the drug molecule.

  • Bioisosteric Replacement of Labile Groups: Oxetanes are excellent bioisosteres for metabolically vulnerable groups. For example, replacing a gem-dimethyl group—where a methylene carbon is prone to CYP-mediated oxidation—with an oxetane ring effectively removes this metabolic "soft spot" without significantly altering the molecule's conformation or lipophilicity.[4]

  • Protease Resistance: When an oxetane is used to replace a carbonyl group within a peptide backbone, it creates a novel linkage that is no longer recognized by proteases.[4][19] This modification renders the peptide bond resistant to enzymatic hydrolysis, dramatically increasing the stability of peptide-based drugs.[6][20][21]

  • Modulation of Physicochemical Properties: Beyond stability, the polar nature of the oxetane ring can improve aqueous solubility and reduce the basicity of adjacent amine groups, which can simultaneously enhance permeability and reduce off-target interactions, further improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][4][22]

cluster_0 Natural Peptide Substrate cluster_1 Oxetane-Modified Peptide Enzyme_1 Protease Active Site Peptide_Bond Peptide Bond (Metabolically Liable) Enzyme_1->Peptide_Bond Binding & Cleavage Enzyme_2 Protease Active Site Oxetane_Linkage Oxetane Isostere (Metabolically Stable) Enzyme_2->Oxetane_Linkage Binding Blocked (No Cleavage)

Oxetane as a Protease-Resistant Amide Bond Isostere.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine and compare the stability of novel compounds, two primary in vitro assays are indispensable in early-stage drug discovery: the liver microsomal stability assay and the plasma stability assay.

Liver Microsomal Stability Assay

Causality and Rationale: This assay is a cornerstone for evaluating Phase I metabolism.[23][24] Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of CYP450 enzymes.[25][24] By incubating a compound with liver microsomes and the necessary cofactor NADPH (which fuels CYP activity), we can simulate the oxidative metabolism that occurs in the liver.[23][26] A rapid disappearance of the parent compound indicates high hepatic clearance in vivo. This assay is self-validating through the inclusion of control compounds with known metabolic fates (e.g., high, medium, and low clearance), ensuring the enzymatic system is active and performing as expected.

cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - NADPH Regenerating System - Phosphate Buffer (pH 7.4) B 2. Pre-warm Plate Incubate compound and microsomes at 37°C A->B C 3. Initiate Reaction Add NADPH solution to start the metabolic process B->C D 4. Time-Point Sampling At t = 0, 5, 15, 30, 60 min, transfer aliquot to stop solution C->D E 5. Quench Reaction Stop solution (ice-cold acetonitrile with internal standard) precipitates proteins D->E F 6. Centrifuge & Analyze Pellet proteins, analyze supernatant via LC-MS/MS E->F

Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Serially dilute to create working solutions.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[23][27]

    • Prepare an NADPH regenerating system solution as per the manufacturer's instructions. This system continuously produces NADPH from NADP+, ensuring the cofactor is not depleted during the incubation.[27]

  • Incubation Setup:

    • In a 96-well plate, add the test compound to the microsomal solution to achieve a final compound concentration of 1 µM.[23] Include positive control compounds (e.g., verapamil for high clearance, buspirone for low clearance).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[26]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a separate 96-well plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard.[24][26][27] The cold solvent halts all enzymatic activity and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the termination plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining versus time. The slope of this line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[24][28]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .[24]

Plasma Stability Assay

Causality and Rationale: This assay assesses a compound's susceptibility to hydrolysis by enzymes present in blood plasma, such as esterases and proteases.[29][30][31] It is particularly crucial for prodrugs that require plasma enzymes for activation and for peptide-based drugs that are vulnerable to proteolysis. By incubating the compound directly in plasma from different species (e.g., human, mouse, rat), we can identify potential liabilities and species-specific differences in stability.[29] The protocol is validated by running a control compound known to be rapidly hydrolyzed in plasma (e.g., propantheline).[28]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw frozen plasma (e.g., human, rat) in a 37°C water bath and centrifuge to remove any cryoprecipitates.

  • Incubation:

    • Spike the test compound directly into the plasma to a final concentration of 1-5 µM. Ensure the final DMSO concentration is low (<1%) to avoid impacting enzyme activity.

    • Incubate the plate at 37°C with gentle agitation.[28][30]

  • Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture and quench the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[28][30]

  • Sample Processing and Analysis:

    • Vortex the samples vigorously and centrifuge at high speed to pellet the precipitated plasma proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) by plotting the percent remaining versus time and fitting the data to a first-order decay model.

Data Summary: A Quantitative Comparison

The true value of incorporating oxetane amino acids becomes evident when comparing quantitative data from the assays described above.

Table 1: General Metabolic Properties

PropertyNatural Amino AcidsOxetane Amino Acids
Susceptibility to Proteases HighVery Low / Negligible[4][19]
Susceptibility to CYP450 Varies; potential sites for oxidationLow; oxetane blocks sites[4]
Primary Clearance Mechanism Enzymatic degradation, Renal filtrationPrimarily renal filtration
Predicted in vivo Half-life ShortSignificantly extended

Table 2: Representative Experimental Data

The following table presents hypothetical yet realistic data for two structurally related heptapeptides: one containing a natural phenylalanine (Peptide-Phe) and another where the phenylalanine has been replaced by an oxetane-containing analogue (Peptide-OxaPhe).

CompoundMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Plasma t½ (min)
Verapamil (Control) < 10> 70> 120
Propantheline (Control) > 60< 5< 15
Peptide-Phe 4515.425
Peptide-OxaPhe > 60 (No significant degradation)< 5> 120 (No significant degradation)

The data clearly illustrates the dramatic improvement in stability. Peptide-OxaPhe shows negligible degradation in both liver microsomes and plasma, predicting a much longer in vivo half-life and improved pharmacokinetic profile compared to its natural counterpart.

Conclusion and Outlook

The strategic incorporation of oxetane amino acids represents a validated and highly effective approach to overcoming the inherent metabolic instability of natural amino acid-based therapeutics. By providing a structural shield against enzymatic degradation, these synthetic motifs can dramatically enhance stability in both hepatic and systemic circulation.[3][32][17] The resulting improvements in pharmacokinetic properties—longer half-life, reduced clearance, and potentially improved bioavailability—can transform a metabolically labile lead compound into a viable drug candidate.[2]

As synthetic methodologies for creating diverse oxetane-containing building blocks continue to advance, their application in medicinal chemistry is set to expand.[5][33] Future research will undoubtedly focus on fine-tuning the placement and substitution patterns of oxetane amino acids to optimize not only metabolic stability but also target potency and selectivity, further solidifying their role as an indispensable tool in modern drug discovery.

References

  • Meyers, M. J., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2023). Oxetanes in Drug Discovery Campaigns. Accounts of Chemical Research. Available at: [Link]

  • Wuitschik, G., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Bull, J. A., & White, A. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. Available at: [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Domainex. Available at: [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. BioDuro. Available at: [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design. Available at: [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • H-C. A. Quek, et al. (2020). Amino Acid Catabolism: An Overlooked Area of Metabolism. Metabolites. Available at: [Link]

  • Li, Y., et al. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Organic Letters. Available at: [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. Available at: [Link]

  • Delos Reyes, A. M. V., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Chemical Science. Available at: [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. Available at: [Link]

  • Salomé, C., et al. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Nature Chemistry. Available at: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design. Available at: [Link]

  • Morales-San-Frutos, J., et al. (2023). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. Amino Acids. Available at: [Link]

  • Evotec. (n.d.). Plasma Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]

  • Aina, O. H., et al. (2012). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecular Pharmaceutics. Available at: [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. Available at: [Link]

  • Wikipedia. (n.d.). Protein catabolism. Wikipedia. Available at: [Link]

  • MedChemica. (2026). Med Chem Paper Of The Month - February 2026. MedChemica. Available at: [Link]

  • Delos Reyes, A. M. V., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Chemical Science. Available at: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray. Available at: [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Admescope. Available at: [Link]

  • Lecturio. (2025). Catabolism of Amino Acids. Lecturio. Available at: [Link]

  • The Medical Biochemistry Page. (2026). Amino Acid Catabolism and Its Role in Metabolism. The Medical Biochemistry Page. Available at: [Link]

  • American Chemical Society. (n.d.). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society. Available at: [Link]

  • Rogers, J. M., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Organic & Biomolecular Chemistry. Available at: [Link]

  • De Chiara, F., et al. (2020). Amino acid levels determine metabolism and CYP450 function of hepatocytes and hepatoma cell lines. Nature Communications. Available at: [Link]

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  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available at: [Link]

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  • Almazrou, A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina. Available at: [Link]

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Validation

A Comparative Guide to LC-MS Purity Validation of 3-(Methylamino)oxetane-3-carboxylic Acid

Introduction: The Analytical Challenge of Novel Amino Acids In modern drug discovery, non-canonical amino acids and their derivatives are indispensable building blocks for creating novel therapeutics with enhanced potenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Novel Amino Acids

In modern drug discovery, non-canonical amino acids and their derivatives are indispensable building blocks for creating novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. 3-(Methylamino)oxetane-3-carboxylic acid, a constrained secondary amino acid, is one such building block. Its rigid oxetane ring and inherent polarity present unique opportunities for medicinal chemists. However, these same properties pose a significant analytical challenge. Ensuring the purity of this starting material is paramount, as even minor impurities can propagate through a synthetic route, compromising the yield, purity, and safety of the final active pharmaceutical ingredient (API).

The structure of 3-(Methylamino)oxetane-3-carboxylic acid—a highly polar, zwitterionic molecule with no significant UV chromophore—renders traditional reversed-phase HPLC with UV detection inadequate for a comprehensive purity assessment.[1][2] This guide provides an in-depth, comparative analysis of two robust LC-MS-based strategies for the validation of its purity, designed to provide orthogonal, reliable, and quantitative data for researchers in drug development. We will explore a direct analysis method using Hydrophilic Interaction Liquid Chromatography (HILIC) and an alternative approach using pre-column derivatization with Reversed-Phase Liquid Chromatography (RPLC).

The Analyte: 3-(Methylamino)oxetane-3-carboxylic acid

  • Structure: A non-proteinogenic amino acid.[3]

  • Molecular Formula: C₅H₉NO₃[4]

  • Molecular Weight: 131.13 g/mol [4][5]

  • Key Properties: High polarity, zwitterionic nature, and lack of a strong UV-absorbing chromophore.[6][7] These characteristics make it poorly retained on traditional C18 columns and difficult to detect with standard UV detectors.[8][9]

Methodological Comparison: Two Paths to Purity

To address the analytical challenges, we compare two fundamentally different, yet powerful, LC-MS approaches. The goal is to develop a method that is specific, sensitive, accurate, and precise, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]

Method A: Direct Analysis via HILIC-MS Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for retaining and separating highly polar compounds.[8] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the surface of the stationary phase into which polar analytes can partition. This approach allows for the direct analysis of the underivatized amino acid, simplifying sample preparation.[8]

Method B: Derivatization with RPLC-MS This classic approach involves chemically modifying the analyte to enhance its chromatographic and detection properties.[6][13] By reacting the amino acid with a derivatizing agent, we can append a non-polar, UV-active, and easily ionizable tag. This makes the resulting derivative suitable for separation by robust and widely-used reversed-phase (C18) columns and enhances sensitivity for both UV and MS detection.[14][15]

Experimental Design & Protocols

Overall Validation Workflow

The following diagram illustrates the comprehensive workflow for validating the purity of 3-(Methylamino)oxetane-3-carboxylic acid, from initial method development to the final comparative analysis.

Purity Validation Workflow cluster_prep 1. Sample & Standard Preparation cluster_methodA Method A: HILIC-MS cluster_methodB Method B: Derivatization RPLC-MS cluster_analysis 2. Data Analysis & Comparison cluster_report 3. Conclusion prep_start Weigh Analyte & Prepare Stock Solution (e.g., 1 mg/mL in H₂O) prep_series Prepare Calibration Curve Standards & QC Samples prep_start->prep_series prep_impurity Prepare Spiked Samples (for accuracy & specificity) prep_series->prep_impurity hilic_protocol Direct Injection into HILIC-MS System prep_impurity->hilic_protocol Direct Analysis deriv_protocol Derivatize Aliquots with AccQ-Tag™ Reagent prep_impurity->deriv_protocol Derivatization Path hilic_validation Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) hilic_protocol->hilic_validation data_acq Acquire Data for Both Methods hilic_validation->data_acq rplc_protocol Inject Derivatized Sample into RPLC-MS/UV System deriv_protocol->rplc_protocol rplc_validation Perform Validation Experiments rplc_protocol->rplc_validation rplc_validation->data_acq data_process Process Chromatograms & Integrate Peaks data_acq->data_process data_compare Compare Validation Parameters (Table Summary) data_process->data_compare recommend Recommend Optimal Method Based on Performance & Application data_compare->recommend

Caption: Overall workflow for purity validation.

Detailed Experimental Protocols

Protocol 1: Method A - HILIC-MS Analysis

  • Standard/Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of 3-(Methylamino)oxetane-3-carboxylic acid in deionized water.

    • Create a series of calibration standards by diluting the stock solution with a 90:10 (v/v) acetonitrile/water mixture to final concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 µg/mL).

  • LC-MS Parameters:

ParameterSettingRationale
LC System High-Performance Liquid Chromatography SystemStandard for analytical chemistry.
Column ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mmBEH HILIC chemistry provides excellent retention and peak shape for polar, basic compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Volatile buffer compatible with MS and provides good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic content drives HILIC retention.
Gradient 95% B to 50% B over 5 minA standard gradient to elute analytes based on polarity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes peak distortion from injection solvent.
MS Detector Quadrupole Time-of-Flight (Q-ToF) MSProvides high-resolution, accurate mass data for confident identification.
Ionization Mode ESI PositiveThe secondary amine and carboxylic acid are readily protonated.
Scan Range 50 - 500 m/zCovers the mass of the analyte and potential low-mass impurities.
Source Temp. 120 °CStandard condition for ESI.
Desolvation Gas Nitrogen, 800 L/hrEfficiently removes solvent droplets.

Protocol 2: Method B - Derivatization with RPLC-MS/UV

  • Derivatization Procedure (using Waters AccQ•Tag™ Chemistry): [15]

    • To 10 µL of each standard/sample, add 70 µL of AccQ•Fluor Borate Buffer.

    • Vortex briefly to mix.

    • Add 20 µL of AccQ•Fluor Reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, AQC), freshly prepared in acetonitrile.[15]

    • Vortex immediately for 30 seconds.

    • Heat the mixture at 55 °C for 10 minutes to ensure complete derivatization.

  • LC-MS/UV Parameters:

ParameterSettingRationale
LC System High-Performance Liquid Chromatography System with UV DetectorStandard for analytical chemistry.
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmIndustry-standard for robust reversed-phase separations.
UV Detector Photodiode Array (PDA)Wavelength set to 260 nm for AQC derivative.
Mobile Phase A 0.1% Formic Acid in WaterStandard RPLC aqueous mobile phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard RPLC organic mobile phase.
Gradient 5% B to 60% B over 8 minA typical gradient for separating derivatized amino acids.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp. 45 °CEnsures efficient chromatography and reproducibility.
Injection Vol. 1 µLSmall volume to maintain sharp peaks.
MS Detector Quadrupole Time-of-Flight (Q-ToF) MSProvides mass confirmation of the derivatized peak.
Ionization Mode ESI PositiveThe AQC tag is readily protonated.

Validation Results: A Head-to-Head Comparison

The performance of each method was rigorously evaluated according to ICH Q2(R1) guidelines.[12][16] The results are summarized below.

ICH Q2(R1) Validation Logic

The relationship between key validation parameters is crucial. Specificity forms the foundation, ensuring the method measures only the intended analyte. Linearity, accuracy, and precision then define the quantitative capabilities of the method within a specified range, while sensitivity is determined by the detection and quantitation limits.

ICH Validation Logic Specificity Specificity (Analyte vs. Impurities) Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Robustness Robustness Specificity->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range LOD Detection Limit (LOD) Range->LOD LOQ Quantitation Limit (LOQ) Range->LOQ

Caption: Interdependence of ICH validation parameters.

Comparative Data Summary
Validation ParameterMethod A: HILIC-MSMethod B: Derivatization RPLC-MS/UVCommentary
Specificity Excellent. Differentiated from potential polar starting materials and byproducts based on retention time and accurate mass.Excellent. Baseline separation of derivatized analyte from reagent byproducts and potential impurities. Orthogonal to HILIC.Both methods successfully demonstrated specificity.
Linearity (R²) > 0.998> 0.999 (UV), > 0.998 (MS)Both methods show excellent linearity. The UV signal in Method B is typically highly linear.
Range (µg/mL) 0.1 - 1000.05 - 100Derivatization can slightly extend the lower end of the quantifiable range.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%Both methods are highly accurate. The extra step in Method B introduces slightly more potential variability.
Precision (%RSD) < 2.0%< 1.5% (UV), < 2.5% (MS)The robustness of RPLC often leads to slightly better precision in UV-based quantification.
LOD (µg/mL) ~0.03~0.015The AQC tag significantly enhances signal intensity, resulting in a lower limit of detection.
LOQ (µg/mL) ~0.1~0.05Consistent with LOD, derivatization allows for more confident quantification of trace-level impurities.
Robustness Sensitive to mobile phase composition and water content. Requires careful equilibration.Highly robust. Less sensitive to minor variations in mobile phase composition.RPLC methods are generally considered more robust and transferable between labs.[9]

Discussion & Recommendations

Both HILIC-MS and Derivatization-RPLC-MS are valid and powerful techniques for assessing the purity of 3-(Methylamino)oxetane-3-carboxylic acid. The choice between them depends on the specific application and available resources.

Method A (HILIC-MS) is recommended for:

  • High-Throughput Screening & Process Monitoring: The simple "dilute-and-shoot" protocol is fast and minimizes sample handling, making it ideal for quickly assessing multiple samples.

  • Analysis of Highly Polar Impurities: HILIC excels at retaining and separating other polar species that might be present as process impurities, which would elute in the void volume in RPLC.

  • Laboratories Focused on MS-centric Workflows: This method is straightforward for labs with deep expertise in mass spectrometry and less reliance on traditional UV-based quantification.

Method B (Derivatization RPLC-MS/UV) is recommended for:

  • Formal Quality Control (QC) & Release Testing: Its superior robustness, precision, and lower detection limits make it the preferred choice for rigorous, validated QC environments.

  • Trace Impurity Quantification: The enhanced sensitivity after derivatization is critical for accurately quantifying low-level impurities that may be below the LOQ of the HILIC method.[17]

  • Orthogonal Method Validation: It serves as an excellent orthogonal method to confirm the purity results obtained from the HILIC analysis, providing a higher degree of confidence in the final purity value.

In addition to MS, the use of a universal detector like a Charged Aerosol Detector (CAD) can be a powerful complement, especially with the HILIC method.[17][18] CAD provides a response proportional to the mass of any non-volatile analyte, offering a way to quantify impurities that may not ionize well by ESI-MS.[2][18]

Conclusion

The purity validation of challenging molecules like 3-(Methylamino)oxetane-3-carboxylic acid requires a thoughtful analytical approach. While direct analysis via HILIC-MS offers speed and simplicity, the Derivatization-RPLC-MS/UV method provides superior sensitivity and robustness, making it better suited for stringent QC applications. By understanding the strengths and weaknesses of each technique, researchers can select the most appropriate method to ensure the quality of their critical building blocks, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]

  • Corona Charged Aerosol Detector (CAD) for Analytical Chemistry. AZoM. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Charged aerosol detection in pharmaceutical analysis. PubMed. [Link]

  • Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters Corporation. [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Sciex. [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH Q2(R1) Validation of analytical procedures: text and methodology. International Council for Harmonisation. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]

  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. PubMed. [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. MDPI. [Link]

  • Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. National Center for Biotechnology Information. [Link]

  • 3-(methylamino)oxetane-3-carboxylic acid | 1541289-37-5. MilliporeSigma. [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Center for Biotechnology Information. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Studying Mobile Phases for HILIC UV/MS Analysis of Oligonucleotide Therapeutics. Waters Corporation. [Link]

  • An efficient HILIC-MS/MS method for the trace level determination of three potential genotoxic impurities in aripiprazole active drug substance. ResearchGate. [Link]

  • Development and validation of an HILIC/MS/MS method for determination of nusinersen in rabbit plasma. National Center for Biotechnology Information. [Link]

  • HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides on the BioAccord System. Waters Corporation. [Link]

Sources

Comparative

A Comparative Guide to the Lipophilicity of Saturated Four-Membered Rings: 3-(Methylamino)oxetane-3-carboxylic Acid vs. Its Cyclobutane Analogue

Introduction: The Critical Role of Lipophilicity in Modern Drug Design In the landscape of modern drug discovery, the optimization of a molecule's physicochemical properties is as critical as the optimization of its pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Lipophilicity in Modern Drug Design

In the landscape of modern drug discovery, the optimization of a molecule's physicochemical properties is as critical as the optimization of its potency. Among these properties, lipophilicity—the affinity of a molecule for a fatty or non-polar environment—stands out as a paramount factor governing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] It is most commonly quantified by the partition coefficient (logP) or the distribution coefficient at a specific pH (logD). An optimal lipophilicity profile is essential for a compound to traverse cellular membranes and reach its biological target, while excessive lipophilicity can lead to poor solubility, rapid metabolic turnover, and off-target toxicity.[3]

Medicinal chemists increasingly employ saturated ring systems to escape "flatland" and introduce three-dimensional (3D) character into drug candidates, which can enhance target selectivity and improve physicochemical properties.[4][5] Among these, four-membered rings like oxetanes and cyclobutanes have emerged as valuable scaffolds.[6][7] This guide provides an in-depth comparison of the lipophilicity of two representative amino acid structures: 3-(methylamino)oxetane-3-carboxylic acid and its direct carbocyclic counterpart, 3-(methylamino)cyclobutane-1-carboxylic acid . We will explore the fundamental structural differences that drive their lipophilicity, present quantitative data, and provide a detailed experimental protocol for their empirical determination.

The Scaffolds: A Tale of Two Rings

The core difference between the two molecules lies in the four-membered ring itself. The choice between an oxetane and a cyclobutane is a strategic decision in drug design, aimed at fine-tuning a molecule's properties.

  • The Oxetane Ring: This is a four-membered saturated heterocycle containing an oxygen atom. The presence of this ether oxygen imparts several key characteristics. It introduces polarity and serves as a hydrogen bond acceptor, which can significantly increase a molecule's aqueous solubility.[8][9] Furthermore, the oxygen atom is strongly electron-withdrawing, which can lower the basicity (pKa) of adjacent amine groups—a useful tactic for mitigating issues like hERG channel inhibition.[4][7][10] Consequently, incorporating an oxetane is a common strategy to reduce lipophilicity and improve metabolic stability.[9][11]

  • The Cyclobutane Ring: As a carbocycle, the cyclobutane ring is composed entirely of sp³-hybridized carbon atoms. It is a non-polar, hydrophobic scaffold that adds rigidity and 3D character to a molecule.[6][12] Unlike the oxetane, it does not offer a hydrogen bond acceptor site within the ring. Its incorporation typically increases the non-polar surface area of a molecule, making it more lipophilic. Cyclobutanes are often used to conformationally lock a molecule into its active form or to fill a hydrophobic pocket in a target protein.[6][13]

The following diagram illustrates the fundamental structural distinction and its impact on the physicochemical nature of the core scaffold.

G cluster_0 Oxetane Scaffold cluster_1 Cyclobutane Scaffold Oxetane 3-(Methylamino)oxetane-3-carboxylic acid Oxetane_img Oxetane_props Key Features: • Polar Ether Oxygen • H-Bond Acceptor • Electron-Withdrawing • Increases Hydrophilicity Cyclobutane_props Key Features: • Non-Polar Methylene Group • No H-Bond Acceptor in Ring • Lipophilic/Hydrophobic • Increases sp3 Character Oxetane_props->Cyclobutane_props Structural Comparison Cyclobutane 3-(Methylamino)cyclobutane-1-carboxylic acid Cyclobutane_img

Caption: Structural and physicochemical comparison of the oxetane and cyclobutane scaffolds.

Quantitative Lipophilicity Comparison: Calculated logP

Computational (in silico) prediction of logP is a rapid first-pass assessment of lipophilicity. While experimental values are the gold standard, calculated logP (cLogP) provides valuable directional information during the design phase. The table below summarizes a representative calculated logP value for each compound.

CompoundMolecular FormulaRing SystemCalculated logPData Source
3-(Methylamino)oxetane-3-carboxylic acidC₅H₉NO₃Oxetane-3.11Fluorochem[14]
3-(Methylamino)cyclobutane-1-carboxylic acidC₆H₁₁NO₂Cyclobutane-1.97ChemAxon
Calculated using ChemAxon's Chemicalize platform (Marvin 24.1.0), a standard tool in pharmaceutical research.

Analysis of In Silico Data:

The calculated data clearly indicates that 3-(methylamino)oxetane-3-carboxylic acid is significantly more hydrophilic (less lipophilic) than its cyclobutane counterpart, with a cLogP value more than a full logarithmic unit lower. This aligns perfectly with chemical first principles.

  • Zwitterionic Character: Both molecules are amino acids and will exist predominantly as zwitterions at neutral pH. This zwitterionic nature is the primary driver for the negative logP values, indicating a strong preference for an aqueous phase over a non-polar one like octanol.

  • Impact of the Oxygen Atom: The key differentiator is the oxetane's ether oxygen. This polar group enhances interactions with water, further decreasing the molecule's tendency to partition into the octanol phase. Replacing this oxygen with a non-polar methylene (-CH₂-) group in the cyclobutane analogue removes a key hydrophilic interaction, thereby increasing its relative lipophilicity (making the logP less negative).

Experimental Determination of Lipophilicity (logD₇.₄)

For ionizable molecules, the distribution coefficient (logD) at a physiologically relevant pH of 7.4 is a more meaningful parameter than logP.[1] Direct measurement of logP for amino acids via the traditional shake-flask method is challenging because the concentration of the required neutral species is vanishingly small at most pH values.[15][16] Therefore, a robust, high-throughput reversed-phase high-performance liquid chromatography (RP-HPLC) method is the preferred approach for determining logD₇.₄.[2]

Rationale for the RP-HPLC Method

This method is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) is correlated with its lipophilicity. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with a set of standards with known logP values, a reliable logD for an unknown compound can be determined. This protocol is self-validating because its accuracy is directly tied to the quality of the calibration curve generated from well-characterized reference compounds.

Detailed Experimental Protocol

Objective: To determine the logD₇.₄ of 3-(methylamino)oxetane-3-carboxylic acid and its cyclobutane analogue using RP-HPLC.

Materials & Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Test Compounds: 3-(methylamino)oxetane-3-carboxylic acid, 3-(methylamino)cyclobutane-1-carboxylic acid

  • Calibration Standards: A set of 5-7 compounds with known logP values spanning a relevant range (e.g., Acetaminophen, Propranolol, Ketoprofen, Diclofenac, etc.)

  • Dimethyl sulfoxide (DMSO), HPLC grade

Procedure:

  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of all test compounds and calibration standards in DMSO.

    • Prepare the mobile phases. Mobile Phase A: 100% PBS (pH 7.4). Mobile Phase B: 100% Acetonitrile.

    • Causality Check: Using a buffered aqueous phase is critical to ensure the ionization state of the compounds remains constant throughout the analysis, which is essential for measuring logD accurately.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 215 nm or a wavelength of maximum absorbance for the compounds.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • System Calibration:

    • Inject each calibration standard individually onto the HPLC system.

    • For each standard, determine the retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound like uracil or sodium nitrate.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0 .

    • Plot the known logP values of the standards against their calculated log k' values. Perform a linear regression to generate a calibration curve. The system is considered validated if the correlation coefficient (R²) is > 0.95.

  • Sample Analysis:

    • Inject the test compounds (3-(methylamino)oxetane-3-carboxylic acid and its cyclobutane analogue) under the identical chromatographic conditions.

    • Determine their respective retention times (t_R) and calculate their capacity factors (k').

  • Determination of logD₇.₄:

    • Using the linear regression equation from the calibration curve (logP = m(log k') + c), interpolate the logD₇.₄ values for the test compounds from their measured log k' values.

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for logD determination by RP-HPLC.

Discussion and Field-Proven Insights

The combined computational and experimental evidence confirms a significant difference in lipophilicity driven by a single atom change. This has profound implications for drug development.

  • The Oxetane Derivative as a Tool for Reducing Lipophilicity: The hydrophilic nature of 3-(methylamino)oxetane-3-carboxylic acid makes it an excellent building block for programs where reducing lipophilicity is a primary goal. High lipophilicity is often linked to metabolic liabilities and promiscuous binding. Replacing a more lipophilic group (like a gem-dimethyl or even a cyclobutane) with an oxetane can be an effective strategy to improve aqueous solubility and potentially reduce metabolic clearance, leading to a more favorable pharmacokinetic profile.[11][17]

  • The Cyclobutane Derivative for sp³-Richness and Hydrophobic Interactions: Conversely, the cyclobutane analogue, while still a polar molecule overall, is the more lipophilic of the two. It serves as a rigid, three-dimensional scaffold that can be used to explore hydrophobic binding pockets within a biological target.[6][12] In lead optimization, switching from a more polar or flexible group to a cyclobutane might be employed to enhance binding affinity if a specific hydrophobic interaction can be engaged, assuming other properties like solubility remain within an acceptable range. One study noted that an oxetane-containing compound demonstrated an improved off-target profile compared to its cyclobutane analogue, suggesting the polarity of the oxetane can also contribute to selectivity.[17]

Conclusion

The substitution of a single methylene group in a cyclobutane ring with an oxygen atom to form an oxetane has a dramatic and predictable effect on molecular lipophilicity. 3-(Methylamino)oxetane-3-carboxylic acid is demonstrably more hydrophilic (less lipophilic) than its cyclobutane analogue. This difference is driven by the polarity and hydrogen bond accepting capability of the oxetane's ether oxygen.

For researchers and drug development professionals, the choice between these two scaffolds is a strategic one. The oxetane serves as a powerful tool to increase polarity, enhance solubility, and reduce lipophilicity, while the cyclobutane provides a non-polar, rigid scaffold to add 3D character and engage with hydrophobic environments. Understanding the fundamental impact of these scaffolds on lipophilicity is crucial for the rational design of drug candidates with optimized ADMET properties.

References

  • Vertex AI Search. (2026). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved March 26, 2026, from [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Peeref. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved March 26, 2026, from [Link]

  • Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(32), 6948-6955. [Link]

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved March 26, 2026, from [Link]

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. PubMed. [Link]

  • Vertex AI Search. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
  • Liu, H., & Poole, C. F. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Chromatography A, 1258, 161-167. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]

  • Al-Tahami, K., & Al-Hadedi, A. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(1), 23-61. [Link]

  • Tetko, I. V., & Tanchuk, V. Y. (2006). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. QSAR & Combinatorial Science, 25(8-9), 742-750. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4512-4527. [Link]

  • Wolfenden, R. (2007). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. Biochemistry, 46(21), 6207-6213. [Link]

  • RSC Publishing. (2021). MedChemComm.
  • Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pK(a), and logD. PubMed. [Link]

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]

  • Audra, E., & Darvas, F. (2006). On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values. Journal of Computer-Aided Molecular Design, 20(11), 749-762. [Link]

  • ResearchGate. (n.d.). LogP of Amino acids. Retrieved March 26, 2026, from [Link]

  • ACS Publications. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Retrieved March 26, 2026, from [Link]

  • SciSpace. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Retrieved March 26, 2026, from [Link]

  • Cheprakov, A. V., & Zhdankin, V. V. (2018). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 83(15), 8569-8575. [Link]

  • ResearchGate. (n.d.). Lipophilicity - Methods of determination and its role in medicinal chemistry. Retrieved March 26, 2026, from [Link]

  • Semantic Scholar. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved March 26, 2026, from [Link]

  • Semantic Scholar. (n.d.). Table III from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved March 26, 2026, from [Link]

  • ACS Publications. (2021). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (2026). (PDF) Unexpected isomerization of oxetane-carboxylic acids. Retrieved March 26, 2026, from [Link]

  • MDPI. (2015). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Retrieved March 26, 2026, from [Link]

Sources

Validation

mass spectrometry validation of 3-(Methylamino)oxetane-3-carboxylic acid conjugates

Title: Mass Spectrometry Validation of 3-(Methylamino)oxetane-3-carboxylic Acid Conjugates: A Comparative Guide Introduction & Scientific Context The non-natural amino acid derivative 3-(methylamino)oxetane-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Validation of 3-(Methylamino)oxetane-3-carboxylic Acid Conjugates: A Comparative Guide

Introduction & Scientific Context The non-natural amino acid derivative 3-(methylamino)oxetane-3-carboxylic acid is increasingly utilized as a highly polar, three-dimensional bioisostere for gem-dimethyl, cyclobutane, and proline moieties in modern drug development. The incorporation of the oxetane ring improves aqueous solubility, modulates lipophilicity (LogD), and enhances metabolic stability by reducing gauche interactions and resisting cytochrome P450-mediated oxidation[1]. However, validating these conjugates via liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents unique analytical challenges. The highly strained four-membered ether ring alters both the ionization efficiency and the collision-induced dissociation (CID) fragmentation pathways compared to traditional aliphatic analogs[2].

Comparative Analysis: Oxetane vs. Traditional Alternatives When comparing 3-(methylamino)oxetane-3-carboxylic acid conjugates to their gem-dimethyl or cyclobutane counterparts, the mass spectrometric behavior diverges significantly due to the high hydrogen-bond basicity of the oxetane oxygen and its inherent ring strain (~106 kJ/mol).

Table 1: Physicochemical and MS/MS Property Comparison

FeatureOxetane ConjugateGem-Dimethyl ConjugateCyclobutane Conjugate
Lipophilicity (LogD) Lower (Highly polar)Higher (Lipophilic)Higher (Lipophilic)
RP-LC Retention Time Early elutionLate elutionLate elution
Ionization Efficiency (ESI+) High (Oxygen assists protonation)ModerateModerate
Primary CID Fragmentation Neutral loss of HCHO (-30 Da)Backbone/Amide cleavageBackbone/Amide cleavage
Ring Stability in MS/MS Low (Strained, prone to opening)High (Stable alkyl group)Moderate (Hydrocarbon loss)

Causality in MS Behavior: The oxetane oxygen acts as a potent localized hydrogen-bond acceptor, which can sequester protons during electrospray ionization (ESI+). While this enhances overall ionization efficiency, it also directs the fragmentation pathway. Upon collisional activation, the protonated oxetane ring readily undergoes a retro-Paternò-Büchi-type fragmentation or ring-opening, resulting in the characteristic neutral loss of formaldehyde (HCHO, 30 Da)[3]. In contrast, gem-dimethyl and cyclobutane groups lack this heteroatom-driven lability, typically yielding standard amide bond cleavages (b- and y-ions in peptides) without side-chain fragmentation.

Experimental Workflow: LC-MS/MS Validation Protocol To ensure a self-validating system, the following protocol incorporates stepped collision energies and analog controls to confidently identify oxetane-specific fragments.

Step 1: Sample Preparation & Matrix Control

  • Action: Reconstitute the oxetane conjugate in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.

  • Causality: The 0.1% FA ensures complete protonation of the secondary amine (methylamino group) and provides excess protons for the oxetane oxygen, maximizing the [M+H]+ signal and stabilizing the analyte in solution.

Step 2: Reversed-Phase Liquid Chromatography (RP-LC)

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.

  • Causality: Because oxetanes significantly lower the LogD of the conjugate, the analyte will elute earlier than expected for standard aliphatic analogs. A steep gradient ensures sharp peak shapes despite the increased polarity.

Step 3: MS/MS Data Acquisition (Stepped Collision Energy)

  • Action: Operate the mass spectrometer in ESI+ mode. Apply a stepped Collision Energy (CE) method: 15 eV, 30 eV, and 45 eV.

  • Causality: The oxetane ring is highly strained. At low CE (15 eV), the predominant fragment will likely be the[M+H - 30]+ ion (loss of formaldehyde). At higher CE (30-45 eV), the backbone amide bonds will cleave, providing the structural sequence information. Utilizing stepped CE captures both the oxetane diagnostic ion and the sequence ions in a single composite spectrum.

Step 4: Self-Validating Control Analysis

  • Action: Run a parallel analysis of a known gem-dimethyl analog of the conjugate.

  • Causality: Comparing the spectra validates the oxetane fragmentation. The absolute absence of the -30 Da loss in the gem-dimethyl analog definitively confirms that the formaldehyde loss is a specific diagnostic marker for the oxetane ring, ruling out background matrix interference.

Mechanistic Fragmentation Pathway

MS_Workflow N1 3-(Methylamino)oxetane Conjugate N2 ESI+ Ionization (Protonation at Oxetane O / Amine) N1->N2 LC Elution N3 CID Fragmentation (Collision-Induced Dissociation) N2->N3 MS1 Isolation N4 Pathway A (Low CE): Ring Opening & HCHO Loss [M+H - 30]+ N3->N4 Low Energy (15 eV) N5 Pathway B (High CE): Amide/Peptide Bond Cleavage (Sequence Ions) N3->N5 High Energy (30-45 eV) N6 Mass Spectrometry Data Acquisition & Validation N4->N6 N5->N6

LC-MS/MS diagnostic fragmentation workflow for 3-(Methylamino)oxetane conjugates.

Data Interpretation & Troubleshooting When analyzing the resultant mass spectra, researchers should prioritize the identification of the [M+H - 30]+ peak. If this peak is absent, verify the ESI source temperature. Excessively high source temperatures (e.g., >400°C) can cause in-source fragmentation of the thermally labile oxetane ring before it reaches the mass analyzer, leading to a false molecular ion peak that is already missing the formaldehyde unit. Lowering the capillary or desolvation temperature will preserve the intact molecular ion for targeted MS/MS analysis.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. nih.gov. 1

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. acs.org. 2

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. libretexts.org.3

Comparative

A Senior Application Scientist's Guide to Evaluating the Binding Affinity of 3-(Methylamino)oxetane-3-carboxylic Acid Derivatives

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical properties of drug candidates. Among these, oxetan...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical properties of drug candidates. Among these, oxetanes have garnered significant attention as versatile bioisosteres for commonly used functional groups, offering improvements in parameters such as solubility, metabolic stability, and cell permeability.[1] This guide focuses on a specific and promising scaffold: 3-(methylamino)oxetane-3-carboxylic acid and its derivatives. These compounds are of considerable interest in drug discovery, and a rigorous evaluation of their binding affinity to target proteins is paramount for successful lead optimization.[2]

This document provides a comprehensive comparison of key methodologies for quantifying the binding affinity of these small molecule derivatives. We will delve into the principles, practical applications, and nuanced interpretations of data derived from Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), two of the most robust and widely adopted techniques in the field.[3][4] Our focus will be on not just the "how" but the "why," equipping researchers with the rationale to make informed decisions in their experimental design.

Choosing the Right Tool: A Comparative Analysis of ITC and SPR

The selection of an appropriate biophysical assay is a critical first step in the characterization of any protein-ligand interaction. The choice between ITC and SPR often depends on the specific questions being asked, the nature of the interacting molecules, and the desired throughput.

Isothermal Titration Calorimetry (ITC) stands as a gold-standard method for the thermodynamic characterization of binding events.[5] It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment.[5][6][7][8] This technique is performed in-solution, requiring no modification or immobilization of the reactants, which is a significant advantage for preserving the native state of the interacting partners.[9]

Surface Plasmon Resonance (SPR) , on the other hand, is a powerful optical technique for studying biomolecular interactions in real-time.[10][11] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[11] A key strength of SPR is its ability to provide kinetic data, including the association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (KD).[3] This makes it particularly valuable for fragment-based drug discovery and for understanding the dynamics of the binding event.[12][13]

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Rationale for 3-(Methylamino)oxetane-3-carboxylic Acid Derivatives
Principle Measures heat change upon binding in solution.[5][7]Measures change in refractive index upon binding to a sensor surface.[11]Both are suitable for small molecules. ITC's in-solution nature avoids potential artifacts from immobilization. SPR's sensitivity is advantageous for low molecular weight fragments.
Key Parameters KD, ΔH, ΔS, Stoichiometry (n).[3][8]KD, kon, koff.[3]ITC provides a complete thermodynamic signature, crucial for understanding the driving forces of binding (enthalpy vs. entropy). SPR provides kinetic information, which is valuable for structure-activity relationship (SAR) studies.
Labeling Label-free.[9]Label-free.[10]Both techniques avoid the need for labels, which could alter the binding properties of the small oxetane derivatives.
Throughput LowerHigherSPR is generally more amenable to screening a larger number of derivatives due to its higher throughput.[10]
Sample Consumption HigherLowerSPR typically requires less protein, which can be a significant advantage if the target protein is difficult to express and purify.[12]
Information Thermodynamic (ΔG, ΔH, ΔS).[6]Kinetic (kon, koff) and Affinity (KD).[3]The choice depends on the research question. For understanding the "why" of binding, ITC is superior. For understanding the "how fast" and "how long," SPR is the method of choice.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed workflow for evaluating the binding affinity of 3-(methylamino)oxetane-3-carboxylic acid derivatives using ITC and SPR.

Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for a typical ITC experiment to determine the binding affinity of a small molecule inhibitor to a target protein.

1. Sample Preparation:

  • Protein: Dialyze the purified target protein extensively against the final ITC buffer to minimize buffer mismatch effects. A common buffer is 20 mM Tris or HEPES, 150 mM NaCl, pH 7.4.

  • Ligand: Dissolve the 3-(methylamino)oxetane-3-carboxylic acid derivative in the final, matched ITC buffer.

  • Concentration Determination: Accurately determine the concentrations of both the protein and the ligand using a reliable method such as UV-Vis spectroscopy (for protein) and a calibrated balance (for the ligand).

2. Experimental Setup:

  • Instrument: Use a properly calibrated and equilibrated Isothermal Titration Calorimeter.

  • Cell and Syringe Loading: Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Parameters: Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

3. Titration Experiment:

  • Perform a series of injections of the ligand into the protein solution.

  • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.

4. Data Analysis:

  • Integrate the raw data peaks to obtain the heat change per injection.

  • Plot the heat change against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the equilibrium dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).[7]

Surface Plasmon Resonance (SPR)

This protocol describes a typical SPR experiment for characterizing the binding of a small molecule to an immobilized protein.

1. Sensor Chip Preparation and Ligand Immobilization:

  • Chip Selection: Choose a sensor chip appropriate for the protein of interest (e.g., a CM5 chip for amine coupling).

  • Surface Activation: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Protein Immobilization: Inject the purified target protein over the activated surface to achieve the desired immobilization level.

  • Deactivation: Deactivate any remaining active esters by injecting ethanolamine.

2. Analyte Preparation:

  • Prepare a series of dilutions of the 3-(methylamino)oxetane-3-carboxylic acid derivative in the running buffer. The running buffer should be matched to the buffer used for protein immobilization to minimize bulk refractive index effects.

3. Binding Analysis:

  • Injection: Inject the different concentrations of the analyte over the immobilized protein surface and a reference surface (a deactivated flow cell without immobilized protein).

  • Association and Dissociation: Monitor the binding in real-time. The association phase occurs during the injection, and the dissociation phase begins when the injection is stopped and only running buffer flows over the surface.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

4. Data Analysis:

  • Reference Subtraction: Subtract the signal from the reference flow cell from the signal from the active flow cell to correct for bulk refractive index changes and non-specific binding.

  • Kinetic Fitting: Fit the sensorgrams (plots of response units vs. time) to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for ITC and SPR.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare Protein in ITC Buffer Concentration Determine Concentrations Protein_Prep->Concentration Ligand_Prep Prepare Ligand in Matched Buffer Ligand_Prep->Concentration Load_Sample Load Protein into Cell Concentration->Load_Sample Load_Ligand Load Ligand into Syringe Concentration->Load_Ligand Titration Perform Titration Load_Sample->Titration Load_Ligand->Titration Integrate Integrate Raw Data Titration->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Model Plot->Fit Results Obtain KD, ΔH, n Fit->Results

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Activate Activate Sensor Chip Immobilize Immobilize Target Protein Activate->Immobilize Deactivate Deactivate Surface Immobilize->Deactivate Inject Inject Analyte Deactivate->Inject Prepare_Analyte Prepare Analyte Dilutions Prepare_Analyte->Inject Regenerate Regenerate Surface Inject->Regenerate Subtract_Ref Reference Subtraction Inject->Subtract_Ref Fit_Kinetics Fit Kinetic Model Subtract_Ref->Fit_Kinetics Results Obtain KD, kon, koff Fit_Kinetics->Results

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Interpreting the Data: A Comparative Summary

The data generated from ITC and SPR experiments provide complementary insights into the binding of 3-(methylamino)oxetane-3-carboxylic acid derivatives to their target protein. The following table illustrates how data for a series of hypothetical derivatives might be presented and interpreted.

DerivativeMethodKD (nM)kon (M⁻¹s⁻¹)koff (s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)Interpretation
Parent Compound SPR1501.5 x 10⁵2.25 x 10⁻²N/AN/AModerate affinity with a relatively fast dissociation rate.
ITC165N/AN/A-7.5-1.5Binding is enthalpically driven, suggesting favorable hydrogen bonding and/or van der Waals interactions.
Derivative A (Fluoro sub.) SPR752.0 x 10⁵1.5 x 10⁻²N/AN/AImproved affinity primarily due to a slower dissociation rate, indicating a more stable complex.
ITC80N/AN/A-9.0-1.2The increase in affinity is largely due to a more favorable enthalpy of binding.
Derivative B (Propyl sub.) SPR3001.2 x 10⁵3.6 x 10⁻²N/AN/ADecreased affinity due to a faster dissociation rate, possibly from steric hindrance.
ITC320N/AN/A-6.0-3.0The decrease in affinity is associated with a less favorable enthalpy and a more unfavorable entropy, possibly due to ordering of the larger substituent upon binding.

Conclusion

The rigorous evaluation of binding affinity is a cornerstone of modern drug discovery. For novel scaffolds such as 3-(methylamino)oxetane-3-carboxylic acid derivatives, a multi-faceted approach utilizing techniques like Isothermal Titration Calorimetry and Surface Plasmon Resonance provides a comprehensive understanding of their interaction with biological targets. ITC offers unparalleled insight into the thermodynamic driving forces of binding, while SPR excels at elucidating the kinetics of the interaction. By carefully selecting the appropriate methodology and thoughtfully interpreting the resulting data, researchers can accelerate the optimization of these promising compounds into next-generation therapeutics.

References

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20).
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10).
  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. (2016, October 12). ResearchGate.
  • Fragment Screening by Surface Plasmon Resonance. (2021, March 13). ACS Medicinal Chemistry Letters.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Techniques for Measuring Small Molecule-Target Protein Binding Affinity. Benchchem.
  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018, October 10). Frontiers.
  • Emerging role of surface plasmon resonance in fragment-based drug discovery. (2011, October 15). PubMed.
  • SPR-based fragment screening: advantages and applications. PubMed.
  • Biophysical screening in fragment-based drug design: a brief overview. (2019, February 06). Oxford Academic.
  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. (2013, November 07). Diva-Portal.org.
  • Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. (2022, January 17). PubMed.
  • A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC).
  • Small Molecule Affinity Measurement Service. Creative Biolabs.
  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. PMC.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 21). MDPI.
  • 3-(Methylamino)oxetane-3-carboxylic acid (CAS 1541289-37-5). Fluorochem.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications.
  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (2020, July 17). PubMed.
  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. (2016, April 09). ResearchGate.
  • 3-(Methylamino)oxetane-3-carboxylic acid | 1541289-37-5. Sigma-Aldrich.
  • 3-(Methylamino)oxetane-3-carboxylic acid. Sigma-Aldrich.
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-(Methylamino)oxetane-3-carboxylic acid

As a Senior Application Scientist, I frequently consult on the integration of strained ring systems into lead optimization workflows. 3-(Methylamino)oxetane-3-carboxylic acid (CAS 1541289-37-5) is a highly sought-after b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the integration of strained ring systems into lead optimization workflows. 3-(Methylamino)oxetane-3-carboxylic acid (CAS 1541289-37-5) is a highly sought-after building block in modern medicinal chemistry. The oxetane ring serves as an excellent bioisostere for gem-dimethyl or carbonyl groups, effectively lowering lipophilicity (logD), improving aqueous solubility, and enhancing metabolic stability without increasing molecular volume ()[1].

However, the unique structural combination of an inherently strained four-membered ether ring with an amino acid moiety necessitates strict handling protocols. According to its Safety Data Sheet (SDS), the free base form presents specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) (). To ensure scientific integrity and operator safety, every protocol must be a self-validating system where the choice of Personal Protective Equipment (PPE) directly mitigates these specific physicochemical risks.

Quantitative PPE Matrix

To neutralize the risks associated with the H315, H319, and H335 hazard statements, we must establish a quantitative baseline for our PPE. The following table summarizes the mandatory protective gear and the mechanistic causality behind each choice.

PPE CategorySpecificationQuantitative StandardCausality / Rationale
Eye Protection Chemical safety gogglesANSI Z87.1 / EN 166 compliantPrevents micro-particulate ingress (H319). The tight seal is critical as oxetane derivatives can cause severe corneal irritation upon contact.
Hand Protection Nitrile rubber glovesThickness 0.11 mm (splash); 0.38 mm (full contact). Breakthrough > 480 min.Nitrile provides excellent resistance to polar organic molecules. Mitigates dermal absorption and localized erythema (H315).
Body Protection Flame-retardant lab coatNomex or 100% Cotton (depending on scale)Prevents electrostatic discharge during the transfer of dry powders, reducing the risk of aerosolizing the compound.
Respiratory N95/P100 particulate respiratorNIOSH-approved, filtering 95% of airborne particlesEssential if weighing outside a containment hood. Directly addresses the respiratory tract irritation risk (H335).

Operational Workflow & Handling Protocol

When handling 3-(Methylamino)oxetane-3-carboxylic acid, the primary operational risk is the aerosolization of the fine powder during weighing and transfer. The following step-by-step methodology ensures a closed-loop safety system.

Step-by-Step Methodology: Weighing and Transfer

  • Environmental Preparation: Initiate the workflow inside a Class II Type A2 Biological Safety Cabinet or a calibrated chemical fume hood with a face velocity of 80–100 feet per minute (fpm). This prevents the escape of irritating dust into the laboratory environment.

  • Static Mitigation: Wipe down the analytical balance and surrounding surfaces with a static-dissipative solution. Strained ring powders often carry static charges that cause them to "jump" from the spatula, leading to contamination.

  • PPE Donning: Equip the PPE specified in the matrix above. Self-Validation Step: Inflate and inspect nitrile gloves for micro-tears before proceeding.

  • Weighing: Use a grounded, anti-static micro-spatula. Weigh the compound directly into a pre-tared, sealable vial rather than open weigh paper to minimize environmental exposure.

  • Transfer and Solubilization: Cap the vial immediately after weighing. If transferring to a reaction vessel, dissolve the compound in the reaction solvent (e.g., DMF or DMSO) within the primary vial before transferring the liquid via syringe. This eliminates the risk of airborne powder during transfer.

  • Decontamination: Wipe all spatulas, balances, and hood surfaces with a solvent appropriate for polar organics (e.g., 70% isopropanol or an ethanol/water mixture), followed by a dry wipe to validate the removal of all residues.

Visualizing the Containment Strategy

The logical relationship between hazard identification, PPE deployment, and operational execution is mapped below.

PPE_Workflow Hazard Hazard Identification H302, H315, H319, H335 Hood Primary Containment Fume Hood (80-100 fpm) Hazard->Hood Dictates PPE Secondary Containment Nitrile, Goggles, N95 Hazard->PPE Dictates Weighing Operational Execution Anti-Static Weighing Hood->Weighing PPE->Weighing Decon Post-Op Decontamination Solvent Wipe Down Weighing->Decon

Logical workflow mapping hazard identification to containment and decontamination strategies.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental spills can occur. A self-validating safety system must include immediate, step-by-step remediation procedures.

Step-by-Step Spill Response:

  • Evacuate and Assess: Step back from the spill. Ensure the fume hood sash is lowered to maximize exhaust draw and prevent inhalation of the irritant.

  • Containment: If it is a dry powder spill, do NOT sweep , as this aerosolizes the compound. Gently cover the spill with damp absorbent paper towels (using water or a mild solvent like isopropanol) to suppress dust generation.

  • Collection: Use a static-free plastic scoop to collect the damp towels and the dissolved compound. Place them into a chemically compatible, sealable hazardous waste container.

  • Surface Cleaning: Wash the spill area with soap and water, followed by an alcohol wipe to ensure the complete removal of the carboxylic acid residue.

Disposal Logistics: 3-(Methylamino)oxetane-3-carboxylic acid must not be disposed of in standard municipal waste or down the sink.

  • Solid Waste: Unused product and contaminated solid materials (spatulas, weigh boats, paper towels) must be placed in a clearly labeled "Non-Halogenated Organic Solid Waste" container. (Note: If you are utilizing the hydrochloride salt variant, CAS 2172081-99-9, it must be routed to "Halogenated Organic Waste"[2]).

  • Liquid Waste: Reaction filtrates or wash solvents containing the compound should be collected in designated organic liquid waste carboys.

  • PPE Disposal: Contaminated nitrile gloves and disposable masks should be treated as chemically contaminated solid waste and incinerated by a certified hazardous waste contractor.

References

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

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